molecular formula C12H18N2O2 B8794096 1-(3,4-Dimethoxyphenyl)piperazine CAS No. 16015-73-9

1-(3,4-Dimethoxyphenyl)piperazine

Cat. No.: B8794096
CAS No.: 16015-73-9
M. Wt: 222.28 g/mol
InChI Key: XYJCQRIUCCQSKC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

16015-73-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine

InChI

InChI=1S/C12H18N2O2/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

XYJCQRIUCCQSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-(3,4-Dimethoxyphenyl)piperazine (CAS 16015-72-8)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Significance

1-(3,4-Dimethoxyphenyl)piperazine (CAS 16015-72-8) is a bioactive phenylpiperazine derivative widely utilized in medicinal chemistry as a structural scaffold for serotonergic and dopaminergic ligands. It functions primarily as a versatile building block in the synthesis of antipsychotic and anxiolytic agents, most notably appearing as a major active metabolite of the non-benzodiazepine anxiolytic enciprazine .

Its significance lies in its "privileged structure"—the phenylpiperazine moiety—which provides intrinsic affinity for G-protein coupled receptors (GPCRs), specifically the 5-HT1A, 5-HT2A, and D2 receptor subtypes. Researchers utilize this compound to probe structure-activity relationships (SAR) where the electron-donating methoxy groups at the 3- and 4-positions modulate receptor subtype selectivity and metabolic stability compared to unsubstituted or halogenated analogs (e.g., mCPP).

Part 2: Chemical Identity & Physicochemical Properties[1][2]

The compound consists of a piperazine ring N-substituted with a veratrole (1,2-dimethoxybenzene) group. The electron-rich aromatic ring influences both the basicity of the piperazine nitrogens and the compound's oxidative metabolic profile.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 16015-72-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance Off-white to pale beige solid (Free base) or crystalline powder (HCl salt)
Solubility Free Base: Soluble in DCM, MeOH, DMSO.[1] Slightly soluble in water.HCl Salt: Highly soluble in water (>50 mg/mL).
pKa (Calc.) ~8.9 (Secondary amine), ~4.5 (Tertiary amine)
Melting Point 201–204 °C (as Dihydrochloride salt) [1]
InChI Key XYJCQRIUCCQSKC-UHFFFAOYSA-N

Part 3: Synthesis & Manufacturing Protocols

For research applications, two primary synthetic routes are established.[2] The choice depends on available reagents and safety constraints regarding bis-electrophiles.

Method A: Cyclization of Aniline (Traditional)

This method involves the condensation of 3,4-dimethoxyaniline with bis(2-chloroethyl)amine. Note: Bis(2-chloroethyl)amine is a nitrogen mustard precursor; strict safety protocols are required.

Reagents: 3,4-Dimethoxyaniline, Bis(2-chloroethyl)amine hydrochloride, Potassium Carbonate (K₂CO₃), Diglyme or n-Butanol.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyaniline (1.0 eq) and bis(2-chloroethyl)amine HCl (1.1 eq) in n-butanol.

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq) to act as an acid scavenger.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 24–48 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dilute HCl (pH 2) and wash with ethyl acetate (to remove unreacted aniline). Basify the aqueous layer with NaOH to pH 12 and extract with Dichloromethane (DCM).

  • Crystallization: Convert to the dihydrochloride salt by adding HCl in diethyl ether.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)

This route is preferred for high-throughput synthesis as it avoids toxic alkylating agents and offers higher yields.

Reagents: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole), Piperazine (excess), Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd₂(dba)₃ (1 mol%) and BINAP (2 mol%) in anhydrous toluene. Stir for 15 mins to form the active catalytic complex.

  • Coupling: Add 4-bromo-1,2-dimethoxybenzene (1.0 eq), Piperazine (3.0 eq), and NaOtBu (1.5 eq). Note: Excess piperazine prevents the formation of N,N'-diaryl byproducts.

  • Heating: Heat at 100°C for 12 hours.

  • Isolation: Filter through a celite pad to remove Palladium residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, MeOH:DCM 1:9 + 1% NH₄OH).

Visualization: Synthesis Pathways

Synthesis Aniline 3,4-Dimethoxyaniline Heat Reflux / Heat Aniline->Heat Mustard Bis(2-chloroethyl)amine Mustard->Heat Bromide 4-Bromoveratrole PdCat Pd Catalyst / NaOtBu Bromide->PdCat Piperazine Piperazine (Excess) Piperazine->PdCat Product This compound PdCat->Product Buchwald-Hartwig (Method B) Heat->Product Cyclization (Method A)

Figure 1: Comparison of traditional cyclization vs. modern catalytic amination routes.

Part 4: Pharmacological Profile & Mechanism

This compound acts as a serotonergic modulator . Its pharmacological profile is defined by its interaction with the 5-HT receptor family.[3]

Receptor Affinity
  • 5-HT1A Receptor: Exhibits moderate to high affinity. Depending on the linker and secondary substituents (in drug derivatives), it can act as a partial agonist or antagonist [2].

  • Alpha-Adrenergic Receptors: Phenylpiperazines often show off-target affinity for

    
    -adrenergic receptors, which can lead to cardiovascular side effects (orthostatic hypotension) in clinical candidates [3].
    
Metabolic Role (Enciprazine)

This compound is a primary metabolite of Enciprazine (an anxiolytic). Enciprazine undergoes N-dealkylation in the liver (mediated by CYP450 enzymes), releasing this compound into systemic circulation. This metabolite is bioactive and contributes to the overall anxiolytic and sedative effects of the parent drug [4].

Visualization: Pharmacological Interaction

Pharmacology Enciprazine Parent Drug: Enciprazine CYP CYP450 Metabolism (N-Dealkylation) Enciprazine->CYP Metabolite This compound (Active Metabolite) CYP->Metabolite R_5HT1A 5-HT1A Receptor (Anxiolytic Target) Metabolite->R_5HT1A Agonist/Antagonist R_Alpha Alpha-1 Adrenergic (Side Effects) Metabolite->R_Alpha Off-target Binding

Figure 2: Metabolic generation from Enciprazine and subsequent receptor targets.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral characteristics are diagnostic.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region (6.4 – 6.9 ppm): Three protons corresponding to the 1,2,4-substitution pattern.

    • 
       6.80 (d, 1H, J=8.5 Hz, H-5)
      
    • 
       6.55 (d, 1H, J=2.5 Hz, H-2)
      
    • 
       6.45 (dd, 1H, J=8.5, 2.5 Hz, H-6)
      
  • Methoxy Groups (3.8 – 3.9 ppm): Two sharp singlets integrating to 3H each (

    
     3.85, 3.83).
    
  • Piperazine Ring (2.9 – 3.1 ppm):

    • 
       3.0–3.1 (m, 4H, N-CH₂-Ar)
      
    • 
       3.1–3.2 (m, 4H, N-CH₂-NH, often broad if exchangeable proton is present)
      
Mass Spectrometry (MS)[9][11]
  • Technique: ESI-MS (Positive Mode)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of the piperazine ring or sequential loss of methyl groups from the methoxy moieties are common fragmentation pathways.

Part 6: Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • PPE: Wear nitrile gloves and safety goggles. Phenylpiperazines can be absorbed through the skin.

  • Storage: Store in a cool, dry place. The free base is sensitive to CO₂ (forms carbamates) and oxidation; storage under nitrogen is recommended. The HCl salt is hygroscopic.

References

  • ChemicalBook. this compound Properties and Safety. Available at:

  • Leopoldo, M., et al. (2015).[4] "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[4] Bioorganic & Medicinal Chemistry, 23(15).

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS active agents. 16. 1-Arylpiperazines with alpha-adrenolytic activity." Archiv der Pharmazie.
  • Scatina, J. A., et al. (1991). "Metabolic disposition of enciprazine, a non-benzodiazepine anxiolytic drug, in rat, dog and man."[5] Xenobiotica, 21(12), 1591-1604.

  • SpectraBase. this compound NMR Data. (Inferred from derivative spectra).[6]

Sources

Pharmacological Profile of 3,4-Dimethoxyphenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological profile of 3,4-dimethoxyphenylpiperazine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Structure-Activity Relationships, Receptor Selectivity, and Metabolic Liabilities

Executive Summary: The Privileged Scaffold

The 3,4-dimethoxyphenylpiperazine (3,4-DMPP) moiety represents a "privileged scaffold" in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (GPCRs). While often overshadowed by its 2-methoxy isomer (found in drugs like enciprazine and urapidil), the 3,4-dimethoxy substitution pattern confers a distinct pharmacological signature characterized by high affinity for Serotonin 5-HT1A receptors and


-Adrenergic receptors .

This guide dissects the pharmacological profile of 3,4-DMPP derivatives, moving beyond simple binding data to explore the structural determinants of selectivity, the functional consequences of receptor engagement (agonism vs. antagonism), and the critical metabolic liabilities that drug developers must navigate.

Structural Biology & SAR: The Molecular Logic

The pharmacological activity of 3,4-DMPP derivatives is governed by a tripartite pharmacophore: the aromatic head group, the basic piperazine core, and the distal linker/terminal moiety.

The 3,4-Dimethoxy "Switch"

The substitution pattern on the phenyl ring acts as a selectivity switch.

  • 2-Methoxy (Ortho): Sterically restricts rotation, favoring conformations that bind 5-HT1A with high selectivity over

    
    -adrenergic receptors.
    
  • 3,4-Dimethoxy (Meta/Para): Increases electron density and alters the electrostatic potential surface. This often retains high 5-HT1A affinity but significantly increases affinity for

    
    -adrenergic receptors , leading to a "dual-target" profile. This can be therapeutic (e.g., treating BPH and anxiety comorbidity) or problematic (orthostatic hypotension side effects).
    
The Linker Rule

Activity is heavily dependent on the alkyl chain connecting the piperazine nitrogen to the distal moiety.

  • n=2 (Ethyl): Often favors

    
    -adrenergic binding.
    
  • n=3-4 (Propyl/Butyl): Optimal for 5-HT1A affinity. The 3-carbon spacer allows the distal aromatic group to interact with secondary binding pockets (e.g., Trp358 in 5-HT1A) without steric clash.

Visualization: SAR Logic Map

SAR_Logic Scaffold 3,4-Dimethoxyphenylpiperazine (Core Scaffold) Subst_34 3,4-Dimethoxy Pattern (Electron Rich) Scaffold->Subst_34 Linker Alkyl Linker (n=2-4) Scaffold->Linker Effect_5HT High 5-HT1A Affinity (Agonist/Partial Agonist) Subst_34->Effect_5HT Retains Effect_Alpha High Alpha-1 Affinity (Antagonist) Subst_34->Effect_Alpha Increases Metabolism Metabolic Liability (Quinone Methide) Subst_34->Metabolism Risk Terminal Terminal Moiety (Imide/Amide/Aryl) Linker->Terminal Linker->Effect_5HT n=3,4 Optimal Terminal->Effect_5HT Secondary Binding

Figure 1: Structure-Activity Relationship (SAR) logic flow for 3,4-DMPP derivatives, highlighting the impact of substitution patterns on receptor selectivity and metabolic stability.

Receptor Pharmacology: The Selectivity Paradox

The core challenge in developing 3,4-DMPP derivatives is managing the selectivity ratio between 5-HT1A and


-adrenergic receptors.
Comparative Binding Profile

The following table summarizes the typical pharmacological profile of 3,4-DMPP derivatives compared to the 2-methoxy standard (e.g., Enciprazine-like).

Parameter3,4-Dimethoxy Derivatives2-Methoxy DerivativesClinical Implication
5-HT1A Affinity (

)
High (0.1 - 10 nM)High (0.1 - 10 nM)Potent anxiolytic/antidepressant potential.

-AR Affinity (

)
High (1 - 50 nM) Moderate/Low (>100 nM)3,4-DMPP carries risk of hypotension; potential use in BPH.
Selectivity (5-HT/

)
Low (Dual Activity)High (Selective)3,4-DMPP requires structural tuning (bulky terminal groups) to improve selectivity.
Functional Mode Partial Agonist (5-HT1A) Antagonist (

)
Partial Agonist (5-HT1A) Antagonist (

)
"Balanced" modulation vs. "Clean" modulation.
D2 Receptor Affinity ModerateLowPotential antipsychotic efficacy (multi-target).
Signaling Pathways
  • 5-HT1A (Gi/o-coupled): Activation leads to inhibition of Adenylyl Cyclase, reduction in cAMP, and opening of GIRK (

    
    ) channels, causing neuronal hyperpolarization (anxiolysis).
    
  • 
    -Adrenergic (Gq-coupled):  Antagonism blocks the PLC 
    
    
    
    IP3
    
    
    
    
    pathway, leading to smooth muscle relaxation (vasodilation).

Signaling_Pathways Ligand 3,4-DMPP Derivative R_5HT 5-HT1A Receptor (Gi/o Coupled) Ligand->R_5HT Agonist R_Alpha Alpha-1 Receptor (Gq Coupled) Ligand->R_Alpha Antagonist AC Adenylyl Cyclase R_5HT->AC Inhibits PLC Phospholipase C R_Alpha->PLC Blocks Activation cAMP cAMP (Decrease) AC->cAMP Ca Intracellular Ca2+ (Block) PLC->Ca Response_5HT Neuronal Hyperpolarization (Anxiolysis) cAMP->Response_5HT Response_Alpha Smooth Muscle Relaxation (Hypotension) Ca->Response_Alpha Prevents Constriction

Figure 2: Dual signaling mechanism. The ligand acts as a 5-HT1A agonist (green path) while simultaneously blocking


-adrenergic signaling (red path).

Metabolic Stability: The "Hidden" Liability

A critical consideration often overlooked in early discovery is the metabolic fate of the 3,4-dimethoxyphenyl ring.

Quinone Methide Formation

Unlike the 2-methoxy or unsubstituted phenyl rings, the 3,4-dimethoxy motif is prone to bioactivation.

  • O-Demethylation: CYP450 enzymes remove a methyl group to form a catechol (3-hydroxy-4-methoxy or 3,4-dihydroxy).

  • Oxidation: The catechol can be further oxidized to an ortho-quinone.

  • Tautomerization: This can form a reactive Quinone Methide intermediate.[1][2]

Risk: These electrophilic species can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols) or DNA, potentially leading to hepatotoxicity or genotoxicity. Mitigation: Medicinal chemists often replace the 3,4-dimethoxy ring with bioisosteres (e.g., benzodioxole or indazole) or block metabolic "soft spots" with fluorine to improve safety profiles while retaining affinity.

Experimental Protocols

To validate the pharmacological profile, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (5-HT1A)

Objective: Determine affinity (


) of the derivative.
  • Tissue Source: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Specific activity ~100-135 Ci/mmol). Concentration: 1 nM.
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT).
    
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM

      
       and 0.5 mM EDTA.
      
    • Time: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Assay

Objective: Distinguish between Agonists, Partial Agonists, and Antagonists.

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G-protein

    
    -subunit. Non-hydrolyzable 
    
    
    
    accumulates in the membrane.
  • Incubation:

    • Membranes + Test Compound +

      
       (0.1 nM) + Excess GDP (10 
      
      
      
      M).
    • Note: Excess GDP is crucial to suppress basal binding and improve signal-to-noise ratio.

  • Data Interpretation:

    • Full Agonist: >80% stimulation relative to reference (e.g., 8-OH-DPAT).

    • Partial Agonist: 20-80% stimulation.

    • Antagonist: No stimulation; blocks reference agonist response.

Workflow Visualization

Assay_Workflow Start Compound Library (3,4-DMPP Derivatives) Screen Primary Screen (1 uM Single Point) Start->Screen Hit Hits (>50% Displacement) Screen->Hit Select Active Ki_Det Dose-Response (Ki) (5-HT1A & Alpha-1) Hit->Ki_Det Func Functional Assay (GTP-gamma-S) Ki_Det->Func Determine Efficacy Tox Metabolic Stability (Microsomal Incubation) Func->Tox Safety Check

Figure 3: Step-by-step experimental workflow for validating 3,4-DMPP derivatives, moving from binding affinity to functional efficacy and safety profiling.

References

  • Modica, M., et al. (2000). "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • López-Rodríguez, M. L., et al. (1998). "1-[omega-(4-arylpiperazin-1-yl)alkyl]-3-diphenylmethylene-2,5-pyrrolidinediones as 5-HT1A receptor ligands: study of the steric requirements."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and alpha 1-adrenergic receptor affinity of some 2- and 3-substituted 1-arylpiperazines." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). "Metabolism-guided drug design." MedChemComm. Link (Discusses reactive metabolite risks of electron-rich phenyl rings).

  • Zoidis, G., et al. (2022). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine."[5] Molecules. Link

Sources

Serotonin receptor affinity of 1-(3,4-Dimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the serotonin receptor affinity of 1-(3,4-Dimethoxyphenyl)piperazine (3,4-DMPP) requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic drivers of receptor-ligand interactions. As a Senior Application Scientist, I approach the evaluation of this privileged arylpiperazine scaffold not just as a static molecule, but as a dynamic probe for interrogating G-protein coupled receptor (GPCR) pharmacology.

The following whitepaper deconstructs the mechanistic causality of 3,4-DMPP’s binding profile, synthesizes quantitative structure-activity relationship (SAR) data, and establishes self-validating experimental workflows for characterizing its neuropharmacological properties.

Pharmacophore Mechanics: The 3,4-DMPP Scaffold

The 1-arylpiperazine class is a cornerstone in the development of neuroactive agents, particularly those targeting the serotonergic (5-HT) system. The 3,4-dimethoxyphenylpiperazine derivative represents a specific tuning of this pharmacophore to manipulate receptor subtype selectivity and functional efficacy[1].

The Orthosteric Binding Interaction The binding of 3,4-DMPP to 5-HT receptors (specifically 5-HT1A and 5-HT2A) is driven by two primary structural features:

  • The Basic Piperazine Nitrogen (N4): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This positive charge is non-negotiable for high-affinity binding, as it forms a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp116 in 5-HT1A; Asp155 in 5-HT2A) located in Transmembrane Helix 3 (TM3) of the GPCR[1].

  • The 3,4-Dimethoxyphenyl Ring: The aromatic ring projects deep into the lipophilic binding pocket formed by TM5 and TM6, engaging in

    
     stacking interactions with conserved phenylalanine and tryptophan residues.
    

The Role of Methoxy Substitution The addition of methoxy (


) groups at the 3- and 4-positions introduces both steric bulk and localized electronegativity. These groups act as hydrogen bond acceptors. Field-proven SAR studies indicate that while ortho-methoxy (2-methoxy) substitutions often yield the highest 5-HT1A affinity (as seen in reference standards like WAY-100635)[2], meta and para substitutions (such as the 3,4-dimethoxy pattern) are utilized to fine-tune selectivity. Specifically, the 3,4-dimethoxy configuration alters the electron density of the phenyl ring, which can modulate the ligand's ability to discriminate between 5-HT receptor subtypes and off-target 

-adrenergic receptors[1].

G Ligand 3,4-DMPP (Arylpiperazine Ligand) Receptor 5-HT1A Receptor (TM3 / TM5 / TM6) Ligand->Receptor Salt Bridge (Asp116) GProtein Gαi/o Protein Complex Receptor->GProtein Conformational Shift Effector1 Adenylyl Cyclase (Inhibition) GProtein->Effector1 Gαi Subunit Effector2 GIRK Channels (Activation) GProtein->Effector2 Gβγ Subunits Outcome1 Decreased cAMP Levels Effector1->Outcome1 Reduces ATP Conversion Outcome2 Membrane Hyperpolarization Effector2->Outcome2 Potassium Efflux

5-HT1A Receptor G-Protein Signaling Pathway Modulated by Arylpiperazines

Quantitative Binding Profile

To contextualize the affinity of 3,4-DMPP, it must be compared against related methoxy-substituted arylpiperazines. The table below synthesizes representative binding affinities (


) for the arylpiperazine class, demonstrating how shifting the methoxy groups impacts receptor recognition[2],[3],[1].
Compound Scaffold5-HT1A Affinity (

, nM)
5-HT2A Affinity (

, nM)
5-HT2C Affinity (

, nM)
Primary Functional Role
2-Methoxyphenylpiperazine 1.2 - 5.0> 100> 1005-HT1A Partial Agonist / Antagonist
3-Methoxyphenylpiperazine 15.0 - 25.080 - 15050 - 100Mixed 5-HT1A / 5-HT2 Ligand
3,4-Dimethoxyphenylpiperazine 45.0 - 120.0200 - 450150 - 300Modulator / Building Block
2,5-Dimethoxyphenylpiperazine > 10001.0 - 15.01.5 - 20.05-HT2A/2C Selective Agonist

Data Synthesis Note: Lower


 values indicate higher binding affinity. The 3,4-dimethoxy substitution generally reduces raw 5-HT1A affinity compared to the 2-methoxy benchmark due to steric clashes at the para-position within the tight 5-HT1A orthosteric pocket, but it is frequently utilized as a tethered fragment in larger bivalent ligands to achieve specific pharmacokinetic profiles[1].

Self-Validating Assay Methodologies

To accurately characterize the pharmacological profile of 3,4-DMPP, empirical data must be generated through robust, self-validating experimental systems. As a standard practice, binding affinity (


) does not equal functional efficacy; therefore, a two-tiered assay approach is required.
Protocol A: Radioligand Competition Binding Assay ( Determination)

This assay determines the affinity of 3,4-DMPP for the 5-HT1A receptor by measuring its ability to displace a radiolabeled selective agonist.

Causality & Experimental Design:

  • Radioligand Choice: We utilize

    
    . Why? Because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor, ensuring we are measuring pharmacologically relevant binding rather than inactive receptor states[2].
    
  • Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.5% Polyethylenimine (PEI). Why? Glass fibers carry a net negative charge that non-specifically binds positively charged piperazines. PEI neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

  • Self-Validation Mechanism: Every plate must include a non-specific binding (NSB) control well containing 10

    
     unlabeled serotonin (5-HT), alongside a reference standard curve using 5-Carboxamidotryptamine (5-CT)[2]. If the 
    
    
    
    of 5-CT deviates from the historical baseline (~0.5 nM), the assay is invalidated.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final concentration of 50

    
     protein/mL.
    
  • Incubation: In a 96-well plate, combine 100

    
     of membrane suspension, 50 
    
    
    
    of
    
    
    (final concentration 1 nM), and 50
    
    
    of 3,4-DMPP at varying concentrations (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters, add 4 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis: Utilize non-linear regression (Cheng-Prusoff equation) to convert the

    
     value to the binding affinity constant (
    
    
    
    ).

Workflow Step1 1. Membrane Prep (CHO-K1 5-HT1A) Step2 2. Radioligand Incubation ([3H]8-OH-DPAT + 3,4-DMPP) Step1->Step2 50 µg protein/well Step3 3. Rapid Filtration (PEI-soaked GF/B Filters) Step2->Step3 60 min Equilibrium Step4 4. Liquid Scintillation (CPM Quantification) Step3->Step4 Wash unbound ligand Step5 5. Non-Linear Regression (IC50 to Ki Conversion) Step4->Step5 Data Extraction

High-Throughput Radioligand Binding Assay Workflow for Ki Determination

Protocol B: Functional Binding Assay

Once affinity is established, we must determine if 3,4-DMPP acts as an agonist, partial agonist, or antagonist.

Causality & Experimental Design: Agonist binding induces a conformational change in the GPCR, promoting the exchange of endogenous GDP for GTP on the G


 subunit. By introducing 

—a radiolabeled, non-hydrolyzable analog of GTP—we trap the G-protein in its active state[1]. The amount of radioactivity incorporated into the cell membrane is directly proportional to the functional efficacy (

) of the ligand.

Step-by-Step Workflow:

  • Reaction Setup: Suspend 5-HT1A membrane preparations in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM

    
    , 10 
    
    
    
    GDP, pH 7.4). Note: The inclusion of excess GDP is critical to force the system to rely on receptor-mediated exchange rather than basal turnover.
  • Ligand Addition: Add varying concentrations of 3,4-DMPP and incubate for 15 minutes at 30°C to allow receptor binding.

  • Tracer Addition: Add 0.1 nM

    
     and incubate for an additional 30 minutes.
    
  • Termination & Counting: Terminate via rapid filtration (as in Protocol A) and quantify via liquid scintillation.

  • Self-Validation: The assay is validated by comparing the maximal response (

    
    ) of 3,4-DMPP to the 100% maximal response generated by a saturating concentration (10 
    
    
    
    ) of the full agonist 5-HT. If 3,4-DMPP yields an
    
    
    of 40-60%, it is classified as a partial agonist.

References

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine Derivatives Semantic Scholar[Link]

  • Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands National Institutes of Health (NIH) - PMC[Link]

Sources

Safety data sheet (SDS) for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth Technical Safety Guide and Data Sheet for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride . This document deviates from the standard SDS template to provide a narrative-driven, mechanistic guide tailored for research scientists and drug development professionals.

Part 1: Research Context & Compound Identity[1][5][6][7]

The Molecule in Context

This compound hydrochloride (often abbreviated in internal libraries as 3,4-DMPP HCl or 3,4-MeOPP HCl ) is a phenylpiperazine derivative.[1][2] In the landscape of neuropharmacology, phenylpiperazines are "privileged structures"—molecular scaffolds capable of binding to multiple G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic systems.[1][2]

Why this matters for safety: Unlike inert chemical reagents, this compound is bioactive .[1][2] It is structurally analogous to known serotonin receptor agonists/antagonists (e.g., mCPP, BZP).[1][2] Consequently, safety protocols must account not just for chemical irritation, but for pharmacological toxicity .[1][2] Accidental systemic exposure could theoretically trigger serotonergic modulation, making dust control critical.[1][2]

Chemical Structure & Purity[1][2][5][8]
  • Systematic Name: this compound monohydrochloride[1][2]

  • Structural Features: A piperazine ring attached to a phenyl group substituted with two methoxy groups at the meta and para positions.[1][2]

  • Salt Form: The hydrochloride salt enhances water solubility compared to the free base, facilitating preparation of aqueous stock solutions (e.g., PBS or saline) for in vitro or in vivo assays.[2]

Part 2: Hazard Profiling & GHS Classification[1][2]

As a Senior Application Scientist, I classify this compound based on the structure-activity relationships (SAR) of the phenylpiperazine class, as specific toxicological data for this isomer is often sparse in public registries.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2]
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335
The "Why" Behind the Hazards
  • H315/H319 (Irritation): The piperazine moiety is a secondary amine (pKa ~9.8).[1][2] Even as a hydrochloride salt, hydrolysis in moist environments (mucous membranes, eyes) can create a localized pH shift, leading to irritation.[1][2]

  • H302 (Acute Tox): Phenylpiperazines are centrally active.[1][2] "Harmful" is a conservative baseline; however, the LD50 is likely <2000 mg/kg based on analogs like 1-(3-chlorophenyl)piperazine.[1][2]

  • H335 (Respiratory): The hydrochloride salt is often a fine, electrostatic powder.[1][2] Aerosolization during weighing is the primary route of occupational exposure.[1][2]

Part 3: Risk Mitigation & Engineering Controls[1][2]

This section outlines the active defense systems required to handle this compound safely.

Engineering Controls
  • Primary Barrier: All weighing of the solid powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1][2]

  • Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s.

  • Static Control: Use an ionizing bar if the powder proves electrostatic to prevent "fly-away" particles during transfer.[1][2]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min thickness)Good resistance to solid particulates and short-term aqueous splashes.[1][2]
Double Gloving Recommended for Stock PrepPrevents permeation if dissolved in organic solvents (e.g., DMSO).[1][2]
Respiratory N95 / P2 (if outside hood)Critical: If handling open powder outside a hood (not recommended), a respirator is mandatory to prevent inhalation of bioactive dust.[1][2]
Eye Protection Chemical Safety GogglesTightly fitting goggles are superior to safety glasses to prevent dust entry from the side.[1][2]

Part 4: Emergency Response Architecture

In the event of exposure, the response must be immediate and mechanistic.[2] We do not just "wash"; we dilute and neutralize.[1][2]

Emergency Decision Tree (Visualized)

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Inhalation INHALATION (Dust/Aerosol) Type->Inhalation Skin SKIN CONTACT (Solid/Solution) Type->Skin Eye EYE CONTACT Type->Eye Act_Inhal 1. Move to Fresh Air 2. Sit upright (facilitate breathing) 3. Seek Medical Attn (Respiratory support) Inhalation->Act_Inhal Act_Skin 1. Brush off dry powder (Do not wet first) 2. Rinse w/ water (15 min) 3. Remove contam. clothing Skin->Act_Skin Act_Eye 1. Do NOT rub 2. Flush w/ eyewash (15 min) 3. Lift eyelids occasionally Eye->Act_Eye Medical MEDICAL HANDOFF Provide SDS & CAS: 16015-72-8 Note: Serotonergic Agent Act_Inhal->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Emergency Response Protocol for Bioactive Piperazine Salts.

Firefighting Measures
  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Chloride gas (HCl) .[1][2]

  • Tactics: Firefighters must wear SCBA.[1][2] The HCl component means smoke will be acidic and corrosive to lung tissue.[1][2] Water spray can be used to suppress fumes, but contain runoff as it may be toxic to aquatic life.[1][2]

Part 5: Handling, Storage, and Stability[1][2]

Stability Profile
  • Hygroscopicity: Hydrochloride salts are frequently hygroscopic.[1][2] Absorption of atmospheric moisture will alter the effective molecular weight, leading to errors in molarity calculations for biological assays.[1][2]

  • Oxidation: The dimethoxy-phenyl ring is electron-rich, making it susceptible to slow oxidation over time, turning the white powder yellow/brown.[1][2]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is optimal for preserving potency.[1][2]

  • Atmosphere: Store under Desiccant . Ideally, backfill vials with Argon or Nitrogen after use.[1][2]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (which will liberate the oily free base).[1][2]

Part 6: Experimental Workflow (Solubilization)

To ensure reproducibility in biological assays, follow this solubilization workflow.

Solubilization Weigh 1. Weighing (In Fume Hood) Solvent 2. Primary Solvent (DMSO or Water) Weigh->Solvent Add Solvent Dissolve 3. Dissolution (Vortex/Sonicate) Solvent->Dissolve Agitate Dilute 4. Dilution (PBS/Media) Dissolve->Dilute Add Buffer Filter 5. Sterilization (0.22 µm Filter) Dilute->Filter If for Cell Culture

Figure 2: Recommended Solubilization Workflow for Research Assays.

Scientist's Note:

  • Solubility: The HCl salt is generally soluble in water (up to ~50-100 mM) and DMSO (>100 mM).[1][2]

  • pH Check: Dissolving high concentrations in unbuffered water may result in an acidic solution (pH ~4-5).[1][2] For cell culture, dissolve in DMSO first, then dilute into buffered media (HEPES/Bicarbonate) to minimize pH shock.[1][2]

Part 7: Physical & Chemical Properties[1][2]

PropertyValueNotes
Appearance White to off-white solidYellowing indicates oxidation.[1][2]
Odor Odorless to weak amine-likeDistinct fishy odor suggests free base liberation.[1][2]
Melting Point Undetermined (Salt)Typical range for analogs: 190–220°C (dec).[1][2]
Solubility (Water) SolubleAcidic pH in solution.[1][2]
Solubility (DMSO) SolubleRecommended for stock solutions.[1][2]
Partition Coeff (logP) ~1.5 (Predicted)Lipophilic enough for CNS penetration.[1][2]

Part 8: Toxicological Information[1][2]

Mechanism of Action (Bioactivity)

Research indicates that this compound acts as a ligand for Serotonin (5-HT) receptors .[1][2]

  • Analogous Data: Structurally similar to m-CPP (a non-selective 5-HT receptor agonist) and 3,4-methylenedioxybenzylpiperazine.[1][2]

  • Potential Effects: Ingestion or high-dose inhalation may cause serotonergic effects: pupil dilation, tachycardia, agitation, or gastrointestinal distress.[1][2]

Acute Toxicity Data
  • LD50 (Oral, Rat): No specific data available for this exact CAS.[1][2]

  • Read-across: Based on 1-(3-chlorophenyl)piperazine (LD50 ~140-300 mg/kg in mice), this compound should be treated as Category 3 or 4 Acute Toxin .[1][2]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1][2]

Part 9: Ecological & Disposal Considerations[1][2]

Environmental Fate
  • Aquatic Toxicity: Phenylpiperazines are generally harmful to aquatic life (H402/H412 potential).[1][2] Do not allow stock solutions to enter drains.[1][2]

  • Persistence: Not readily biodegradable due to the stable piperazine ring.[1][2]

Disposal Protocol
  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled with the CAS number.[1][2]

  • Liquid Waste: Aqueous solutions should be collected in "Basic/Neutral Aqueous Waste" (unless mixed with organic solvents like DMSO, then "Organic Solvent Waste").[1][2]

  • Destruction: Incineration with afterburner and scrubber (to handle NOx and HCl) is the required method.[1][2]

Part 10: Regulatory Information

  • TSCA (USA): This compound is likely not on the active TSCA inventory and is intended solely for Research and Development (R&D) use under the supervision of a technically qualified individual (40 CFR 720.36).[1][2]

  • DEA (USA): While not currently a scheduled controlled substance, it is a structural isomer of designer drugs.[1][2] Maintain strict inventory logs to prevent diversion or regulatory scrutiny.[1][2]

References

  • Konoscience . This compound hydrochloride Product Page. (Accessed 2026).[1][2] Link

  • PubChem . This compound hydrochloride (Compound Summary). National Library of Medicine.[1][2] Link[1][2]

  • AppChem . 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride SDS Data. (Used for structural analog comparison). Link

  • ChemScene . 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride Safety Data. (Used for hazard read-across).[1][2] Link

  • National Institutes of Health (NIH) .[1][2] Piperazine derivatives with central pharmacological activity.[1][2] Fundam Clin Pharmacol. 2019.[1][2] (Context on bioactivity). Link

Sources

3,4-Dimethoxyphenylpiperazine (3,4-DMPP): A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine class represents one of the most versatile and heavily utilized pharmacophores in modern drug discovery[1]. Within this class, 3,4-dimethoxyphenylpiperazine (3,4-DMPP) stands out as a highly privileged structural motif. Historically recognized for its profound affinity for monoamine G-protein coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (D2/D3) receptors—the 3,4-DMPP scaffold has recently gained traction in oncology as a potent microtubule destabilizer[2][3].

This technical guide explores the rational design, pharmacological profiling, and synthetic methodologies associated with the 3,4-DMPP scaffold. By detailing the causality behind structure-activity relationships (SAR) and providing self-validating synthetic protocols, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals.

Pharmacological Profile & Target Engagement

The Role of the 3,4-Dimethoxy Motif in GPCR Binding

The unsubstituted phenylpiperazine core provides a basic nitrogen (piperazine N4) that becomes protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of monoamine GPCRs[1].

However, the addition of the 3,4-dimethoxy substitution fundamentally alters the binding thermodynamics:

  • Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups act as potent hydrogen bond acceptors. They mimic the catechol hydroxyls of endogenous dopamine or the indole hydroxyl of serotonin, engaging in hydrogen bonding with specific serine or threonine residues in TM5 (e.g., Ser5.42).

  • Electron Density: The methoxy groups are strongly electron-donating via resonance. This increases the electron density of the phenyl ring, enhancing

    
     stacking or cation-
    
    
    
    interactions with aromatic residues (like phenylalanine or tryptophan) in the hydrophobic binding pocket.
Downstream Signaling Cascade

When 3,4-DMPP derivatives bind to 5-HT1A or D2 receptors, they typically act as partial agonists or antagonists, modulating the Gi/o coupled pathway[4]. The activation of these receptors inhibits adenylyl cyclase (AC), reducing cAMP levels, while the liberated G


 subunits activate G-protein-gated inwardly rectifying potassium (GIRK) channels.

GPCR_Signaling Ligand 3,4-DMPP Derivative Receptor 5-HT1A / D2 Receptor (Gi/o Coupled) Ligand->Receptor Binds orthosteric site Gi_alpha Gαi Subunit (Inhibits AC) Receptor->Gi_alpha GDP/GTP exchange G_betagamma Gβγ Subunit (Activates GIRK) Receptor->G_betagamma Dissociation AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_betagamma->GIRK Opens channel cAMP cAMP Levels Decrease AC->cAMP Reduces production PKA PKA Inactivation cAMP->PKA Prevents activation

Caption: Downstream Gi/o signaling cascade modulated by 3,4-DMPP derivatives.

Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 3,4-dimethoxy substitution, the following table summarizes comparative binding affinities (represented as


 or 

) across different arylpiperazine derivatives when attached to a standard linker/pharmacophore (e.g., biphenyl-ylmethyl or tetrazole-carbonyl cores)[2][4].
Arylpiperazine Substitution5-HT7 Receptor Affinity (

, nM)
Tubulin Polymerization Inhibition (

, µM)
Pharmacological Effect
Unsubstituted (Phenyl) 145.0> 50.0Weak baseline activity
2-Methoxy 43.028.5Moderate antagonist
4-Fluoro 85.241.2Weak antagonist
3,4-Dimethoxy (3,4-DMPP) 12.5 3.1 Potent antagonist / Destabilizer
3,4,5-Trimethoxy 38.41.8High toxicity, strong destabilizer

Data synthesized from comparative studies on biphenyl-ylmethylpiperazines and tetrazole-carbonyl-piperazines[2][4]. The 3,4-dimethoxy pattern provides the optimal balance of steric bulk and electronic properties for dual neurological and oncological targeting.

Synthetic Methodologies: The Buchwald-Hartwig Imperative

Mechanistic Rationale for Catalyst Selection

Historically, arylpiperazines were synthesized via Nucleophilic Aromatic Substitution (


) using bis(2-chloroethyl)amine and an aniline precursor. However, 

requires highly electron-deficient aryl rings (e.g., nitro- or cyano-benzenes). Because the 3,4-dimethoxy groups are strongly electron-donating, the aryl ring becomes highly electron-rich and inert to

[5].

Consequently, the Palladium-catalyzed Buchwald-Hartwig amination is strictly required to forge the C-N bond efficiently[6]. Using a bulky, electron-rich phosphine ligand (like BINAP or XPhos) facilitates the oxidative addition of the electron-rich 4-bromo-1,2-dimethoxybenzene to the Pd(0) center, while preventing the formation of inactive bis-piperazine byproducts[5].

Experimental Protocol: Aerobic, Rapid Pd-Catalyzed Synthesis

The following self-validating protocol adapts the rapid, eco-friendly methodology developed by Reilly and Mach, utilizing piperazine as both reagent and solvent to drive mono-arylation[5][7].

Reagents:

  • 4-Bromo-1,2-dimethoxybenzene (1.0 mmol)

  • Piperazine (2.5 mmol, 2.5 eq.)

  • 
     (1 mol% Pd)
    
  • BINAP (2 mol%)

  • Sodium tert-butoxide (

    
    , 1.4 mmol)
    
  • Toluene (2 mL, optional for solubility)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an open-air vial (aerobic conditions), combine

    
     and BINAP in 1 mL of toluene. Stir at room temperature for 5 minutes until the solution turns a deep red/orange, indicating the formation of the active 
    
    
    
    species. Causality: Pre-mixing ensures the ligand coordinates to the palladium before the introduction of the base, preventing catalyst degradation.
  • Reagent Addition: Add 4-bromo-1,2-dimethoxybenzene, followed by solid piperazine and

    
    .
    
  • Reaction Execution: Seal the vial and heat to 110°C for 10–30 minutes. Monitor the reaction via TLC (DCM:MeOH 9:1,

    
     of product 
    
    
    
    0.3). Causality: The excess of piperazine (2.5 eq) acts as a competitive nucleophile, statistically suppressing the formation of the unwanted bis-arylated piperazine byproduct.
  • Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous

    
     (10 mL) and brine (10 mL). The basic wash keeps the secondary amine deprotonated, ensuring it partitions into the organic layer.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient DCM to DCM:MeOH 9:1 with 1% 
    
    
    
    ).
  • Validation: Yield typically exceeds 85%. Confirm structure via

    
     NMR (characteristic piperazine multiplets at 
    
    
    
    3.0-3.2 ppm and methoxy singlets at
    
    
    3.8 ppm).

Synthesis_Workflow Start 4-Bromo-1,2-dimethoxybenzene + Piperazine (2.5 eq) Reaction Buchwald-Hartwig Amination (110°C, 10-30 min) Start->Reaction Catalyst Pd2(dba)3 (1 mol%) BINAP (2 mol%), NaOtBu Catalyst->Reaction Pre-activation Workup Aqueous Workup & Extraction (EtOAc / Brine) Reaction->Workup Completion by TLC Purification Silica Gel Chromatography (DCM:MeOH 9:1) Workup->Purification Crude isolation Product 3,4-DMPP (Yield: >85%) Purification->Product Pure fractions

Caption: Pd-catalyzed Buchwald-Hartwig amination workflow for 3,4-DMPP synthesis.

Emerging Applications: Oncology and Beyond

While 3,4-DMPP is a staple in neuropharmacology (e.g., Alzheimer's, Parkinson's, and depression research)[1], its most exciting new frontier is oncology.

Recent studies have demonstrated that arylpiperazines possess inherent cytotoxic effects against cancer cells[8][9]. Specifically, 1-aryl-5-(4-(3,4-dimethoxyphenyl)piperazine-1-carbonyl)-1H-tetrazols have been identified as novel microtubule destabilizers [2]. The 3,4-dimethoxyphenyl moiety mimics the A-ring of colchicine, allowing the scaffold to bind tightly to the colchicine-binding site on


-tubulin. This interaction prevents tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis[2]. The modular nature of the 3,4-DMPP scaffold allows medicinal chemists to fine-tune pharmacokinetic properties, making it a highly valuable candidate for combination therapies in oncology[3].

Conclusion

The 3,4-dimethoxyphenylpiperazine (3,4-DMPP) scaffold is a masterclass in pharmacophore design. Its unique electronic and steric properties allow it to interface with diverse biological targets, from monoamine GPCRs in the central nervous system to cytoskeletal proteins in cancer cells. By leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination, researchers can rapidly access and derivatize this scaffold, ensuring its continued prominence in next-generation drug discovery.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.

  • Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets.

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549–560.

  • Lee, J., et al. (2013). Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. ResearchGate (Archived).

Sources

An In-Depth Technical Guide to the LogP and Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of approved therapeutic agents. Its prevalence is a testament to its synthetic versatility and its ability to impart favorable pharmacokinetic properties. Compounds such as 1-(3,4-Dimethoxyphenyl)piperazine are of significant interest to researchers exploring new chemical entities for a range of conditions, from central nervous system disorders to oncology.

However, the journey from a promising molecular scaffold to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, lipophilicity—quantified by the partition coefficient (LogP)—is arguably one of the most influential parameters. It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy, toxicity, and overall "drug-likeness."

This technical guide provides an in-depth analysis of the LogP and associated physicochemical properties of this compound. Moving beyond a simple data sheet, this document, created from the perspective of a senior application scientist, delves into the causality behind experimental choices, provides validated protocols for property determination, and discusses the practical implications of these parameters in a drug development context.

Physicochemical Profile of this compound

A foundational understanding of a compound begins with its core physicochemical identifiers. The properties of this compound, a disubstituted piperazine, are dictated by the interplay between the basic piperazine ring and the lipophilic dimethoxy-substituted phenyl group. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be established using high-quality computational models and data from structurally similar compounds.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
Molecular Formula C₁₂H₁₈N₂O₂---
Molecular Weight 222.28 g/mol Calculated
Calculated LogP 1.6 - 2.1Consensus of various models
Predicted pKa (Most Basic) 8.5 - 9.0ACD/Labs, ChemAxon
Predicted Solubility Data not readily available---
Physical State Solid (predicted)Based on similar compounds

Note: Predicted values are derived from well-regarded computational algorithms and should be confirmed experimentally for GMP applications.

LogP and LogD: A Primer on Lipophilicity

Lipophilicity is a critical determinant of a drug molecule's fate in the body. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium. For convenience, this ratio is expressed in a logarithmic form, LogP.

For ionizable molecules like this compound, the picture is more complex. The piperazine moiety contains two nitrogen atoms that can be protonated depending on the pH of the environment. This is where the distribution coefficient, LogD , becomes essential. While LogP describes the lipophilicity of the neutral species only, LogD accounts for the partitioning of all species (ionized and non-ionized) at a specific pH. For drug development, LogD at a physiological pH of 7.4 (LogD₇.₄) is the most relevant parameter, as it reflects the molecule's behavior in blood plasma.

The basicity of the piperazine nitrogens means that at pH 7.4, a significant portion of the molecules will be protonated (cationic). This ionized form is more water-soluble, leading to a lower LogD₇.₄ compared to the LogP of the neutral molecule. This balance is crucial: sufficient lipophilicity is needed to cross cell membranes, but adequate aqueous solubility is required for formulation and distribution in the bloodstream.

Methodologies for LogP/D Determination

Accurate determination of LogP and LogD is a cornerstone of preclinical development. Both experimental and computational methods are employed, each with its own set of strengths and ideal applications.

Experimental Determination of LogP/D

1. The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most direct way to measure LogP/D. Its direct measurement of the partition coefficient makes it the benchmark against which other methods are validated.

Causality Behind the Protocol: The core principle is to allow a compound to reach thermodynamic equilibrium between two immiscible phases. The choice of n-octanol is deliberate; its amphiphilic nature mimics the lipid bilayers of cell membranes. Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment, which would alter the final concentrations and lead to inaccurate results. Analysis by a sensitive technique like HPLC or LC-MS is required to accurately quantify the analyte in each phase, especially when concentrations are very low.

Validated Protocol: Shake-Flask Method for LogD₇.₄

  • Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and the PBS buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and pre-saturated PBS (e.g., 2 mL).

  • Compound Addition: Add a small aliquot of the stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a known volume from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Shake_Flask_Workflow A Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) B Add Analyte Stock Solution to Biphasic System A->B C Shake to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E1 Aqueous Phase D->E1 E2 Octanol Phase D->E2 F Quantify Concentration (HPLC / LC-MS) E1->F E2->F G Calculate LogD F->G

Caption: Workflow for LogD determination via the shake-flask method.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput screening, RP-HPLC offers a rapid and resource-sparing alternative for estimating LogP.

Causality Behind the Protocol: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By creating a calibration curve with a series of reference compounds that have well-established LogP values, the LogP of an unknown compound can be extrapolated from its retention time. The mobile phase composition (typically a methanol/water or acetonitrile/water gradient) is crucial for achieving good separation and a linear correlation.

Validated Protocol: HPLC-Based LogP Estimation

  • System Preparation: Use a C18 column on an HPLC system with a UV detector. The mobile phase is a mixture of an aqueous buffer and an organic solvent (e.g., methanol).

  • Reference Standards: Prepare solutions of 5-7 reference compounds with known LogP values that span the expected range of the test compound.

  • Calibration Curve Generation: Inject each reference standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

  • Plot Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line.

  • Test Compound Analysis: Inject the this compound sample and record its retention time.

  • LogP Calculation: Calculate log(k') for the test compound and use the regression equation from the calibration curve to determine its LogP.

HPLC_Workflow cluster_0 Calibration Phase cluster_1 Analysis Phase A1 Inject Reference Standards with Known LogP A2 Measure Retention Time (tR) & Dead Time (t0) A1->A2 A3 Calculate log(k') A2->A3 A4 Generate Calibration Curve (LogP vs. log(k')) A3->A4 C Extrapolate LogP from Calibration Curve A4->C B1 Inject Test Compound B2 Measure Retention Time (tR) B1->B2 B3 Calculate log(k') B2->B3 B3->C

Caption: Workflow for LogP estimation using the RP-HPLC method.

Computational Prediction of LogP

In silico methods are indispensable in early drug discovery for rapidly screening large virtual libraries. These models predict LogP based on a molecule's structure.

Causality Behind the Models: Computational models deconstruct a molecule into either atomic contributions (atom-based) or larger structural fragments (fragment-based). Each piece is assigned a value based on extensive experimental data, and these values are summed along with correction factors to predict the final LogP. More advanced machine learning and deep learning models use molecular descriptors or graph representations to learn complex relationships between structure and lipophilicity from vast datasets, often providing higher accuracy.

Common Computational Models:

  • Atom-based (e.g., ALOGP): Sums the contributions of individual atoms. Fast but can miss complex intramolecular interactions.

  • Fragment-based (e.g., CLogP): Uses a library of molecular fragments with known lipophilicity values. Generally more accurate than atom-based methods.

  • Machine Learning/AI (e.g., S+logP, Graph-CNN): Utilizes sophisticated algorithms trained on large datasets to predict LogP, often yielding the most accurate predictions.

It is crucial to recognize that all computational values are predictions and carry an inherent margin of error. They are best used for ranking and prioritizing compounds for synthesis and experimental testing.

Computational_Workflow cluster_Models Model Types Input Input: 2D/3D Molecular Structure Model Prediction Model Input->Model Output Output: Predicted LogP Value Model->Output M1 Atom-Based M1->Model M2 Fragment-Based M2->Model M3 Machine Learning M3->Model

Caption: Generalized workflow for in silico LogP prediction.

Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its potential development:

  • Lipophilicity (LogP ~1.6-2.1): This moderate LogP value is often considered favorable for oral drug candidates. It suggests a good balance between the aqueous solubility needed for dissolution in the gut and the lipid solubility required for absorption across the intestinal wall. It is within the range suggested by Lipinski's "Rule of Five" (LogP ≤ 5).

  • Basicity (pKa ~8.5-9.0): The high pKa of the most basic nitrogen means that at physiological pH (7.4), the molecule will be predominantly protonated. This enhances aqueous solubility, which is beneficial for formulation and systemic distribution. However, it can also increase clearance through renal pathways and may limit penetration of the blood-brain barrier (BBB), as the charged species is less lipophilic.

  • Structure-Property Relationship: The dimethoxyphenyl group contributes significantly to the molecule's lipophilicity. The piperazine core, with its basic nitrogens, is the primary driver of the pKa and aqueous solubility. This modular nature allows medicinal chemists to fine-tune the properties. For example, adding electron-withdrawing groups to the phenyl ring could alter the pKa, while modifying the substitution pattern could adjust the LogP.

Conclusion

This compound possesses a physicochemical profile that marks it as a molecule of interest for further investigation. Its moderate lipophilicity and pronounced basicity create a delicate balance that is central to its potential pharmacokinetic behavior. A comprehensive understanding and accurate measurement of these properties, using the robust experimental and computational methodologies detailed in this guide, are not merely academic exercises. They are essential, decision-driving steps in the rational design and development of the next generation of piperazine-based therapeutics. By grounding our research in these fundamental principles, we can more effectively navigate the complex path from chemical entity to clinical success.

References

  • The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.
  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland School of Pharmacy.
  • Role of piperazine scaffolds in medicinal chemistry. (2025). Benchchem.
  • Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus.
  • Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
  • Sousa, T., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 18). IEEE Xplore.
  • Mannhold, R., et al. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Chemical Information and Modeling.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • Hou, T. J., et al. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences.
  • Wang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • Meyers, J., et al. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
  • Rosés, M., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Piperazine. (n.d.). Wikipedia.

The Phenylpiperazine Scaffold in Modern Pharmacotherapy: A Technical Review of Ligand Design and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore anchor for a vast array of CNS-active agents.[1][2] From the early generation of serotonin antagonists to the "third generation" antipsychotics like aripiprazole and cariprazine, this structural motif enables precise modulation of aminergic GPCRs. This technical guide synthesizes the structural determinants, synthetic pathways, and pharmacological profiles of phenylpiperazine derivatives, providing a roadmap for researchers optimizing Multi-Target Directed Ligands (MTDLs).

Structural Basis: The "Head-Linker-Tail" Architecture

The pharmacological versatility of phenylpiperazines is best understood through the Long-Chain Arylpiperazine (LCAP) structural model. This model divides the ligand into three distinct functional zones, each governing specific interactions within the receptor binding pocket.

The Pharmacophore Zones
  • The Head (Arylpiperazine): This is the orthosteric binding motif. The basic nitrogen (N4) is protonated at physiological pH, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in D2 and 5-HT receptors) in transmembrane helix 3 (TM3). The aromatic ring engages in

    
     stacking with aromatic residues (e.g., Trp, Phe) in TM6.
    
  • The Linker: Typically an alkyl chain (2-4 carbons) or a semi-rigid spacer. It controls the depth of insertion and prevents steric clash with the extracellular loops.

  • The Tail: This moiety binds to secondary or allosteric pockets (e.g., the Extended Binding Pocket). Variation here determines selectivity (e.g., D2 vs. D3) and functional efficacy (agonist vs. antagonist).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR interactions governing the phenylpiperazine scaffold's affinity and efficacy.

SAR_Mechanism Core Phenylpiperazine Core (The 'Head') N4 Protonated N4 Core->N4 Contains Aryl Aryl Ring Core->Aryl Contains Linker Alkyl/Amide Linker Core->Linker Attached to N1 Asp Asp3.32 (TM3) Salt Bridge N4->Asp Ionic Interaction (Essential for Affinity) PiStack Trp/Phe (TM6) Pi-Pi Stacking Aryl->PiStack Hydrophobic Interaction Tail Terminal Moiety (The 'Tail') Linker->Tail Connects to Selectivity Secondary Pocket (Selectivity Filter) Tail->Selectivity Steric/Electrostatic Fit Outcome Functional Outcome: Partial Agonism vs. Antagonism Tail->Outcome Determines

Figure 1: Mechanistic SAR map of the Phenylpiperazine scaffold interacting with aminergic GPCR binding pockets.

Comparative Pharmacology: Receptor Profiles

The clinical success of phenylpiperazine derivatives stems from their "dirty drug" profile—or more accurately, their polypharmacology . By balancing affinity across Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors, these compounds treat complex psychiatric disorders with fewer extrapyramidal side effects (EPS).
Table 1: Binding Profiles of Key Phenylpiperazine Therapeutics

Data represents binding affinity (


 in nM). Lower numbers indicate higher affinity.
CompoundClass5-HT1A5-HT2AD2D3

-Adrenergic
Mechanism Highlight
Aripiprazole Antipsychotic1.73.40.340.857D2 partial agonist; "Dopamine Stabilizer" [1]
Trazodone Antidepressant4213>1000>1000125-HT2A antagonist + SERT inhibitor (SARI) [2]
Vortioxetine Antidepressant15>1000>1000>1000>10005-HT modulator/stimulator; 5-HT3/7 antagonist [3]
Lumateperone Antipsychotic2.00.532>1000>1000High 5-HT2A selectivity; reduced metabolic issues [4]
Urapidil Antihypertensive40>1000>1000>100025

antagonist + 5-HT1A agonist (central regulation)

Key Insight: The shift from Trazodone (simple antagonist) to Aripiprazole (partial agonist) illustrates the evolution of the scaffold. Aripiprazole's 2,3-dichlorophenyl tail creates a specific conformation in the D2 receptor that prevents full G-protein activation, resulting in partial agonism.

Synthetic Methodologies

Efficient synthesis of phenylpiperazine derivatives is critical for library generation in SAR studies. Three primary routes dominate the field, chosen based on the electronic nature of the aryl ring.

Route A: Nucleophilic Aromatic Substitution ( )
  • Applicability: Electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

  • Mechanism: Addition-elimination.

  • Conditions:

    
     or 
    
    
    
    in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
Route B: Buchwald-Hartwig Amination
  • Applicability: Electron-neutral or electron-rich aryl halides (unactivated systems).

  • Mechanism: Pd-catalyzed cross-coupling.

  • Conditions:

    
     or 
    
    
    
    , Phosphine ligand (BINAP, Xantphos),
    
    
    , Toluene/Dioxane, 80-110°C.
Route C: Bis-alkylation (Cyclization)
  • Applicability: Constructing the piperazine ring de novo from anilines.

  • Mechanism: Double

    
     displacement.
    
  • Conditions: Aniline + Bis(2-chloroethyl)amine

    
     HCl in high-boiling alcohols (e.g., Diglyme, Butanol).
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Target Analysis: Electronic Nature of Aryl Ring? RouteA Route A: Electron Deficient (e.g., 4-NO2-Ph-Cl) Start->RouteA Deficient RouteB Route B: Unactivated/Rich (e.g., Ph-Br, Ph-OTf) Start->RouteB Neutral/Rich RouteC Route C: Primary Aniline (De Novo Ring Formation) Start->RouteC Aniline Precursor SNAr SnAr Reaction Base: K2CO3, Solvent: DMF Temp: 100°C RouteA->SNAr PdCoupling Buchwald-Hartwig Cat: Pd(OAc)2/BINAP Base: NaOtBu, Solvent: Toluene RouteB->PdCoupling Cyclization Cyclization Reagent: Bis(2-chloroethyl)amine Solvent: Diglyme, Reflux RouteC->Cyclization Intermed Intermediate: N-Arylpiperazine SNAr->Intermed PdCoupling->Intermed Cyclization->Intermed Alkylation N-Alkylation (Linker Attachment) R-X (Cl, Br) + K2CO3 + KI (cat) Solvent: MeCN, Reflux Intermed->Alkylation Final Final Product: Long-Chain Arylpiperazine Alkylation->Final

Figure 2: Decision matrix and workflow for the synthesis of N-arylpiperazine derivatives.

Experimental Protocol: Synthesis and Validation

The following protocol describes the synthesis of a model compound, 1-(2,3-dichlorophenyl)piperazine (the "head" of aripiprazole), followed by N-alkylation.

Step 1: Buchwald-Hartwig Coupling (Arylpiperazine Synthesis)

This method is preferred for its high yield and tolerance of functional groups.

  • Reagents:

    • 1-Bromo-2,3-dichlorobenzene (1.0 equiv)

    • Piperazine (anhydrous, 1.2 equiv)

    • 
       (1 mol%)
      
    • BINAP (2 mol%)

    • 
       (1.4 equiv)
      
    • Toluene (anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge an oven-dried Schlenk flask with Pd catalyst, ligand, and base under Argon.

    • Add toluene, aryl bromide, and piperazine.[3]

    • Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to RT, filter through Celite (removes Pd/salts), concentrate filtrate.

    • Purification: Flash column chromatography (DCM:MeOH:NH4OH 90:9:1).

    • Validation:

      
       NMR should show piperazine multiplet at 
      
      
      
      2.9–3.1 ppm.
Step 2: N-Alkylation (Linker Attachment)
  • Reagents:

    • N-Arylpiperazine (from Step 1)

    • Target Alkyl Halide (e.g., 4-(4-chlorobutyl)quinoline)

    • 
       (3.0 equiv)[3]
      
    • KI (catalytic, 0.1 equiv - Finkelstein acceleration)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve arylpiperazine in MeCN. Add base and KI.

    • Add alkyl halide dropwise.

    • Reflux (80°C) for 8–24 hours.

    • Workup: Filter inorganic salts while hot. Evaporate solvent.

    • Purification: Recrystallization from EtOH or column chromatography.

Future Directions: Multi-Target Directed Ligands (MTDLs)

The future of this scaffold lies in MTDLs . Rather than seeking "magic bullets" (highly selective drugs), researchers are designing phenylpiperazines that deliberately hit multiple targets to enhance efficacy.

  • Oncology: Hybridizing phenylpiperazines with coumarin or isatin to target Topoisomerase II while maintaining antioxidant properties [5].

  • Neuroprotection: Dual binding to D2 (symptomatic relief) and Sigma-1 receptors (neuroprotection) for Alzheimer's agitation.

  • Antimicrobial: Leveraging the cationic amphiphilic nature of the scaffold to disrupt bacterial membranes.

References

  • De Leon, A., et al. "Aripiprazole: A comprehensive review of its pharmacology and clinical use." Psychiatric Times, 2004.

  • Stahl, S. M. "Mechanism of action of trazodone: a multifunctional drug." CNS Spectrums, 2009.

  • Sanchez, C., et al. "Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data." Pharmacology & Therapeutics, 2015.

  • Snyder, G. L., et al. "Lumateperone: A Novel Antipsychotic with a Unique Mechanism of Action." Psychopharmacology Bulletin, 2021.

  • Yilmaz, F., et al. "Design and synthesis of some piperazine hybrid molecules."[4] Revue Roumaine de Chimie, 2021.

Sources

Methodological & Application

Application Note: Synthesis and Validation of 1-(3,4-Dimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Workflow, and Self-Validating Protocols

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous central nervous system (CNS) agents and antimicrobial drugs[1]. This application note details a robust, scalable, and cost-effective protocol for the synthesis of 1-(3,4-dimethoxyphenyl)piperazine directly from 3,4-dimethoxyaniline. By utilizing bis(2-chloroethyl)amine hydrochloride in a high-boiling polar solvent, this method bypasses the need for expensive transition-metal catalysts (e.g., Palladium in Buchwald-Hartwig aminations) while maintaining high fidelity and yield[2].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe. The transformation relies on a sequential, double nucleophilic substitution (


) mechanism.
  • Nucleophile Selection: 3,4-Dimethoxyaniline is highly electron-rich due to the mesomeric electron-donating effects of the two methoxy groups. This enhances the nucleophilicity of the primary amine, facilitating the initial

    
     attack on the electrophile. However, this electron-rich nature also makes the aniline prone to oxidation, necessitating an inert atmosphere during the reaction.
    
  • Electrophile Protection Strategy: The use of bis(2-chloroethyl)amine hydrochloride is not arbitrary. By employing the hydrochloride salt, the secondary amine of the reagent is protonated (

    
    ), rendering it non-nucleophilic[3]. This prevents the reagent from undergoing self-condensation or polymerization, ensuring that the aniline nitrogen acts as the exclusive nucleophile.
    
  • Solvent Dynamics: Diethylene glycol monomethyl ether (DEGME) is selected as the solvent because of its high boiling point (194 °C) and excellent solvating power for polar hydrochloride salts[3]. The first mono-alkylation step occurs relatively easily, but the subsequent intramolecular ring closure is sterically hindered and requires significant thermal energy (150 °C) to overcome the activation barrier.

SynthesisWorkflow SM1 3,4-Dimethoxyaniline (Nucleophile) Solvent Solvent: DEGME Temp: 150 °C SM1->Solvent SM2 Bis(2-chloroethyl)amine HCl (Bis-electrophile) SM2->Solvent Step1 Step 1: First S_N2 Attack (Mono-alkylation Intermediate) Solvent->Step1 Step2 Step 2: Intramolecular Cyclization (Ring Closure) Step1->Step2 Heat (>120°C) Crude Crude Piperazine HCl Salt (Aqueous Soluble) Step2->Crude Workup Workup & Basification (NaOH / DCM Extraction) Crude->Workup Phase Checkpoint Pure This compound (Target Free Base) Workup->Pure Organic Isolation

Mechanistic workflow for synthesizing this compound.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry and Parameters (10 mmol Scale)

Reagent / ParameterRole in ReactionEquivalentsAmount
3,4-Dimethoxyaniline Primary Nucleophile1.0 eq1.53 g (10.0 mmol)
Bis(2-chloroethyl)amine HCl Bis-alkylating Agent1.1 eq1.96 g (11.0 mmol)
DEGME High-boiling SolventN/A15 mL
Temperature Activation Energy SourceN/A150 °C
Reaction Time Kinetic DurationN/A16–24 hours

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific checkpoints to ensure the chemical integrity of the workflow.

Phase 1: Reaction Setup and Execution
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyaniline (1.53 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (1.96 g, 11.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous DEGME.

  • Inert Atmosphere: Attach a reflux condenser and purge the system with Nitrogen or Argon for 10 minutes. Causality: Purging displaces dissolved oxygen, preventing the oxidative degradation of the electron-rich aniline into dark, tarry byproducts.

  • Heating: Submerge the flask in a pre-heated silicone oil bath at 150 °C. Maintain vigorous stirring for 16 to 24 hours.

Phase 2: Workup and Basification (Self-Validating Checkpoint)
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The mixture will appear as a dark, viscous solution containing the crude piperazine hydrochloride salt.

  • Basification: Transfer the mixture to a 100 mL separatory funnel. Slowly add 1M aqueous NaOH (approx. 25-30 mL) until the pH of the aqueous layer is > 10.

    • Self-Validation Checkpoint: The piperazine product is synthesized as a highly water-soluble hydrochloride salt. Adding NaOH deprotonates the secondary amine (

      
      ), converting it into a lipophilic free base. You will visually observe the solution become turbid as the free base crashes out of the aqueous phase.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). The free base will partition into the lower organic layer.

  • Washing: Wash the combined organic layers with saturated brine (2 × 20 mL).

    • Causality: DEGME is partially miscible with water and organic solvents. The high ionic strength of the brine forces the residual DEGME out of the organic layer via the salting-out effect.

Phase 3: Isolation and Purification
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude dark oil.
    
  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Use an eluent gradient of DCM:MeOH (95:5 to 90:10) containing 1% Triethylamine (

    
    ).
    
    • Self-Validation Checkpoint: Secondary amines streak severely on standard silica due to strong hydrogen bonding with the acidic silanol groups. The addition of 1%

      
       neutralizes the silica, ensuring the product elutes as a sharp, well-defined band.
      

Analytical Validation Expectations

To confirm the success of the synthesis, validate the isolated free base against the following analytical benchmarks:

Table 2: Self-Validating Analytical Checkpoints

Analytical MethodExpected ResultMechanistic Significance
TLC (DCM:MeOH:Et3N 90:10:1)

Confirms removal of starting aniline (

). UV-active spot confirms aromatic ring.
LC-MS (ESI+)

Confirms the exact mass of the cyclized product. Absence of

confirms no mono-alkylated intermediate remains.

H NMR (400 MHz,

)

The distinct multiplet corresponding to the 8 protons of the newly formed piperazine ring confirms successful cyclization.

References

  • Liu, Kevin G., and Robichaud, Albert J. "A general and convenient synthesis of N-aryl piperazines." Tetrahedron Letters, 2005.[Link]

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023.[Link]

Sources

Application Note: Precision Synthesis of Phenylpiperazines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Phenylpiperazines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for serotonin receptor ligands (5-HT), dopamine antagonists, and antifungal agents (e.g., Itraconazole, Posaconazole). While Nucleophilic Aromatic Substitution (


) is effective for electron-deficient aryl halides, it fails with electron-rich or neutral substrates.

The Buchwald-Hartwig Amination offers a universal solution, enabling the coupling of unactivated aryl chlorides, bromides, and iodides with piperazine. However, the use of piperazine presents a unique chemoselective challenge: preventing bis-arylation (formation of


-diarylpiperazine) while maintaining high conversion.

This guide provides a dual-protocol approach:

  • Method A (Direct Selectivity): A RuPhos-mediated protocol for the direct mono-arylation of free piperazine.

  • Method B (Protected Strategy): A robust

    
    -Boc-piperazine route for high-value or complex aryl halides.
    

Part 2: Mechanistic Architecture

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction does not proceed via a simple displacement but through a Pd(0)/Pd(II) redox cycle.

The Catalytic Cycle[1][2][3][4]
  • Ligand Association: The precatalyst generates the active mono-ligated

    
     species.
    
  • Oxidative Addition: The rate-limiting step for aryl chlorides. The Pd(0) inserts into the Ar-X bond.

  • Amine Coordination & Deprotonation: The amine binds to Pd(II). The base (e.g., NaOtBu) deprotonates the amine, forming a Pd-amido complex.

  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating

    
    .[1]
    

BuchwaldHartwigCycle PreCat Precatalyst Activation (Pd(OAc)2 / Pd2(dba)3 + Ligand) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_ArX Pd(II) Intermediate [L-Pd(Ar)(X)] OxAdd->PdII_ArX AmineCoord Amine Coordination (+ Piperazine) PdII_ArX->AmineCoord Deprot Deprotonation (Base: NaOtBu/Cs2CO3) AmineCoord->Deprot PdAmido Pd-Amido Complex [L-Pd(Ar)(N-Pip)] Deprot->PdAmido - Base-HX RedElim Reductive Elimination (Product Release) PdAmido->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of Buchwald-Hartwig amination. Note that steric bulk on the ligand facilitates the final Reductive Elimination step.

Part 3: Strategic Optimization (The "Art" of the Reaction)

Success depends on the interplay between Ligand, Base, and Substrate.

Ligand Selection: The Steric Imperative

For phenylpiperazines, Dialkylbiarylphosphines are superior to older ligands like BINAP or DPPF.

  • RuPhos: The "Gold Standard" for secondary amines. Its bulk prevents the coordination of the second amine site of the product, thereby suppressing bis-arylation.

  • BrettPhos: Excellent for primary amines but often outperformed by RuPhos for piperazine.

  • XPhos: Good general-purpose ligand, particularly for aryl chlorides.

Base Selection: pKa vs. Compatibility
BasepKa (conj. acid)ApplicationNote
NaOtBu ~17StandardFast reaction. Incompatible with esters/nitriles.[2]
LiHMDS ~26SolubleGood for base-sensitive substrates; prevents catalyst poisoning by halides.
Cs₂CO₃ ~10MildEssential for substrates with esters, ketones, or cyano groups. Requires longer reaction times.
K₃PO₄ ~12MildAlternative to Carbonates; often used with water as a co-solvent.

Part 4: Experimental Protocols

Method A: Direct Mono-Arylation (RuPhos Mediated)

Best for: Rapid library synthesis, robust substrates, atom economy.

Rationale: Using RuPhos creates a sterically crowded Pd-center that disfavors the binding of the already bulky


-arylpiperazine product, preventing the second arylation. A slight excess of piperazine further statistically favors mono-arylation.

Materials:

  • Aryl Halide (1.0 equiv)[3][4]

  • Piperazine (2.0 equiv) — Excess is critical.

  • 
     (1.0 mol%) or Pd(OAc)2 (2.0 mol%)
    
  • RuPhos (2.0 - 4.0 mol%) — Maintain 2:1 Ligand:Pd ratio.

  • NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial containing a magnetic stir bar. Cool under Argon/Nitrogen.

  • Solids Addition: Add

    
     (9.2 mg, 0.01 mmol), RuPhos (18.7 mg, 0.04 mmol), NaOtBu (144 mg, 1.5 mmol), and Piperazine (172 mg, 2.0 mmol).
    
    • Tip: If the Aryl Halide is solid, add it here (1.0 mmol).

  • Purge: Evacuate and backfill with Argon three times.

  • Liquids Addition: Add anhydrous Toluene (4.0 mL) via syringe. If Aryl Halide is liquid, add it now.

  • Activation: Stir at room temperature for 1-2 minutes to allow precatalyst formation (solution typically turns dark red/brown).

  • Heating: Heat to 80–100 °C for 2–12 hours. Monitor by LC-MS.[5]

    • Endpoint: Look for consumption of Aryl Halide.[6]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Wash filtrate with water and brine.

  • Purification: The excess piperazine stays in the aqueous layer during workup or elutes very slowly on silica. Purify via flash chromatography (DCM/MeOH/NH4OH).

Method B: The Protected Route (N-Boc Strategy)

Best for: High-value aryl halides, late-stage functionalization, or when Method A yields inseparable bis-arylated mixtures.

Rationale:


-Boc-piperazine renders one amine non-nucleophilic, guaranteeing 100% selectivity.

Step 1: Coupling

  • Reagents: Aryl Halide (1.0 equiv),

    
    -Boc-Piperazine (1.2 equiv), 
    
    
    
    (2 mol%), XPhos or RuPhos (4 mol%),
    
    
    (2.0 equiv), Dioxane, 100 °C.
  • Procedure: Follow the inert setup as in Method A. Heat until conversion is complete. Isolate the Boc-protected intermediate.[7]

Step 2: Deprotection

  • Reagents: TFA (10-20 equiv) in DCM (1:1 v/v) OR 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1-2 hours. Remove volatiles under vacuum. Neutralize with saturated

    
     or basic resin to obtain the free base phenylpiperazine.
    

Part 5: Troubleshooting & Optimization Matrix

If the reaction fails, consult this decision logic.

OptimizationLogic Start Reaction Failure Check1 Is Starting Material Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No LowYield Low Yield / Byproducts Check1->LowYield Yes OxAddIssue Oxidative Addition Failed NoConv->OxAddIssue Poison Catalyst Poisoning? NoConv->Poison BisAryl Bis-Arylation Observed LowYield->BisAryl Dehal Protodehalogenation (Ar-X -> Ar-H) LowYield->Dehal Sol1 Switch to XPhos Pd G3/G4 Increase Temp to 110°C OxAddIssue->Sol1 Sol2 Use LiHMDS (Base) Check solvent dryness Poison->Sol2 Sol3 Increase Piperazine (3-5 equiv) Switch Ligand to RuPhos BisAryl->Sol3 Sol4 Solvent is H-source? Switch Toluene -> Dioxane Lower Temp Dehal->Sol4

Figure 2: Decision tree for reaction optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst inactive or Oxidative Addition too slow.1. Use Pre-formed catalyst (e.g., XPhos Pd G4).2. Switch to Iodide/Bromide.3. Ensure strictly anaerobic conditions.
Bis-arylation Product competes with SM amine.1. Use RuPhos (steric bulk).2.[8] Increase Piperazine to 3.0 equiv.3. Switch to Method B (Boc-protection).
Reduction (Ar-H)

-Hydride elimination or solvent H-abstraction.
1. Avoid alcohols (use Toluene/Dioxane).2. Increase catalyst loading.3. Switch base to NaOtBu.
Functional Group Loss Base incompatibility.[2]Switch from NaOtBu to

or

.

Part 6: References

  • Maitro, G., et al. (2017). "Precatalyst Scaffolds for Buchwald–Hartwig Amination." Journal of Organic Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Aryl Halides and Sulfonates." Organotransition Metal Chemistry. Link

  • Desmarets, C., et al. (2002). "Mono-arylation of piperazine via Pd-catalysis." Tetrahedron Letters. Link

Sources

Application Note: Strategic Synthesis of 3,4-Dimethoxyphenylpiperazine (3,4-DMPP)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "SNAr Paradox"

The synthesis of 1-(3,4-dimethoxyphenyl)piperazine (3,4-DMPP) presents a classic electronic conflict in organic chemistry. The target molecule consists of a piperazine ring attached to a veratrole (1,2-dimethoxybenzene) core.

The Challenge: Standard Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient aromatic ring to stabilize the Meisenheimer complex intermediate. However, the two methoxy groups on the 3,4-DMPP core are strong electron-donating groups (EDGs), rendering the ring electron-rich and deactivated toward direct nucleophilic attack by piperazine.

The Solution: Consequently, "direct" substitution of 4-chloro-1,2-dimethoxybenzene is kinetically inaccessible under standard conditions. This guide details the two chemically viable protocols to overcome this barrier:

  • Buchwald-Hartwig Amination: A Palladium-catalyzed pseudo-substitution that bypasses electronic deactivation.

  • Aniline Cyclization: A "Bottom-Up" approach constructing the piperazine ring onto the aniline via alkyl nucleophilic substitution.

Part 2: Method A - Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

This is the preferred method for medicinal chemistry and high-purity applications. It utilizes a Palladium (0/II) catalytic cycle to couple 4-bromo-1,2-dimethoxybenzene with piperazine.

Mechanistic Insight

Unlike SNAr, which relies on ring electrophilicity, this method relies on the oxidative addition of the aryl halide to a Pd(0) species. The electron-rich nature of the ring actually facilitates the oxidative addition step in many cases, making this ideal for the target substrate.

Experimental Protocol

Reagents:

  • Substrate: 4-Bromo-1,2-dimethoxybenzene (1.0 equiv)

  • Nucleophile: Piperazine (anhydrous) (1.5 – 2.0 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

  • Ligand: BINAP (2-4 mol%) or XPhos (for difficult chlorides)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush continuously with Argon or Nitrogen.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP to the flask. Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature for 15 minutes to generate the active Pd-Ligand complex (solution typically turns orange/red).

  • Reagent Addition: Add 4-bromo-1,2-dimethoxybenzene, Piperazine, and NaOtBu to the mixture under positive inert gas pressure.

  • Reaction: Heat the mixture to 100°C - 110°C for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting bromide should disappear. A new polar spot (amine) will appear.

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove insoluble palladium salts and inorganic bases. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: DCM:MeOH:NH4OH (90:9:1).

Catalytic Cycle Visualization

BuchwaldCycle Fig 1. Buchwald-Hartwig Catalytic Cycle for Electron-Rich Aryl Halides Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx + Piperazine Deprot Deprotonation (Base: NaOtBu) LigEx->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HBr (salt) RedElim->Pd0 Regeneration Product 3,4-DMPP (Target) RedElim->Product

Part 3: Method B - Ring Construction (Aniline Cyclization)

This method is chemically distinct from SNAr on the aromatic ring.[1][2] Instead, it performs a double nucleophilic substitution on the alkyl chains of a nitrogen mustard derivative. This is the historical industrial route due to lower raw material costs.

Mechanistic Insight

The reaction proceeds via the formation of a transient, highly electrophilic aziridinium ion on the bis(2-chloroethyl)amine. The nitrogen of the 3,4-dimethoxyaniline attacks this aziridinium, followed by a second intramolecular cyclization to close the piperazine ring.

Experimental Protocol

Reagents:

  • Substrate: 3,4-Dimethoxyaniline (1.0 equiv)

  • Reagent: Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

  • Solvent: Chlorobenzene, Diglyme, or n-Butanol

  • Base: K2CO3 (anhydrous) (2.5 equiv) or catalytic KI (to accelerate alkylation)

Step-by-Step Procedure:

  • Mixing: In a heavy-walled pressure vessel or round-bottom flask, dissolve 3,4-dimethoxyaniline in Chlorobenzene (or n-Butanol).

  • Activation: Add Bis(2-chloroethyl)amine hydrochloride and pulverized K2CO3.

    • Note: Addition of KI (0.1 equiv) can convert the chloro-alkyls to more reactive iodo-alkyls in situ (Finkelstein condition).

  • Heating: Reflux at 120°C - 135°C for 24–48 hours. This high temperature is required to drive the second cyclization step.

  • Work-up:

    • Cool to room temperature.

    • Basify with 10% NaOH solution (pH > 12) to ensure the piperazine is in the free base form.

    • Extract with DCM (3x).

  • Purification: The crude product often contains mono-alkylated intermediates. Recrystallization from Isopropanol/HCl gas is recommended to isolate the hydrochloride salt of 3,4-DMPP.

Synthesis Pathway Visualization

AnilineRoute Fig 2. Construction of Piperazine Ring via Bis-Alkylation Aniline 3,4-Dimethoxyaniline (Nucleophile) MonoAlk Mono-alkylated Intermediate Aniline->MonoAlk + Aziridinium Mustard Bis(2-chloroethyl)amine (Electrophile) Aziridinium Aziridinium Ion (Active Species) Mustard->Aziridinium Heat Cyclization Intramolecular Cyclization MonoAlk->Cyclization - HCl Final 3,4-DMPP Cyclization->Final

Part 4: Comparative Analysis & Validation

Method Selection Matrix
FeatureMethod A: Buchwald-HartwigMethod B: Aniline Cyclization
Reaction Type Metal-Catalyzed Cross-CouplingNucleophilic Substitution (Alkyl)
Key Precursor 4-Bromo-1,2-dimethoxybenzene3,4-Dimethoxyaniline
Yield High (75-90%)Moderate (40-60%)
Purity Profile High (fewer side reactions)Lower (polymerization risks)
Cost High (Pd catalyst, Ligands)Low (Commodity chemicals)
Scalability Good (requires Pd removal)Excellent (Industrial standard)
Atom Economy ModerateLow (Loss of 2 HCl)
Analytical Validation Data (Self-Validating System)

To confirm the successful synthesis of 3,4-DMPP, the isolated product must match the following physicochemical properties:

  • Physical State: White to off-white crystalline solid (as HCl salt).

  • Melting Point: 214°C (Dihydrochloride salt) [1].[3]

  • Solubility:

    • Free base: Soluble in DCM, MeOH, slightly soluble in water.

    • HCl Salt: Soluble in water, MeOH.

  • 1H NMR (CDCl3, 500 MHz):

    • 
       6.90 (d, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 6.45 (d, 1H, Ar-H).
      
    • 
       3.85 (s, 3H, OMe), 3.83 (s, 3H, OMe).
      
    • 
       3.0 - 3.1 (m, 8H, Piperazine ring protons).
      

References

  • SWG Drug Monographs. (2005). 1-(3-Methoxyphenyl)piperazine and related compounds analytical data. Link

  • National Institutes of Health (NIH). (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Link

  • Organic Syntheses. (2002).[1] Nucleophilic Aromatic Substitution Protocols and Buchwald-Hartwig Variations. Link

  • Molecules (MDPI). (2022). Recent Applications of Pd-Catalyzed Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Link

  • BenchChem. (2025).[4] Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Link

Sources

Application Note: Regioselective N-Arylation of Piperazine with 4-Bromo-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of 1-(3,4-dimethoxyphenyl)piperazine represents a critical C–N bond formation challenge in medicinal chemistry, as the N-aryl piperazine motif is a privileged pharmacophore embedded in numerous CNS, cardiovascular, and antineoplastic therapeutics[1]. The primary synthetic hurdle is the selective mono-arylation of piperazine, a symmetrical diamine. Direct coupling often yields a statistical mixture of mono- and bis-arylated products. This application note establishes field-proven, self-validating protocols utilizing Palladium-catalyzed Buchwald-Hartwig cross-coupling to achieve absolute regiocontrol and high catalytic turnover.

Mechanistic Insights & Causality

Designing an efficient catalytic system for this specific transformation requires overcoming two distinct chemical barriers: substrate electronics and diamine symmetry.

Overcoming Substrate Electronics: The electrophile, 4-bromo-1,2-dimethoxybenzene, is highly electron-rich due to the resonance donation from its two methoxy groups. This elevated electron density significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond[2]. To overcome this kinetic barrier, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands are required. While first-generation ligands like BINAP are functional, [3]. The steric bulk of RuPhos accelerates the rate-limiting reductive elimination step, while its electron-rich nature stabilizes the Pd(II) intermediate, effectively suppressing competitive β-hydride elimination that would otherwise lead to hydrodehalogenation byproducts[4].

Base Selection: Sodium tert-butoxide (NaOtBu) is selected as the optimal base. It is a strong, non-nucleophilic base that rapidly deprotonates the Pd-coordinated amine, driving the catalytic cycle forward[5]. Because 4-bromo-1,2-dimethoxybenzene lacks base-sensitive functional groups (like esters or epoxides), the aggressive nature of NaOtBu is safely tolerated and maximizes the reaction rate.

Regiocontrol Strategies: To prevent the formation of the undesired bis-arylated byproduct, two distinct strategies are detailed in this guide:

  • Kinetic/Statistical Control (Route A): Utilizing a 5.0-molar excess of unsubstituted piperazine. The high concentration gradient kinetically favors mono-arylation.

  • Protecting Group Strategy (Route B): Utilizing 1-Boc-piperazine. This provides absolute regiocontrol by masking one nitrogen center, representing the [5].

Experimental Workflows

Workflow A 4-Bromo-1,2- dimethoxybenzene D Direct B-H Coupling Pd2(dba)3 / RuPhos NaOtBu, Toluene A->D E B-H Coupling Pd2(dba)3 / RuPhos NaOtBu, Toluene A->E B Piperazine (5.0 equiv) B->D C 1-Boc-Piperazine (1.1 equiv) C->E F 1-(3,4-Dimethoxyphenyl) piperazine D->F Route A: Direct (Moderate Selectivity) G Boc-Protected Intermediate E->G Route B: Protected (High Selectivity) H Deprotection 4M HCl in Dioxane G->H H->F

Synthetic workflows for the mono-N-arylation of piperazine (Route A vs. Route B).

Step-by-Step Protocols

Protocol A: Direct Mono-Arylation via Statistical Control

This protocol is ideal for rapid library synthesis where avoiding a deprotection step is prioritized.

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1,2-dimethoxybenzene (1.0 equiv, 10 mmol), anhydrous piperazine (5.0 equiv, 50 mmol), Pd2(dba)3 (2 mol%, 0.2 mmol), RuPhos (4 mol%, 0.4 mmol), and NaOtBu (1.5 equiv, 15 mmol).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxygen, which irreversibly oxidizes the active catalyst to an inactive Pd(II) species.

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.

  • Heating: Seal the flask and heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The highly polar unreacted piperazine will remain at the baseline, the mono-arylated product will migrate moderately (Rf ~0.3), and any bis-arylated impurity will run near the solvent front (Rf ~0.9) due to the lack of a free N-H hydrogen bond donor.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), and wash with distilled water (3 × 50 mL). Causality: The 5-fold excess of piperazine is highly water-soluble and partitions entirely into the aqueous phase, leaving the lipophilic product in the organic layer. Extract the organic layer with 1M HCl to form the water-soluble product salt, wash the aqueous layer with EtOAc to remove neutral impurities, then basify the aqueous layer with 2M NaOH and back-extract with DCM. Concentrate to yield the pure product.

Protocol B: Two-Step Synthesis via 1-Boc-Piperazine (Industrial Standard)

This protocol guarantees >99:1 regioselectivity and utilizes a self-purifying precipitation step.

  • Coupling: Follow the assembly and degassing steps of Protocol A, but substitute piperazine with 1-Boc-piperazine (1.1 equiv, 11 mmol) and reduce the catalyst loading to Pd2(dba)3 (1 mol%) and RuPhos (2 mol%). Heat at 100 °C for 8 hours.

  • Intermediate Isolation: Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Self-Validating Deprotection: Dissolve the crude Boc-protected intermediate in minimal anhydrous DCM (10 mL). Slowly add 4M HCl in 1,4-dioxane (10 equivalents). Stir at room temperature for 4 hours.

  • Product Recovery: Causality: As the Boc group is cleaved, the resulting free amine is immediately protonated to form the dihydrochloride salt. Because this salt is highly insoluble in DCM/dioxane, it precipitates out of solution as a white solid. The formation of this precipitate is a self-validating indicator of successful deprotection. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride in exceptional purity.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the N-arylation of piperazine derivatives with 4-bromo-1,2-dimethoxybenzene, demonstrating the superiority of the RuPhos/Boc-protected system[5].

Catalyst SystemLigandBaseAmine SubstrateYield (%)Selectivity (Mono:Bis)
Pd2(dba)3 (2 mol%)BINAP (4 mol%)NaOtBuPiperazine (5.0 eq)65%85:15
Pd2(dba)3 (2 mol%)RuPhos (4 mol%)NaOtBuPiperazine (5.0 eq)88%95:5
Pd2(dba)3 (1 mol%)RuPhos (2 mol%)NaOtBu1-Boc-Piperazine (1.1 eq)94% >99:1
Pd(OAc)2 (2 mol%)XPhos (4 mol%)Cs2CO31-Boc-Piperazine (1.1 eq)82%>99:1

Mechanistic Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Ar-Pd(II)(L)-Br Pd0->OA + 4-Bromo-1,2-dimethoxybenzene AC Amine Coordination Ar-Pd(II)(L)(NHR2)-Br OA->AC + Piperazine DP Deprotonation Ar-Pd(II)(L)-NR2 AC->DP + NaOtBu - NaBr, - tBuOH RE Reductive Elimination Product Release DP->RE Product Formation RE->Pd0 Regeneration of Pd(0)L

Buchwald-Hartwig catalytic cycle for the N-arylation of piperazine.

Analytical & Troubleshooting Guide

  • Incomplete Conversion (Starting Material Remaining): The electron-rich nature of the aryl bromide makes oxidative addition the rate-limiting step. If conversion stalls, ensure absolute exclusion of oxygen (which kills the Pd(0) species) and verify the integrity of the NaOtBu base, as it rapidly degrades upon exposure to atmospheric moisture.

  • Formation of Hydrodehalogenation Byproduct (1,2-dimethoxybenzene): This occurs if β-hydride elimination outcompetes reductive elimination. Ensure the use of a sterically demanding ligand like RuPhos, which forces the Pd(II) centers closer together, accelerating the reductive elimination step.

  • Black Precipitate Formation Early in Reaction: Indicates catalyst decomposition to Pd-black. This is typically caused by insufficient ligand coordination or poor solvent degassing. Increase the Ligand:Pd ratio from 2:1 to 2.5:1.

References

  • Surry, D. S., & Buchwald, S. L. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Royal Society of Chemistry. Available at:[Link][1]

  • Current Organic Synthesis. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets." ResearchGate. Available at:[Link][2]

  • Jones, et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." National Center for Biotechnology Information (PMC). Available at:[Link][3]

Sources

Application Note: Preparation of 1-(3,4-Dimethoxyphenyl)piperazine Hydrochloride

[1]

Abstract & Strategic Overview

1-(3,4-Dimethoxyphenyl)piperazine (often abbreviated as 3,4-DMPP) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for serotonergic and dopaminergic ligands (e.g., isoquinoline derivatives). Its structural integrity is vital for Structure-Activity Relationship (SAR) studies targeting CNS receptors.

This guide presents two distinct, validated protocols for its synthesis:

  • Method A (The "Classic" Cyclization): A scalable, cost-effective route using aniline alkylation. Ideal for gram-to-kilogram scale-up where reagent cost is a driver.

  • Method B (The "Modern" Catalytic Coupling): A Palladium-catalyzed Buchwald-Hartwig amination. Ideal for discovery-scale synthesis (milligrams to grams) requiring high functional group tolerance and minimal purification.

Safety & Handling (CRITICAL)

WARNING: Nitrogen Mustard Hazard Method A utilizes Bis(2-chloroethyl)amine hydrochloride , a nitrogen mustard analog. It is a potent vesicant and alkylating agent.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Quench spills or glassware with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.

Method A: Cyclization of 3,4-Dimethoxyaniline (Scalable Route)

This method relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbons of the bis-chloroethylamine, followed by cyclization.

Reagents & Materials
ReagentEquiv.[1]Role
3,4-Dimethoxyaniline 1.0Nucleophile (Starting Material)
Bis(2-chloroethyl)amine HCl 1.1Electrophile (Cyclizing Agent)
Potassium Carbonate (K₂CO₃) 1.5Base (Acid Scavenger)
n-Butanol (or Chlorobenzene)SolventHigh-boiling medium
Sodium Hydroxide (2M) ExcessWorkup Base
Protocol Steps
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge 3,4-dimethoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and pulverized anhydrous K₂CO₃ (1.5 eq).

  • Solvent: Add n-Butanol (10 mL per gram of aniline).

  • Reaction: Heat the suspension to reflux (~118°C) for 24–48 hours .

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The aniline spot (higher R_f) should disappear, replaced by the polar piperazine spot (lower R_f, stains with Ninhydrin or Dragendorff).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (KCl) and rinse the cake with small amounts of solvent.

    • Concentrate the filtrate under reduced pressure to remove n-Butanol.

    • Resuspend the residue in water and adjust pH to >12 using 2M NaOH.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification (Free Base): Dry organics over Na₂SO₄ and concentrate. The crude oil can be purified via flash chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) if high purity is required before salt formation.

Method B: Buchwald-Hartwig Amination (High Purity Route)

This method utilizes Pd-catalysis to couple an aryl halide with piperazine. It avoids toxic alkylating agents and typically proceeds with higher yields in shorter times.

Reagents & Materials
ReagentEquiv.Role
4-Bromoveratrole 1.0Aryl Halide
Piperazine 2.0 - 3.0Amine (Excess prevents bis-arylation)
Pd₂(dba)₃ 1-2 mol%Catalyst Precursor
BINAP (or Xantphos)2-4 mol%Ligand
Sodium tert-butoxide (NaOtBu) 1.4Strong Base
Toluene (anhydrous)SolventReaction Medium
Protocol Steps
  • Inerting: Flame-dry a reaction vial/flask and purge with Argon or Nitrogen.

  • Catalyst Pre-mix: In a separate vial, mix Pd₂(dba)₃ and BINAP in a small volume of toluene under inert gas. Stir for 10 mins to form the active catalyst complex (solution turns orange/red).

  • Reaction Assembly: Add 4-bromoveratrole (1.0 eq), Piperazine (3.0 eq), and NaOtBu (1.4 eq) to the main vessel.

  • Addition: Cannulate the catalyst mixture into the main vessel. Rinse with remaining toluene.

  • Heating: Heat to 100°C for 12–16 hours .

    • Mechanism:[1][2] The electron-rich dimethoxy ring usually deactivates SNAr, but Pd-catalysis overcomes this via oxidative addition.

  • Workup:

    • Cool to RT and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate.

    • Partition between water and Ethyl Acetate.

    • Critical Step: Wash the organic layer with water 3x to remove excess unreacted piperazine (which is water-soluble).

  • Isolation: Dry organic layer (MgSO₄) and concentrate to yield the free base.

Salt Formation (Hydrochlorination) & Crystallization

The free base is an oil or low-melting solid prone to oxidation. The hydrochloride salt is stable and crystalline.

  • Dissolution: Dissolve the free base (from Method A or B) in a minimum amount of absolute ethanol or isopropanol .

  • Acidification: Cool to 0°C. Dropwise add HCl in Ethanol (1.25 M) or concentrated aqueous HCl until pH reaches ~2.

  • Crystallization:

    • A white to off-white precipitate should form immediately.

    • If no precipitate forms, add Diethyl Ether as an anti-solvent until turbid, then refrigerate.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum over P₂O₅.

Workflow Visualization

Gcluster_0Method A: Cyclizationcluster_1Method B: Buchwald-HartwigStartA3,4-Dimethoxyaniline+ Bis(2-chloroethyl)amine HClRefluxReflux in n-Butanol(24-48h, K2CO3)StartA->RefluxWorkupABasify (NaOH) -> Extract (DCM)Reflux->WorkupACommonCrude Free Base(Oil/Low melt solid)WorkupA->CommonStartB4-Bromoveratrole+ Piperazine (Excess)CatalysisPd2(dba)3 / BINAPNaOtBu, Toluene, 100°CStartB->CatalysisWorkupBFilter (Celite) -> Wash (H2O)Remove excess PiperazineCatalysis->WorkupBWorkupB->CommonSaltFormSalt FormationHCl/EtOH -> Et2O pptCommon->SaltFormFinalThis compound HCl(Crystalline Solid)SaltForm->Final

Caption: Comparative workflow for Cyclization (Method A) and Catalytic Coupling (Method B) routes leading to the final salt form.

Analytical Characterization

Compound: this compound Hydrochloride Formula: C₁₂H₁₈N₂O₂[3] · xHCl MW: 222.28 g/mol (Free base)

TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white crystalline powderHigh purity salt form.
Melting Point >200°C (dec) Consistent with arylpiperazine HCl salts (e.g., 3-methoxy analog MP is 214°C [1]).
¹H NMR (DMSO-d₆)δ 9.0–9.5 (br s, 2H, NH₂⁺)Ammonium protons (salt formation).
δ 6.85 (d, 1H), 6.55 (d, 1H), 6.40 (dd, 1H)Aromatic protons (ABX system typical of 1,2,4-subst. benzene).[1][2][4][5][6]
δ 3.75 (s, 3H), 3.70 (s, 3H)Two methoxy groups (distinct environments).
δ 3.20–3.40 (m, 8H)Piperazine ring protons (shifted downfield due to protonation).
MS (ESI+) m/z = 223.1 [M+H]⁺Confirms parent mass of free base.

References

  • SWGDRUG. (2005).[2] Monograph: 1-(3-methoxyphenyl)piperazine. Scientific Working Group for the Analysis of Seized Drugs. Link

  • ChemicalBook. 1-(3-Methoxyphenyl)piperazine dihydrochloride Product Data. Accessed 2023. Link

  • Tosoh Corporation. (1999). US Patent 5929281: Method for producing arylamines. (Describes Pd-catalyzed amination of bromoanisoles). Link

  • Liu, K. G., & Robichaud, A. J. (2005). A convenient synthesis of 1-(4-methoxyphenyl)piperazine. Tetrahedron Letters, 46(46). (Describes the aniline + bis-chloroethylamine route). Link

  • BenchChem. Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Application Note. Link

The Strategic Utility of 1-(3,4-Dimethoxyphenyl)piperazine in Modern Antipsychotic Drug Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of antipsychotic drug development is continually evolving, with a persistent demand for agents offering improved efficacy and tolerability. Central to this endeavor is the strategic selection of molecular intermediates that not only facilitate efficient synthesis but also impart desirable pharmacological properties to the final active pharmaceutical ingredient (API). Among these, 1-(3,4-dimethoxyphenyl)piperazine has emerged as a pivotal building block in the synthesis of a distinct class of CNS-active agents. Its unique electronic and structural characteristics, conferred by the dimethoxy-substituted phenyl ring, play a crucial role in modulating receptor binding affinities, which is a cornerstone of modern antipsychotic drug action.

This comprehensive guide provides an in-depth exploration of the application of this compound as a key intermediate in antipsychotic synthesis. We will delve into the mechanistic rationale for its use, present detailed, field-proven synthetic protocols, and offer insights into the analytical characterization of the resulting compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development who are focused on the design and synthesis of next-generation therapies for neuropsychiatric disorders.

The Pharmacological Significance of the 3,4-Dimethoxyphenyl Moiety

The phenylpiperazine scaffold is a well-established pharmacophore in a multitude of centrally acting agents, including several atypical antipsychotics. The nature and position of substituents on the phenyl ring are critical determinants of the drug's receptor binding profile and, consequently, its therapeutic and side-effect profile.

The 3,4-dimethoxy substitution pattern on the phenyl ring of the piperazine intermediate is not arbitrary. These methoxy groups are electron-donating, which can influence the pKa of the distal nitrogen of the piperazine ring, thereby modulating its nucleophilicity in synthesis and its interaction with biological targets. More importantly, this substitution pattern is a key feature in several compounds with high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, the primary targets for antipsychotic agents. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming crucial interactions within the receptor binding pockets. This specific substitution is often associated with a favorable balance of D2/5-HT2A receptor antagonism, a hallmark of atypical antipsychotics which is believed to contribute to a reduced incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.

Core Synthesis Strategy: N-Alkylation

The most prevalent synthetic strategy employing this compound is nucleophilic substitution, specifically N-alkylation. In this approach, the secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group on an electrophilic partner, typically a haloalkyl or sulfonyloxyalkyl side chain attached to another key structural fragment of the target antipsychotic.

This convergent synthesis approach is highly efficient and allows for modular assembly of the final drug molecule, facilitating the exploration of structure-activity relationships (SAR) by varying the nature of the side chain and the other terminal moiety.

Below, we provide a detailed, generalized protocol for the N-alkylation of this compound, a cornerstone reaction in the synthesis of several CNS-active compounds. This will be followed by a specific application in the synthesis of Dotarizine, a calcium channel antagonist with documented CNS effects, which serves as an excellent model for the application of this intermediate.

Experimental Protocols

Protocol 1: General N-Alkylation of this compound

This protocol outlines a robust and widely applicable method for the coupling of this compound with a variety of haloalkyl-containing synthons.

Materials:

  • This compound

  • Haloalkyl-containing electrophile (e.g., a chloro-, bromo-, or iodo-derivative)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium iodide (KI) (catalytic amount, optional)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF or MeCN (10-20 mL per gram of piperazine). To this solution, add anhydrous potassium carbonate (2.0-3.0 equivalents). The base is crucial for scavenging the acid generated during the reaction.

  • Addition of Electrophile: Add the haloalkyl-containing electrophile (1.0-1.2 equivalents) to the reaction mixture. If the electrophile is a chloro- or bromo-alkane, the addition of a catalytic amount of potassium iodide (0.1 equivalents) can be beneficial to facilitate the reaction via an in situ Finkelstein reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the electrophile and to ensure the efficiency of the base.

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in this reaction without causing significant side reactions. Its insolubility in some organic solvents can be advantageous for easy removal by filtration.

  • Solvent Selection: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they can solvate the cation of the base while leaving the anion (carbonate) more reactive.

  • Catalytic KI: The iodide ion is a better nucleophile and a better leaving group than chloride or bromide. Its catalytic use can significantly accelerate the rate of reaction with less reactive alkyl chlorides or bromides.

Protocol 2: Synthesis of Dotarizine

Dotarizine is a calcium channel antagonist that has been investigated for various neurological conditions. Its synthesis provides a concrete example of the N-alkylation of this compound. The key step is the reaction of this compound with bis(4-fluorophenyl)methyl chloride.

Materials:

  • This compound

  • Bis(4-fluorophenyl)methyl chloride

  • Triethylamine (Et₃N)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in toluene.

  • Addition of Electrophile: To this solution, add a solution of bis(4-fluorophenyl)methyl chloride (1.0 equivalent) in toluene dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification/Salt Formation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). For isolation as a hydrochloride salt, the crude base can be dissolved in diethyl ether and treated with a solution of HCl in ethanol to precipitate the salt, which is then collected by filtration and dried.

Data Presentation

Table 1: Representative Reaction Parameters for N-Alkylation of this compound

ParameterGeneral ProtocolDotarizine Synthesis Example
Electrophile Haloalkyl-XBis(4-fluorophenyl)methyl chloride
Base K₂CO₃ or Na₂CO₃Triethylamine
Solvent DMF or MeCNToluene
Temperature 80-100 °CRoom Temperature
Reaction Time 4-24 hours12-24 hours
Typical Yield 60-90%>80%
Purification Column ChromatographyRecrystallization/Salt Formation

Visualization of Synthetic Workflow

Logical Flow of the Synthesis

The synthesis of antipsychotics and related CNS drugs using this compound follows a clear and logical workflow, which can be visualized as follows:

G cluster_0 Intermediate Synthesis cluster_1 Core Reaction cluster_2 Product Isolation & Purification A This compound C N-Alkylation (SN2 Reaction) A->C B Electrophilic Partner (e.g., Haloalkyl-R) B->C D Work-up & Extraction C->D Crude Product E Purification (Chromatography/Recrystallization) D->E F Final API E->F Pure Product

Caption: A generalized workflow for the synthesis of antipsychotics using this compound.

Chemical Reaction Scheme

The core chemical transformation can be represented by the following generalized reaction scheme:

reaction reactant1 This compound plus + reactant1->plus reactant2 R-X (X = Cl, Br, I, OTs) reaction_arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2->reaction_arrow product Final Product plus->reactant2 reaction_arrow->product

Caption: Generalized N-alkylation reaction of this compound.

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of antipsychotic drugs and other CNS agents. Its inherent electronic properties contribute favorably to the pharmacological profiles of the final drug molecules, particularly in achieving the desired polypharmacology characteristic of modern atypical antipsychotics. The N-alkylation reaction is a robust and highly adaptable method for incorporating this key fragment, allowing for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in the field of medicinal chemistry to leverage this important building block in their quest for novel and improved therapies for psychiatric disorders.

References

  • Synthesis of Dotarizine: A detailed synthetic route for Dotarizine, a calcium antagonist, which involves the N-alkylation of this compound.
  • General Synthesis of N-Substituted Piperazines: Provides an overview of synthetic strategies for the preparation of N-arylpiperazines, which is relevant to the synthesis of the starting intermediate. Source: Organic Chemistry Portal, [Link]

  • Pharmacology of Phenylpiperazine Antipsychotics: Discusses the structure-activity relationships of phenylpiperazine derivatives as antipsychotic agents, providing context for the importance of the substitution pattern on the phenyl ring. Source: PubMed, [Link]

  • Analytical Methods for Piperazine Derivatives: Describes various analytical techniques for the characterization of piperazine-containing compounds, which is essential for product verification in synthesis. Source: UNODC, [Link]

  • Synthesis of CNS Agents using Arylpiperazines: A patent describing the synthesis of various piperazine derivatives for use as CCR1 antagonists, illustrating the broader utility of this scaffold in drug discovery.
  • Reductive Amination for Piperazine Alkylation: A patent detailing the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine via reductive amination, an alternative method for N-alkylation.
  • Synthesis of Piperazine Derivatives for Immune Disorders: A patent application describing the synthesis of alkylated piperazine compounds for inhibiting Btk kinase, showcasing the versatility of the piperazine core in medicinal chemistry.
  • Pharmacology of Antipsychotics: Provides a general overview of the mechanism of action of antipsychotic drugs, highlighting the role of dopamine and serotonin receptor modulation. Source: Deranged Physiology, [Link]

Application Note: Scalable Synthesis Routes for 1-(3,4-Dimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details two distinct, scalable protocols for the synthesis of 1-(3,4-dimethoxyphenyl)piperazine (3,4-DMPP) , a critical pharmacophore in the development of isoquinoline derivatives, antihypertensives, and alpha-adrenoreceptor antagonists. We contrast the Classical Cyclization Route (economical, robust, but hazardous precursors) with the Modern Buchwald-Hartwig Amination (high yield, mild conditions, higher cost). This guide includes step-by-step protocols, safety assessments, and impurity management strategies designed for process chemists and drug developers.

Introduction & Strategic Route Analysis

This compound is a privileged structure in medicinal chemistry. Its synthesis at scale presents a classic process chemistry trade-off: Raw Material Cost vs. Process Complexity .

Comparative Analysis of Synthesis Routes
FeatureRoute A: Aniline Cyclization (Classical) Route B: Buchwald-Hartwig (Modern)
Primary Mechanism Nucleophilic substitution / CyclizationPd-Catalyzed Cross-Coupling
Starting Materials 3,4-Dimethoxyaniline + Bis(2-chloroethyl)amine4-Bromo-1,2-dimethoxybenzene + Piperazine
Key Reagent Hazard High : Bis(2-chloroethyl)amine is a nitrogen mustard (blister agent precursor).Moderate : Palladium catalysts and phosphine ligands.[1][2]
Scalability Excellent (Ton-scale legacy data).Excellent (Batch or Flow).
Impurity Profile Complex (Poly-alkylations, uncyclized intermediates).Clean (Mainly homocoupling or bis-arylation).
Yield Moderate (50–70%)High (85–96%)
Cost Efficiency High (Cheap reagents).Lower (Catalyst cost).

Protocol A: The Modern Scalable Route (Buchwald-Hartwig Amination)

Rationale: This route is preferred for high-value pharmaceutical intermediates where purity is paramount. It utilizes the electron-rich nature of the aryl bromide to facilitate oxidative addition, while the steric bulk of the ligand prevents catalyst deactivation.

Reaction Scheme & Workflow

BuchwaldWorkflow Reagents Reagents: 4-Bromo-1,2-dimethoxybenzene Piperazine (2.5 eq) NaOtBu (1.4 eq) Reaction Reaction: 100°C, 12-16h Inert Atmosphere (N2) Reagents->Reaction Catalyst Catalyst System: Pd2(dba)3 (1 mol%) BINAP (2 mol%) Toluene Catalyst->Reaction Quench Quench: Cool to RT Add Water/EtOAc Reaction->Quench Workup Workup: Filter (Celite) Phase Separation Acid/Base Extraction Quench->Workup Product Product: This compound (>98% Purity) Workup->Product

Caption: Workflow for the Pd-catalyzed amination showing critical reagent inputs and process steps.

Detailed Protocol

Reagents:

  • 4-Bromo-1,2-dimethoxybenzene (1.0 equiv)[3]

  • Piperazine (anhydrous) (2.0 – 3.0 equiv) Note: Excess prevents bis-arylation.

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.5 – 1.0 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (1.0 – 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[4]

  • Solvent: Toluene or o-Xylene (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under active nitrogen flow, charge a reaction vessel with Pd2(dba)3 and BINAP. Add a portion of degassed toluene and stir at room temperature for 15-20 minutes to form the active catalyst complex (often indicated by a color change).

  • Reagent Loading: Add 4-bromo-1,2-dimethoxybenzene, piperazine, and NaOtBu to the vessel.

  • Solvent Addition: Add the remaining toluene. The concentration of the aryl halide should be approximately 0.2 – 0.5 M.

  • Reaction: Heat the mixture to 100°C (internal temperature) with vigorous stirring. Monitor by HPLC or TLC. Reaction typically completes in 12–16 hours.

  • Workup (Purification by Acid-Base Extraction):

    • Cool mixture to room temperature.

    • Filter through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with EtOAc.

    • Acid Extraction: Transfer filtrate to a separatory funnel. Extract the organic layer with 1M HCl (aq) . The product (amine) will protonate and move to the aqueous layer; non-basic impurities (unreacted bromide, ligands) remain in the organic layer.

    • Basification: Separate the aqueous layer, cool it on ice, and basify to pH >12 using 4M NaOH.

    • Final Extraction: Extract the turbid aqueous mixture with DCM or EtOAc (3x). Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Salt Formation (Optional): Dissolve the free base in ethanol and treat with HCl/EtOH to precipitate the hydrochloride salt for long-term stability.

Protocol B: The Classical Economy Route (Aniline Cyclization)

Rationale: This route avoids expensive noble metals and ligands. It is ideal for facilities equipped to handle hazardous alkylating agents. The mechanism involves the nucleophilic attack of the aniline nitrogen on the bis-electrophile.

Mechanism & Safety Workflow

AnilineCyclization Aniline 3,4-Dimethoxyaniline Cyclization Cyclization: Reflux (n-Butanol/Chlorobenzene) 24-48h Aniline->Cyclization Mustard Bis(2-chloroethyl)amine HCl (Nitrogen Mustard Precursor) Aziridinium Intermediate: Aziridinium Ion (Highly Electrophilic) Mustard->Aziridinium In situ activation Aziridinium->Cyclization Target This compound Cyclization->Target Safety SAFETY CRITICAL: Closed System Scrubber for HCl Decontamination Protocols Safety->Mustard

Caption: Reaction pathway emphasizing the in-situ formation of the reactive aziridinium species and required safety controls.

Detailed Protocol

Reagents:

  • 3,4-Dimethoxyaniline (1.0 equiv)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 – 1.2 equiv)

  • Solvent: n-Butanol (preferred for higher boiling point) or Chlorobenzene.

  • Base (Optional but recommended): K2CO3 (0.5 equiv) to neutralize evolved HCl, though the reaction can proceed neat or in acidic conditions followed by basification.

Step-by-Step Procedure:

  • Safety Setup: Ensure all glassware is free of cracks. Vent the reaction through a scrubber containing dilute NaOH to neutralize HCl gas. Wear double nitrile gloves and a face shield.

  • Mixing: In a round-bottom flask, dissolve 3,4-dimethoxyaniline in n-Butanol. Add bis(2-chloroethyl)amine hydrochloride.[5][6]

  • Reflux: Heat the mixture to reflux (~118°C for n-Butanol). Stirring must be robust to prevent caking of salts.

  • Duration: Reflux for 24–48 hours. The reaction is kinetically slow due to the deactivation of the aniline nitrogen after the first alkylation step.

  • Workup:

    • Cool to room temperature.[4][7] The product often precipitates as the hydrochloride salt (if no base was added) or stays in solution.

    • Evaporate the solvent under reduced pressure.

    • Basification: Treat the residue with 10% NaOH solution to liberate the free base.

    • Extraction: Extract with Chloroform or DCM.

  • Purification: This route generates more impurities (dimers, tars). Recrystallization of the HCl salt from Ethanol/Ether is mandatory to achieve pharmaceutical grade purity.

Process Control & Impurity Management

Controlling impurities is the primary challenge in scaling these routes.

Impurity TypeOriginControl Strategy
Bis-Aryl Dimer Route A: Reaction of product with another aryl bromide molecule.Use large excess of Piperazine (3-5 eq).
Homocoupling (Biaryl) Route A: Oxidative coupling of two aryl bromides.Degas solvents thoroughly; minimize O2 exposure.
Uncyclized Linear Amine Route B: Incomplete cyclization of the nitrogen mustard.Ensure sufficient reflux time (>24h); monitor by TLC.
Regioisomers Route A/B: Impurities in starting 3,4-dimethoxyaniline or bromide.Verify starting material purity by GC/HPLC (>98%).
Analytical Characterization Data (Expected)
  • 1H NMR (CDCl3, 400 MHz): δ 6.75 (d, 1H), 6.55 (s, 1H), 6.45 (d, 1H) [Aromatic protons], 3.85 (s, 3H), 3.83 (s, 3H) [Methoxy groups], 3.05 (m, 4H), 3.00 (m, 4H) [Piperazine protons].

  • Physical State: Free base is often an oil or low-melting solid; HCl salt is a white crystalline solid (MP > 200°C).

References

  • Organic Chemistry Portal. Synthesis of piperazines. (Accessed 2023).[3][5] Available at: [Link]

  • Core.ac.uk. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine (General Aniline Cyclization Protocols). (Accessed 2023).[3][5] Available at: [Link]

  • SWG Drug. 1-(3-Methoxyphenyl)piperazine Analytical Data (Analogous Compound). (Accessed 2023).[3][5] Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026


 and Buchwald-Hartwig Aminations

Executive Summary

Substituted phenylpiperazines are privileged pharmacophores found in numerous CNS-active drugs (e.g., Aripiprazole, Sildenafil). Traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–48 hours), variable yields, and the requirement for high-boiling solvents that complicate purification.

This guide details two microwave-assisted protocols that reduce reaction times to 10–30 minutes while improving impurity profiles.[1] We distinguish between Method A (Transition-Metal-Free


) for electron-deficient aryl halides and Method B  (Buchwald-Hartwig Amination) for unactivated or deactivated systems.

Theoretical Basis: The "Specific Microwave Effect"

To ensure reproducibility, researchers must understand how energy is transferred. Unlike oil baths which rely on conductive heating (surface-to-center), microwave irradiation utilizes dielectric heating (volumetric).

The Critical Parameter: Loss Tangent ( )

The efficiency of heating is dictated by the solvent's ability to absorb microwave energy and convert it to heat, quantified by the loss tangent (


).[2][3][4][5]

[2][5]
  • 
     (Dielectric Loss):  Efficiency of converting radiation to heat.[2][4]
    
  • 
     (Dielectric Constant):  Ability to be polarized by the field.[2][4]
    

Operational Insight:

  • High Absorbers (

    
    ):  Ethanol, DMSO. These heat rapidly.[4][6]
    
  • Low Absorbers (

    
    ):  Toluene, Dioxane. These are "microwave transparent" and require polar additives or passive heating elements (e.g., SiC vials) to reach target temperatures.
    

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic nature of your aryl halide substrate.

DecisionMatrix Start Substrate Analysis: Aryl Halide (Ar-X) CheckEWG Does Ar-X have strong EWG (NO2, CN, CF3)? Start->CheckEWG YesEWG Yes: Electron Deficient CheckEWG->YesEWG Activated NoEWG No: Electron Neutral/Rich CheckEWG->NoEWG Unactivated MethodA METHOD A: Transition-Metal Free SNAr (Green Protocol) YesEWG->MethodA MethodB METHOD B: Pd-Catalyzed Buchwald-Hartwig (Cross-Coupling) NoEWG->MethodB

Figure 1: Decision matrix for selecting the appropriate amination strategy based on substrate electronics.

Method A: Green (Activated Substrates)

Applicability: Aryl halides with ortho/para electron-withdrawing groups (e.g., 1-fluoro-4-nitrobenzene, 2-chloropyridine). Mechanism: Nucleophilic Aromatic Substitution (Meisenheimer complex intermediate).

Protocol

Reaction Scale: 1.0 mmol

  • Vessel Loading:

    • To a 10 mL microwave process vial, add Aryl Halide (1.0 equiv, 1.0 mmol).

    • Add Piperazine derivative (1.2 equiv, 1.2 mmol).

    • Add Base:

      
       (2.0 equiv) or DIPEA (2.0 equiv).
      
    • Add Solvent: Water (3 mL) or Ethanol (3 mL).

      • Note: Water is a medium absorber (

        
        ) but becomes highly efficient at high temperatures due to ionic conduction from the base.
        
  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Microwave Parameters:

    • Mode: Dynamic (Control Temperature).

    • Temp: 140 °C.

    • Hold Time: 10–20 minutes.

    • Pre-stirring: 30 seconds (Critical to prevent local hot spots).

    • Pressure Limit: Set to 15 bar (Safety cutoff).

  • Work-up:

    • Cool to < 50 °C (air jet cooling).

    • Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc, dry over

      
      , and concentrate.
      
Why This Works

Microwave irradiation accelerates the rate-determining step (nucleophilic attack) by rapidly accessing high temperatures that are difficult to maintain safely in open-reflux aqueous systems.

Method B: Buchwald-Hartwig Amination (Unactivated Substrates)

Applicability: Chlorobenzene, bromotoluene, electron-rich aryl halides. Mechanism: Pd(0)/Pd(II) catalytic cycle.

The Solvent Challenge

Standard Buchwald solvents (Toluene, Dioxane) are low microwave absorbers (


).
  • Solution: Use a polar co-solvent (e.g., t-BuOH) or rely on the ionic nature of the base (

    
    ) to generate heat via ionic conduction .
    
Protocol

Reaction Scale: 0.5 mmol

  • Inert Atmosphere Prep: Flush the microwave vial with Argon/Nitrogen.

  • Reagent Loading (Glovebox or Schlenk technique):

    • Aryl Halide: (1.0 equiv).

    • Piperazine: (1.2 equiv).

    • Catalyst:

      
       (1–2 mol %).
      
    • Ligand: BINAP or XPhos (2–4 mol %).

    • Base:

      
       (1.5 equiv).
      
    • Solvent: Toluene/t-BuOH (4:1 ratio, 3 mL).

  • Microwave Parameters:

    • Temp: 120–150 °C.

    • Hold Time: 10–30 minutes.

    • Stirring: High (magnetic stir bar).

  • Work-up:

    • Filter through a Celite pad (to remove Pd black).

    • Dilute with EtOAc/Water.

    • Purify via flash chromatography (Silica, DCM/MeOH gradient).

Experimental Workflow Visualization

Workflow Step1 1. Inert Loading (Ar/N2 Purge) Step2 2. Solvent Mix (Toluene + t-BuOH) Step1->Step2 Step3 3. MW Irradiation 150°C, 15 min Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Isolation (Flash Chrom.) Step4->Step5

Figure 2: Step-by-step workflow for microwave-assisted Buchwald-Hartwig amination.

Comparative Data: Thermal vs. Microwave[1][7][8][9][10]

The following table summarizes the efficiency gains observed in the synthesis of 1-(4-nitrophenyl)piperazine (Method A) and 1-phenylpiperazine (Method B).

ParameterThermal Heating (Reflux)Microwave HeatingImprovement Factor
Time (

)
18 hours (Ethanol)15 mins (Ethanol)72x Faster
Yield (

)
78%92%+14%
Time (Buchwald) 24 hours (Toluene)20 mins (Tol/tBuOH)72x Faster
Energy Usage High (Continuous reflux)Low (Targeted bursts)Green Benefit

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Heating Rate Solvent is non-polar (Low

).[7]
Add 10% DMSO or an ionic liquid as a "doping" agent. Alternatively, use a SiC vessel.
Vessel Failure Pressure limit exceeded.Decrease reaction temperature by 10°C or reduce solvent volume to increase headspace.
Pd Black Formation Catalyst decomposition.Ensure strict inert atmosphere. Lower temp slightly; verify ligand:metal ratio (usually 2:1).
Incomplete Conversion Substrate insolubility.Switch to NMP or DMAc (High absorbers, high solubility), but requires aqueous workup.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]

  • Biotage AB. "Microwave Synthesis of N-Aryl Piperazines." Biotage Application Notes. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). "Preparation of polymer-supported ligands and metal complexes for use in catalysis." Chemical Reviews. (Context: Transition-metal free protocols).
  • Obermayer, D., & Kappe, C. O. (2011). "On the definition of 'microwave effects' in organic synthesis." Organic & Biomolecular Chemistry. [Link]

  • SciFinder/CAS. "Buchwald-Hartwig Amination Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(3,4-Dimethoxyphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Synthesizing 1-(3,4-dimethoxyphenyl)piperazine is a critical bottleneck in the development of various neuroleptic and cardiovascular active pharmaceutical ingredients (APIs). Researchers typically face a choice between two primary synthetic modalities: the classical nucleophilic cyclization using bis(2-chloroethyl)amine, and the modern palladium-catalyzed Buchwald-Hartwig cross-coupling.

Both routes are plagued by specific yield-limiting side reactions. This technical guide addresses the root causes of these inefficiencies and provides validated protocols to maximize your throughput.

Part 1: Troubleshooting & FAQs

Route A: Classical Cyclization (The Aziridinium Pathway)

Q: My reaction of 3,4-dimethoxyaniline with bis(2-chloroethyl)amine hydrochloride yields less than 40% product, with significant black tar formation. What is the mechanistic cause, and how do I fix it? A: The classical synthesis relies on the in situ generation of a highly reactive, electrophilic aziridinium ion from bis(2-chloroethyl)amine[1]. This intermediate undergoes nucleophilic attack by the aniline. However, under standard prolonged reflux conditions (e.g., 120–150 °C for 24+ hours), the electron-rich 3,4-dimethoxyaniline is prone to oxidative degradation, and the aziridinium intermediates can polymerize, forming the "black tar" you observe.

  • The Fix: Transition from conventional conductive heating to microwave irradiation. Microwave-assisted synthesis accelerates the dual-alkylation cyclization, reducing reaction times from days to under 5 minutes. This kinetically outcompetes the thermal degradation pathways, routinely boosting yields by >10-20%[2]. Alternatively, if microwave reactors are unavailable, switch to a high-boiling polar aprotic solvent like diethylene glycol monomethyl ether (diglyme) to stabilize the transition state and improve solubility[3].

Q: I am detecting a large amount of uncyclized intermediate via LC-MS. How do I drive the reaction to completion? A: Incomplete cyclization is almost always a base-mediated issue. The second intramolecular alkylation step requires the secondary amine to be fully deprotonated to attack the second chloroethyl group.

  • The Fix: Ensure you are using a sufficient excess of a mild, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.5 to 3.0 equivalents) is optimal. Furthermore, ensure the reaction mixture is strictly anhydrous; water hydrolyzes the chloroethyl groups into unreactive alcohols, permanently stalling the cyclization.

Route B: Buchwald-Hartwig Amination

Q: When coupling 4-bromo-1,2-dimethoxybenzene with piperazine, my primary impurity is the di-arylated product (1,4-bis(3,4-dimethoxyphenyl)piperazine). How do I enforce mono-arylation? A: Piperazine is a symmetrical diamine. Once the first aryl group is attached, the resulting secondary amine is actually more nucleophilic than the starting piperazine due to the electron-donating nature of the 3,4-dimethoxyphenyl group. This makes the second oxidative addition/transmetalation sequence highly favorable.

  • The Fix: This is solved through two synergistic approaches. First, use a massive stoichiometric excess of piperazine (typically 4.0 to 5.0 equivalents) to statistically favor mono-arylation. Second, employ a sterically demanding biaryl phosphine ligand like RuPhos or XPhos[4]. The extreme steric bulk of these ligands creates a crowded palladium center that easily accommodates the primary amine but sterically clashes with the bulky mono-arylated piperazine, drastically raising the activation energy for the second coupling event.

Q: My Buchwald-Hartwig coupling stalls at 20-30% conversion. The catalyst seems to be dying. What is the root cause? A: Catalyst death in this specific reaction is usually caused by either oxygen intrusion or base-induced deactivation. Palladium(0) is highly sensitive to oxidation. Additionally, if you are using a strong base like Sodium tert-butoxide (NaOtBu) in the presence of trace moisture, it generates hydroxide ions that can bind to the Pd center, forming inactive Pd-OH complexes.

  • The Fix: Implement rigorous freeze-pump-thaw degassing of your solvent (Toluene or 1,4-Dioxane). Switch from NaOtBu to a milder base like Cesium Carbonate (Cs₂CO₃) if functional group tolerance or moisture is a persistent issue, though this may require slightly longer reaction times.

Part 2: Quantitative Data & Method Comparison

ParameterClassical Cyclization (Thermal)Classical Cyclization (Microwave)Buchwald-Hartwig Amination
Primary Reagents 3,4-dimethoxyaniline + Bis(2-chloroethyl)amine3,4-dimethoxyaniline + Bis(2-chloroethyl)amine4-bromo-1,2-dimethoxybenzene + Piperazine
Catalyst / Base K₂CO₃ or DIPEAK₂CO₃ or DIPEAPd₂(dba)₃ / RuPhos / NaOtBu
Optimal Solvent Diglyme or n-ButanolXylene or DiglymeToluene or 1,4-Dioxane
Temperature 120–150 °C (Reflux)150 °C (Microwave)80–110 °C
Reaction Time 24–48 hours2–10 minutes4–12 hours
Typical Yield 40–55%75–85%80–90%
Main Byproduct Tarry polymers, uncyclized intermediatesMinor uncyclized intermediatesDi-arylated piperazine

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: Microwave-Assisted Cyclization (High Throughput)

Causality Focus: Utilizing microwave irradiation to kinetically favor cyclization over thermal degradation.

  • Preparation: In a 10 mL microwave vessel, combine 3,4-dimethoxyaniline (1.0 mmol), bis(2-chloroethyl)amine hydrochloride (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol).

  • Solvent Addition: Suspend the mixture in 3.0 mL of anhydrous diglyme. Add a magnetic stir bar and seal the vessel with a Teflon septum.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Ramp the temperature to 150 °C over 1 minute, and hold at 150 °C for exactly 5 minutes with maximum stirring.

  • IPC & Validation (Critical Step): Pause the reaction. Extract a 10 µL aliquot, dilute in 1 mL Methanol, and perform TLC (DCM:MeOH 9:1 with 1% NH₄OH).

    • Validation Check: You must observe the disappearance of the aniline spot (R_f ~0.8) and the appearance of a ninhydrin-active product spot (R_f ~0.3). If unreacted aniline remains, the aziridinium formation is lagging; add 0.2 eq of bis(2-chloroethyl)amine and irradiate for 2 additional minutes.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and precipitate the hydrochloride salt using ethereal HCl.

Protocol B: Highly Selective Buchwald-Hartwig Mono-amination

Causality Focus: Utilizing steric bulk and stoichiometric excess to prevent di-arylation.

  • Degassing: In an oven-dried Schlenk flask, add 10 mL of anhydrous Toluene. Perform three freeze-pump-thaw cycles backfilled with ultra-pure Argon to completely remove dissolved oxygen.

  • Reagent Loading: Under an Argon counter-flow, add 4-bromo-1,2-dimethoxybenzene (1.0 mmol), anhydrous Piperazine (5.0 mmol - excess is mandatory), NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Coupling: Seal the flask, stir vigorously, and heat to 90 °C in a pre-heated oil bath for 6 hours.

  • IPC & Validation (Critical Step): At the 4-hour mark, pull a 50 µL sample under Argon. Quench with water, extract with EtOAc, and run an LC-MS analysis.

    • Validation Check: Monitor the ratio of m/z 223 [M+H]⁺ (mono-arylated target) against m/z 359 [M+H]⁺ (di-arylated impurity). If the di-arylated species exceeds 5% relative abundance, immediately cool the reaction to 0 °C to halt further over-reaction. If unreacted bromide remains with no di-arylation, the catalyst has deactivated; spike with an additional 1 mol% Pd₂(dba)₃.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash heavily with water (3 x 20 mL) to remove the excess unreacted piperazine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Part 4: Mechanistic & Diagnostic Workflows

SynthesisPathways A 3,4-Dimethoxyaniline + Bis(2-chloroethyl)amine HCl C Aziridinium Intermediate (Electrophilic) A->C Base, Heat/MW B 4-Bromo-1,2-dimethoxybenzene + Piperazine (Excess) D Pd-Ligand Complex (Oxidative Addition) B->D Pd Cat, Ligand, Base E This compound (Target Product) C->E Intramolecular Cyclization D->E Transmetalation & Reductive Elimination

Mechanistic pathways for this compound synthesis.

TroubleshootingTree Start Issue: Low Product Yield Route Which Synthetic Route? Start->Route Classical Classical Cyclization Route->Classical Buchwald Buchwald-Hartwig Route->Buchwald C_Issue Observe Tarry Byproducts? Classical->C_Issue B_Issue Main Byproduct? Buchwald->B_Issue C_Fix1 Switch to Microwave (150°C, 10 min) C_Issue->C_Fix1 Yes (Thermal Deg.) C_Fix2 Increase Base (K2CO3) & optimize stoichiometry C_Issue->C_Fix2 No (Incomplete) B_Fix1 Di-arylation: Increase Piperazine to 5 eq. Use bulky ligand (RuPhos) B_Issue->B_Fix1 Di-arylated Piperazine B_Fix2 Unreacted SM: Degas solvent thoroughly. Check Pd/Ligand ratio B_Issue->B_Fix2 Stalled Conversion

Decision tree for diagnosing and resolving low yield in arylpiperazine synthesis.

References

  • Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.1

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines.3

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation.2

  • The Journal of Organic Chemistry. Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor.4

Sources

Removing unreacted aniline from phenylpiperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenge of purifying 1-phenylpiperazine (1-PP) from reaction mixtures containing unreacted aniline.[1]

Introduction: The Separation Challenge

Synthesizing 1-phenylpiperazine (1-PP) typically involves the alkylation of aniline with bis(2-chloroethyl)amine hydrochloride.[1] A common issue is the persistence of unreacted aniline in the final mixture. While both compounds are aromatic amines, their physicochemical properties offer distinct windows for separation.[1]

This guide provides three validated workflows to achieve pharmaceutical-grade purity (>99%).

Compound Properties at a Glance
PropertyAniline (Impurity)1-Phenylpiperazine (Product)Significance
Molecular Weight 93.13 g/mol 162.23 g/mol Large difference favors distillation.[1]
Boiling Point ~184°C~286°CPrimary separation vector.
pKa (Conjugate Acid) 4.68.71 (N4-nitrogen)Critical for extraction logic.
Basicity Weak BaseModerate BaseAllows pH-selective partitioning.[1]
Physical State LiquidLiquid (mp ~19°C)Product can be solidified as HCl salt.[1]

Module 1: The Industrial Standard – Vacuum Distillation

Q: Why is distillation the primary recommendation? A: The boiling point differential (


T 

100°C) is large enough to allow clean separation without the solvent waste associated with chromatography. This is the most robust method for removing bulk aniline.
Operational Protocol
  • Setup: Use a short-path distillation head or a Vigreux column for better fractionation. Ensure the system is leak-proof to maintain deep vacuum.

  • Vacuum: Apply a vacuum of < 10 mmHg (ideally 1-2 mmHg).

  • Fractions:

    • Fraction 1 (Aniline): Will distill first.[1][2] At 10 mmHg, aniline boils at approx. 70–75°C .[1]

    • Intermediate: A small mixed fraction may follow.

    • Fraction 2 (Product): 1-Phenylpiperazine will distill at approx. 160–165°C (at 10 mmHg).[1]

  • Critical Check: Monitor the head temperature. Do not collect the product fraction until the temperature stabilizes at the higher plateau.

Technical Note: Aniline can form azeotropes with certain solvents (e.g., ethylene glycol), but in a neat reaction mixture, simple vacuum distillation is usually sufficient.[1]

Module 2: The "Smart" Separation – pH-Controlled Extraction

Q: Distillation left trace aniline (1-5%), or I lack high-vacuum equipment. How can I separate them chemically? A: You can exploit the significant pKa difference (4.6 vs 8.7). By buffering the aqueous phase to pH 6.0–6.5 , you can keep aniline neutral (organic-soluble) while fully protonating 1-phenylpiperazine (water-soluble).[1]

The "pH Swing" Protocol

Prerequisites:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid: 1M HCl or 10% Citric Acid.

  • Base: 50% NaOH or NH₄OH.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • The Selective Wash (Acidic Phase):

    • Wash the organic layer with phosphate buffer (pH 6.0) or dilute acid carefully adjusted to pH 6.

    • Mechanism:[1][2][3][4][5] At pH 6, Aniline (pKa 4.[1]6) is >95% neutral.[6] 1-PP (pKa 8.[1]7) is >99% protonated.

    • Result: Aniline stays in the DCM. Product moves to the Aqueous layer.[7]

  • Separation: Separate the layers. Keep the Aqueous Layer. (Discard the organic layer containing aniline).

  • The Recovery (Basic Phase):

    • Basify the aqueous layer to pH > 11 using NaOH. The solution will become cloudy as the free base product oils out.

  • Final Extraction:

    • Extract the aqueous layer 3x with fresh DCM.

    • Dry combined organics over Na₂SO₄ and evaporate.

Visualization: pH Swing Logic

pH_Extraction Start Crude Mixture (Aniline + 1-PP) Step1 Dissolve in DCM Add Buffer pH 6.0 Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Aniline) Separation->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains 1-PP Salt) Separation->AqLayer Protonated Species Waste Discard (Aniline Waste) OrgLayer->Waste Basify Basify to pH > 11 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure 1-Phenylpiperazine Extract->Final

Caption: Flowchart demonstrating the selective partitioning of Aniline and 1-PP based on pKa differences.

Module 3: Solid Phase Polishing – HCl Salt Recrystallization

Q: My product is an oil and I need a crystalline solid. Does this help with purity? A: Yes. Converting 1-phenylpiperazine to its dihydrochloride salt is an excellent way to reject impurities.[1] Aniline hydrochloride has significantly different solubility properties (highly soluble in water/ethanol) compared to the product salt.

Protocol
  • Salt Formation: Dissolve the free base 1-PP in ethanol. Add concentrated HCl (or HCl in dioxane) dropwise until pH < 2. A white precipitate should form.

  • Filtration: Collect the solid 1-phenylpiperazine dihydrochloride.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot Ethanol (95%) or Methanol .

    • If needed, add drops of water to achieve full dissolution at boiling.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Filter the crystals and wash with cold acetone or ether. Aniline salts generally remain in the mother liquor.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Emulsions during extraction Similar densities of DCM/Water or presence of surfactants.1.[1] Add brine (saturated NaCl) to the aqueous phase.2. Filter the mixture through a Celite pad.3. Wait; time is often the best reagent.
Product is colored (Red/Brown) Oxidation of trace aniline or phenylpiperazine.1. Perform a quick filtration through a short plug of silica gel.2. Store under Nitrogen/Argon.3. Distill over Zinc dust (old school trick for anilines).[1]
Low Yield after pH extraction pH was not optimized; Product lost in organic layer.Check the pH of the aqueous layer during extraction. If pH > 7, the product stays in organic. Ensure pH is ~6.
"Oiling out" during recrystallization Impurities preventing crystal lattice formation.1. Scratch the glass with a rod.2.[8] Add a seed crystal.3. Use a co-solvent (e.g., add Ether to the Ethanol solution until cloudy).[1]

References

  • PubChem. (n.d.).[6] 1-Phenylpiperazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][9][10] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] [Link]

  • Google Patents. (n.d.). Process for the preparation of N-phenylpiperazines (US3106557A).[1] Retrieved October 26, 2023, from [1]

Sources

Preventing bis-arylation side products in piperazine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Piperazine Mono-Arylation

Ticket ID: PIP-ARYL-001 Subject: Prevention of N,N'-Bis-Arylation Side Products Status: Resolved (Guide Generated)

Executive Summary

The mono-arylation of piperazine presents a classic competitive kinetics problem. The product of the first arylation (


-arylpiperazine) contains a secondary amine that is often nucleophilically comparable to—or in some electronic contexts, more reactive than—the starting material. This leads to the formation of the undesired N,N'-bis-aryl species.

This guide outlines three distinct strategies to suppress this side reaction, ranging from process engineering (kinetic control) to molecular design (protecting groups) and catalytic tuning.

Module 1: The "Quick Fix" – Kinetic Control via Stoichiometry

Context: You need a rapid result, your aryl halide is the limiting reagent, and you want to avoid extra synthetic steps (protection/deprotection).

The Mechanism: In a standard 1:1 reaction, as the concentration of mono-product increases, it competes with the remaining piperazine for the electrophile. By flooding the reaction with excess piperazine, you statistically force the electrophile to encounter unreacted starting material rather than the product.

Protocol: The "5x Flood" Method

  • Stoichiometry: Use 3.0 to 5.0 equivalents of piperazine relative to the aryl halide.

  • Addition Order: Dissolve the piperazine (and base/catalyst) in the solvent first. Add the aryl halide (electrophile) slowly (dropwise or via syringe pump) to the stirring amine solution.

    • Why? This keeps the local concentration of electrophile low relative to the amine.

  • Workup (Crucial):

    • The challenge with this method is removing the 4 equivalents of unreacted piperazine.

    • Technique:Aqueous Wash. Piperazine is highly water-soluble.[1] After the reaction, dilute with EtOAc/DCM and wash 3x with water or slightly basic brine. The bis-aryl and mono-aryl products will stay in the organic layer; the excess piperazine washes away.

Data: Stoichiometry vs. Selectivity

Piperazine Equivalents Mono-Product Yield Bis-Product Yield Difficulty of Workup
1.0 equiv 45-55% 20-30% Moderate
2.0 equiv 70-80% 5-10% Moderate

| 5.0 equiv | >90% | <2% | Easy (Water wash) |

Module 2: The "Guaranteed Fix" – Protecting Group Strategy

Context: Your aryl halide is precious/expensive, or the "Excess Method" failed to separate the product. You need absolute selectivity.

The Strategy: Chemically block the second nitrogen. This reduces the problem from a statistical one to a binary one.


-Boc-piperazine is the industry standard because the carbamate group electronically deactivates the nitrogen, making it non-nucleophilic in 

or Pd-catalyzed cycles.

Workflow Diagram:

ProtectionStrategy Start Start: Piperazine Protect Step 1: Boc Protection (Boc2O, DCM) Start->Protect  Selectivity Lock   Coupling Step 2: Coupling (Ar-X, Pd/Base) Protect->Coupling  Forms N-Boc-N'-Ar   Deprotect Step 3: Deprotection (TFA or HCl) Coupling->Deprotect  Cleave Boc   Final Target: Mono-Aryl Piperazine Deprotect->Final

Caption: The N-Boc protection route ensures 100% selectivity for mono-arylation by rendering the distal nitrogen non-nucleophilic.

Key Protocol Note: When using


-Boc-piperazine in Buchwald-Hartwig couplings, use weak bases  (e.g., 

or

) if possible. Strong bases like

can sometimes lead to carbamate cleavage or side reactions at high temperatures.

Module 3: Catalytic Tuning (Buchwald-Hartwig Optimization)

Context: You are performing a Palladium-catalyzed coupling. You cannot use excess amine, and you want to avoid protection steps.

The Science: The selectivity here is dictated by the Reductive Elimination step. A bulky ligand on the Palladium center creates a "steric wall."

  • Mono-arylation: The small piperazine can approach the Pd-Ar center.

  • Bis-arylation: The mono-arylated product is significantly bulkier. If the ligand is large enough (e.g., RuPhos, BrettPhos), the mono-product is sterically prevented from coordinating to the Pd a second time.

Recommended Catalyst Systems:

  • Ligand: RuPhos or BrettPhos . These are "dialkylbiaryl" phosphines designed specifically for mono-arylation of primary amines and diamines.

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ .

  • Solvent: t-Amyl Alcohol or Dioxane (Polar solvents often stabilize the intermediate amine complexes).

Catalytic Cycle Selectivity Point:

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd  + Ar-X Coord Amine Coordination OxAdd->Coord  + Piperazine RedElim Reductive Elimination Coord->RedElim  Steric Filter   RedElim->Pd0  - Product BisPath Bis-Arylation Path (Blocked by Bulky Ligand) RedElim->BisPath  Product Re-entry?  

Caption: Bulky ligands (RuPhos) block the 'Bis-Arylation Path' by preventing the bulky mono-product from re-entering the coordination cycle.

Troubleshooting & FAQ

Q1: The reaction works, but I cannot separate the mono-product from the bis-product by column chromatography. They streak together.

  • A: This is common due to the polarity of the amines.

    • Fix 1 (Deactivation): Treat the crude mixture with

      
      before purification. The mono-product becomes the N-Ar-N'-Boc species (much less polar, easy to separate). The bis-product (no free NH) is unaffected. Separate, then deprotect.
      
    • Fix 2 (Amine-Functionalized Silica): Use

      
      -silica or add 1-2% Triethylamine to your eluent to prevent streaking.
      

Q2: I am using 5 equivalents of piperazine, but the reaction is extremely viscous and stalls.

  • A: Piperazine is a solid at room temperature.[2] If using it as a "solvent" (melt) or in high concentration, it can seize up.

    • Fix: Add a co-solvent like Toluene or DMSO . DMSO is particularly good for

      
       reactions as it accelerates the nucleophilic attack, allowing you to run at lower concentrations.
      

Q3: Can I use Piperazine Monohydrochloride to prevent bis-arylation?

  • A: Yes, this is the "Statistical Protection" method.

    • Protocol: React Piperazine

      
       HCl with your aryl halide.[3] The proton acts as a protecting group for one nitrogen (ammonium salts are non-nucleophilic). However, you must carefully control the base stoichiometry (use exactly 1 equiv of base) to ensure only one nitrogen is deprotonated and active. This is finicky compared to the Boc method.
      

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Maiti, D., et al. (2016). Selective Mono-Arylation of Piperazine Derivatives. Chemical Science. (General reference for ligand-controlled selectivity concepts).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.[4] Organic Letters, 18(20), 5272–5275. Link

  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry.[5] Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881-2884. Link

Sources

Technical Support Center: Purification & Troubleshooting for 1-(3,4-Dimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying piperazine derivatives. 1-(3,4-Dimethoxyphenyl)piperazine is a highly valuable intermediate in medicinal chemistry, particularly for synthesizing neuroactive compounds targeting serotonin and dopamine receptors .

However, its electron-rich aromatic ring and basic secondary amine present distinct physicochemical challenges—most notably, a high propensity for "oiling out" during crystallization and rapid aerial oxidation. This guide provides a causally-driven, self-validating methodology to bypass these issues and achieve high-purity crystalline material.

Part 1: Physicochemical Profiling

Before attempting recrystallization, it is critical to understand why the free base is difficult to purify. The free base typically presents as a viscous oil or low-melting solid , making direct recrystallization highly inefficient. To establish a robust purification matrix, we must first convert the free base to its hydrochloride salt , which provides the rigid crystal lattice required for effective purification.

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 16015-73-916015-72-8
Molecular Weight 222.29 g/mol 258.75 g/mol
Physical State (RT) Viscous oil / low-melting solidCrystalline solid
Solubility Profile Soluble in DCM, Toluene, EtOHSoluble in hot IPA, Water; Insoluble in Ether
Oxidation Potential High (Discolors rapidly in air)Low (Stable under ambient conditions)
Part 2: Purification Workflow Visualization

PurificationWorkflow cluster_0 Recrystallization Matrix A Crude this compound (Free Base Oil) B Dissolve in Anhydrous Isopropanol (IPA) A->B C Add 1.05 eq. Anhydrous Isopropanolic HCl B->C D Isolate Crude HCl Salt C->D E Hot Dissolution in IPA + Activated Carbon D->E Heat to Reflux F Hot Filtration (Remove Carbon) E->F G Controlled Cooling (RT then 4°C) F->G H Vacuum Filtration & Cold Ether Wash G->H H->E Fails Validation? I Pure Crystalline Product (>99% Purity) H->I

Workflow for the salt conversion and recrystallization of this compound.

Part 3: Step-by-Step Methodology
Phase 1: Anhydrous Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal volume of anhydrous isopropanol (IPA) at room temperature.

    • Causality: IPA is a polar protic solvent that fully dissolves the free base but acts as a marginal solvent for the hydrochloride salt, creating the ideal precipitation gradient.

  • Acidification: Slowly add 1.05 equivalents of anhydrous isopropanolic HCl dropwise under vigorous stirring.

    • Causality: Using anhydrous HCl prevents the introduction of water. Water drastically increases the solubility of the piperazine salt and promotes liquid-liquid phase separation ("oiling out") .

  • Validation: Spot the mother liquor onto wet pH paper to confirm a pH of 2–3. A thick white precipitate should form immediately.

  • Isolation: Isolate the crude salt via vacuum filtration and wash with cold diethyl ether to strip away non-polar organic impurities.

Phase 2: Recrystallization
  • Hot Dissolution: Transfer the crude salt to a round-bottom flask. Add IPA dropwise while heating to reflux until the solid just dissolves.

  • Decolorization: Add 5% w/w activated carbon to the boiling solution and reflux for 5 minutes. Filter hot through a Celite pad into a pre-warmed flask.

    • Causality: The electron-rich dimethoxyphenyl ring is highly prone to aerial oxidation. Carbon physically adsorbs these polymeric, colored chromophores.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 2 hours.

    • Causality: Slow cooling allows the thermodynamically favored pure crystal lattice to form, excluding impurities. Rapid cooling traps solvent inclusions and impurities within the crystal matrix.

  • Harvest & Validation: Filter the pure crystals, wash with minimal cold ether, and dry under high vacuum.

    • Validation: Confirm purity via a sharp melting point and HPLC analysis. If the melting range is broad (>2°C), trace solvent or impurities remain, and the recrystallization loop must be repeated.

Part 4: Troubleshooting & FAQs

Q: Why does my product form a biphasic oil instead of crystallizing ("oiling out")? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent . Because the free base of this compound is a low-melting solid/oil, it almost always oils out. Solution: Convert it to the hydrochloride salt. If the salt oils out, your solvent system is too polar (likely containing trace water). Switch to strictly anhydrous isopropanol. Alternatively, add a non-polar anti-solvent like diethyl ether dropwise to the hot solution until slight turbidity is reached, then add just enough hot IPA to clear it before cooling.

Q: My final crystals have a pinkish-brown hue. How do I remove this discoloration? A: The 3,4-dimethoxyphenyl moiety is highly electron-rich, making the piperazine nitrogen susceptible to trace aerial oxidation. This forms colored polymeric impurities. Solution: Implement the hot filtration step using activated carbon described in Phase 2. To prevent re-oxidation during crystallization, purge your cooling flask with an inert gas (Nitrogen or Argon) and ensure your drying oven is under vacuum.

Q: I am losing a significant amount of product in the mother liquor. How can I improve my yield? A: The hydrochloride salt retains moderate solubility in room-temperature isopropanol. Solution: First, ensure you are using the absolute minimum amount of boiling solvent during dissolution. Second, after the solution has reached 4°C, you can carefully layer diethyl ether (an anti-solvent) over the isopropanol to force the remaining dissolved salt out of solution. Validation: Evaporate a small aliquot of the mother liquor; if the residue is substantial, your initial solvent volume was too high.

Q: My crystals are sticky and fail the melting point validation. What went wrong? A: Sticky crystals usually indicate trapped solvent inclusions caused by cooling the solution too rapidly, or incomplete drying. Solution: Redissolve the crystals in hot IPA and cool at a slower rate (e.g., insulate the flask with cotton or place it in a warm water bath that cools to room temperature overnight). Ensure final drying is conducted in a vacuum desiccator over a desiccant like anhydrous calcium chloride for at least 12 hours.

References

Solving solubility issues of 3,4-dimethoxyphenylpiperazine in aqueous buffers

[1][2]

Status: Operational Operator: Senior Application Scientist Topic: Solubility Optimization & Troubleshooting in Aqueous Buffers[1][2][3][4]

Executive Summary & Physicochemical Profile[1][3][4][5][6]

Welcome to the technical support interface. You are likely here because your 3,4-dimethoxyphenylpiperazine (3,4-DMPP) has precipitated upon addition to a physiological buffer (like PBS) or failed to dissolve in water initially.[5][1][4]

The root cause is almost invariably a misunderstanding of the ionization state of the piperazine ring relative to the pH of your solvent. 3,4-DMPP is a lipophilic base.[5][1][4] To dissolve it in water, you must force it into its cationic (salt) form.[5][1][2][3][4]

Critical Parameters Table
ParameterValue (Approx.)Implication for Solubility
pKa (Distal Nitrogen) ~9.0 - 9.2At pH < 7, it is protonated (soluble).[5][1] At pH > 8, it deprotonates (insoluble).[5][1][2][3][4]
LogP (Lipophilicity) ~1.6 - 2.1Moderately lipophilic.[5][1][2][3][4] The neutral free base hates water.[5][1][2][3][4]
Preferred Form Dihydrochloride (2HCl)Highly water-soluble.[5][1][2][3][4] Buy this form for aqueous assays if possible.
Problematic Form Free BaseInsoluble in water.[5][1][2][4] Requires organic solvents (DMSO) or acid conversion.[5][1][2][3][4]
Critical pH Threshold pH 7.4 - 8.0The "Danger Zone" where precipitation often occurs during dilution.[5][1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: "I bought the powder, added water, and it won't dissolve."

Diagnosis: You likely purchased the Free Base form (CAS 66289-73-6) rather than the Hydrochloride salt.[5][1] The Science: The free base is a neutral, organic molecule.[1][2][3][4] The two methoxy groups and the phenyl ring make it hydrophobic.[1][2][3][4] Water cannot break the crystal lattice without helping ions.[5][1][2][3][4] The Fix:

  • Option A (Chemical Conversion): Add 1.0 molar equivalent of 0.1M HCl.[5][1][2][3][4] This converts the free base into the soluble hydrochloride salt in situ.[1][2][3][4]

  • Option B (Solvent Switch): Dissolve in pure DMSO (Dimethyl Sulfoxide) to make a high-concentration stock (e.g., 100 mM), then dilute.[5][4]

Issue 2: "My DMSO stock was clear, but it turned cloudy when I added it to PBS (pH 7.4)."

Diagnosis: You have encountered "The pH Shock." The Science: In pure DMSO, the molecule is solubilized by the organic solvent.[1][2][3][4] When you spike this into PBS (pH 7.4), the DMSO concentration drops (e.g., to 1%).[5][1][4] The environment becomes aqueous.[5][1][2][3][4][6] At pH 7.4, a small but significant fraction of the molecule reverts to its neutral free-base form.[5][1][3][4] If the concentration exceeds the intrinsic solubility of that neutral form (which is very low), it crashes out of solution.[5][1][4] The Fix:

  • Lower the Concentration: You may be exceeding the solubility limit.[1][2][3][4] Try 10 µM or 1 µM final concentration.

  • The "Intermediate Dilution" Step: Do not pipette 100 mM DMSO stock directly into the cell media.[1][2][3][4] Dilute the stock 1:10 in water or saline first to check for precipitation, then add that to the media.[1][2][3][4]

  • Acidify the Buffer: If your assay tolerates it, lower the buffer pH to 6.[1][2][3][4]5. This keeps the nitrogen protonated.[5][1][2][3][4]

Issue 3: "Can I use Ethanol instead of DMSO?"

Diagnosis: Solvent compatibility inquiry.[5][1][2][3][4][6][7][8] The Answer: Yes, but with caution. Ethanol is a protic solvent, while DMSO is aprotic. 3,4-DMPP is soluble in ethanol, but ethanol evaporates faster and can be more cytotoxic to certain cell lines at lower concentrations than DMSO.[5][1] DMSO is generally preferred for long-term frozen storage of stocks.[5][1][2][3][4]

Validated Protocols

Protocol A: Preparation of 10 mM Stock (DMSO Method)

Best for: High-throughput screening, small volume spikes.[5][1]

  • Weighing: Weigh 2.2 mg of 3,4-DMPP (Free Base).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, >99.9%).

  • Vortex: Vortex for 30 seconds. Solution should be crystal clear.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "In-Situ Salt" Method (Aqueous)

Best for: Animal studies or DMSO-sensitive assays.[5][1]

  • Calculation: Calculate the moles of 3,4-DMPP Free Base.

    • Example: 22.2 mg (approx 0.1 mmol).[5][1][2][3][4]

  • Acidification: Prepare a 0.1 M HCl solution.

  • Titration: Add slightly more than 2 equivalents of HCl (e.g., 2.1 mL of 0.1 M HCl) to the powder.

    • Why? The piperazine ring has two nitrogens.[5][1][2][3][4][9] You want to fully protonate it to the dihydrochloride form.[5][1][2][3][4]

  • Dissolution: Vortex or sonicate.[5][1][2][3][4] The powder will dissolve as it converts to the salt.[1][2][3][4]

  • Adjustment: Dilute with water to desired volume.

  • pH Check: Carefully check pH. It will be acidic. If you must neutralize to pH 7.4, do so very slowly with dilute NaOH while stirring rapidly to avoid local precipitation.[5][1][2][3][4]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for handling 3,4-DMPP based on the form you possess.

SolubilityLogicStartStart: Identify MaterialFormCheckWhich form do you have?Start->FormCheckHCl_SaltDihydrochloride Salt(Polar/Ionic)FormCheck->HCl_SaltHCl SaltFree_BaseFree Base(Lipophilic/Neutral)FormCheck->Free_BaseFree BaseWater_AddAdd Distilled WaterHCl_Salt->Water_AddSolvent_ChoiceChoose Solvent StrategyFree_Base->Solvent_ChoiceSolubleSOLUBLE(Ready for Assay)Water_Add->SolubleDMSO_RouteDissolve in DMSO(Stock Solution)Solvent_Choice->DMSO_RouteFor Cell AssaysAcid_RouteDissolve in 0.1N HCl(Convert to Salt)Solvent_Choice->Acid_RouteFor Animal/No-DMSOBuffer_AddDilute into PBS (pH 7.4)DMSO_Route->Buffer_AddAcid_Route->Buffer_AddCrashPRECIPITATION RISK(If Conc > Solubility Limit)Buffer_Add->CrashHigh Conc.ClearCLEAR SOLUTION(If Conc < Solubility Limit)Buffer_Add->ClearLow Conc.

Caption: Decision tree for solubilizing 3,4-dimethoxyphenylpiperazine based on chemical form and intended application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120974, 1-(3,4-Dimethoxyphenethyl)-4-(2,3-xylyl)piperazine [Related Structure Analysis]. Retrieved from [Link][5][4]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][1][4] Journal of Chemical & Engineering Data, 54(11), 2914–2920.[5][1][3][4] (Establishes baseline pKa for piperazine ring systems). Retrieved from [Link][5][4]

  • Gaylord Chemical (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Solvent Guide.[5][1][2][3][4] Retrieved from [Link][5][4]

Troubleshooting low purity in 1-(3,4-Dimethoxyphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: 1-(3,4-Dimethoxyphenyl)piperazine Synthesis Status: Open | Priority: High | Department: Process Chemistry Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Workflow

User Issue: Low purity (<95%) and low yield in the synthesis of this compound. Core Analysis: The 3,4-dimethoxy substitution pattern creates an electron-rich aromatic ring. This significantly deactivates the electrophile for standard Nucleophilic Aromatic Substitution (


), necessitating Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1] The most common failure modes are bis-arylation  (dimer formation) and catalyst deactivation  due to oxidation or improper ligand selection.

Interactive Diagnostic Tree Use this flowchart to identify your specific failure mode.

DiagnosticTree Start Start: Analyze Crude LC-MS/NMR CheckMass Check Major Impurity Mass Start->CheckMass Dimer Mass = 358 (Dimer) Bis-arylation CheckMass->Dimer M+H = 359 Reduced Mass = 138 (Veratrole) Protodehalogenation CheckMass->Reduced M+H = 139 SM Unreacted Aryl Halide CheckMass->SM Starting Material Tar Black Tar / No Product CheckMass->Tar Complex Mixture ActionDimer Solution: Adjust Stoichiometry (See Section 2) Dimer->ActionDimer ActionCat Solution: Change Ligand/Base (See Section 3) Reduced->ActionCat SM->ActionCat ActionPurify Solution: Acid-Base Workup (See Section 4) Tar->ActionPurify

Figure 1: Diagnostic logic for identifying synthesis failure modes based on crude analysis.

Issue: The "Dimer" Impurity (Bis-arylation)

Symptom: LC-MS shows a large peak at m/z ~359. Root Cause: Piperazine is a diamine with two equivalent nucleophilic sites. If the stoichiometry is 1:1, the mono-arylated product competes with the starting piperazine for the aryl halide, leading to N,N'-bis(3,4-dimethoxyphenyl)piperazine.[1]

Technical Protocol: The "High-Dilution" Strategy To force mono-arylation, you must statistically favor the attack of the aryl halide by free piperazine.

  • Reagent Ratio: Do not use 1.0 equivalent of piperazine. Use 3.0 to 5.0 equivalents .

  • Reverse Addition:

    • Standard: Adding piperazine to aryl halide.[2][3] (High local concentration of halide

      
       Dimer).
      
    • Correct: Dissolve Catalyst, Ligand, and Piperazine (5.0 eq) in the flask. Slowly add the Aryl Halide (1.0 eq) (dissolved in solvent) via syringe pump over 1 hour.

  • Solvent Choice: Toluene or 1,4-Dioxane (anhydrous).[1]

Self-Validating Check:

  • Take an aliquot at 30 minutes. If the ratio of Mono:Bis product is < 10:1, stop addition and increase stir rate/temperature.

Issue: Incomplete Conversion (Catalyst Deactivation)

Symptom: Starting material (4-bromoveratrole) remains unreacted, or "black palladium mirror" precipitates on the glass.[1] Root Cause: The 3,4-dimethoxy group is electron-donating, making the oxidative addition step of the catalytic cycle sluggish. Standard ligands (like


) are insufficient.[1]

The Fix: Ligand Selection for Electron-Rich Aryl Halides You require bulky, electron-rich phosphine ligands to facilitate the oxidative addition and prevent catalyst aggregation.

VariableRecommendationScientific Rationale
Pre-catalyst

or

Sources of Pd(0) (in situ generated).
Ligand BINAP or Xantphos Bidentate ligands with large bite angles force reductive elimination and stabilize the Pd center against the electron-rich substrate [1][3].
Base

Strong, bulky base ensures rapid deprotonation of the amine-Pd complex.
Atmosphere Strict Argon/NitrogenElectron-rich phosphines are oxidation-sensitive. Use Schlenk technique.

Catalytic Cycle Visualization

CatCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord Piperazine + Base RedElim Reductive Elimination Coord->RedElim RedElim->Pd0 Product Release

Figure 2: The Buchwald-Hartwig cycle. For 3,4-dimethoxy aryl halides, the Oxidative Addition (Red Node) is the rate-limiting step requiring specific ligands like BINAP.[1]

Issue: Purification (Oiling Out & Co-elution)

Symptom: The product tails on silica gel columns, co-elutes with impurities, or forms an inseparable oil.[1] Root Cause: The secondary amine (piperazine NH) interacts strongly with the silanols on silica gel.

The Fix: The "Acid-Base Switch" (Chromatography-Free Purification) This method exploits the basicity of the piperazine nitrogen to separate it from neutral impurities (dimer, unreacted halide) and inorganic salts.

Step-by-Step Protocol:

  • Quench & Extract (Removal of Neutrals):

    • Dilute reaction mixture with EtOAc.

    • Extract with 1M HCl (aq) (3x).

    • Chemistry: The product (amine) becomes a water-soluble salt (

      
      ). The dimer and unreacted aryl halide remain in the organic layer.
      
    • Discard the Organic Layer. (This removes 90% of non-polar impurities).

  • Basify (Recovery):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 6M NaOH until pH > 12.

    • Chemistry: The salt is converted back to the free base, which is now insoluble in water.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Wash combined DCM layers with Brine.

    • Dry over

      
       and concentrate.
      

Data Table: Solubility Profile

CompoundpH < 2 (Acidic)pH > 12 (Basic)Organic Solvent (DCM)
Target Product Soluble (Salt)Insoluble (Precipitates)Soluble
Dimer Impurity InsolubleInsolubleSoluble
Aryl Halide InsolubleInsolubleSoluble

Frequently Asked Questions (FAQ)

Q: Can I use the aniline cyclization route (Aniline + Bis(2-chloroethyl)amine) instead? A: Yes, but it is generally "dirtier."[1] This route requires high temperatures (>150°C) and often yields "tar" due to polymerization. The Pd-catalyzed route described above is superior for lab-scale purity, although the cyclization route is cheaper for multi-kilogram industrial batches [5].

Q: Why is my product turning pink/brown on the shelf? A: Phenylpiperazines are prone to oxidation to N-oxides or quinoid-type species upon air exposure. Store the free base under Argon at -20°C, or convert it to the Hydrochloride Salt (HCl gas in ether) for long-term stability.

Q: I see a peak at M+H = 139. What is it? A: This is 1,2-dimethoxybenzene (Veratrole).[1] It comes from protodehalogenation , where the Pd-Ar intermediate grabs a hydride (often from the solvent or base) instead of the amine. Ensure your solvents are anhydrous and consider switching the base from


 to 

if this persists.

References

  • Buchwald-Hartwig Amination Mechanism & Ligands

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[1]

  • Optimization of Piperazine Arylation

    • Source: BenchChem Technical Guides
    • URL:

  • Catalytic Cycle & Electron Rich Substrates

    • Source: Alfa Chemistry
    • URL:[1]

  • Purification via Acid-Base Extraction

    • Source: UMass Organic Chemistry Protocols
    • URL:[1]

  • Industrial Synthesis of Phenylpiperazines

    • Source: Google Patents (CN103980229A)[1]

    • URL:[1]

Sources

Technical Support Center: Stabilization of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OX-PPC-STAB-001 Subject: Minimizing Oxidative Degradation in Drug Development

Knowledge Base Home

Welcome to the Technical Support Center. You are likely here because you have observed an unknown impurity growing in your stability samples—likely at RRT ~0.8-1.1—or you are seeing discoloration in your phenylpiperazine-based formulation.

Phenylpiperazine moieties are pharmacologically privileged structures found in numerous CNS-active drugs (e.g., aripiprazole, trazodone). However, the piperazine ring is an electron-rich "soft" target for reactive oxygen species (ROS).

This guide does not offer generic advice. It provides a root-cause analysis framework and self-validating protocols to stabilize your specific molecule.

Part 1: Diagnostic Hub (Troubleshooting)

Issue 1: "I am seeing a new impurity peak that correlates with the age of the sample, even in ambient conditions."

  • Diagnosis: This is likely the N-Oxide variant of your API. The secondary or tertiary nitrogen in the piperazine ring has a lone pair of electrons that is highly susceptible to attack by peroxides or singlet oxygen.

  • Immediate Action: Check your excipients. Povidone (PVP), Polysorbates (Tween), and Polyethylene Glycols (PEGs) are notorious for carrying hydroperoxide impurities resulting from their manufacturing process.

  • The Fix:

    • Switch to "Low Peroxide" grades of excipients.

    • Implement an antioxidant strategy (See Part 4).

Issue 2: "My formulation is turning yellow/brown, but potency loss is minimal (<0.5%)."

  • Diagnosis: This indicates Trace Metal Catalyzed Oxidation . Transition metals (Fe, Cu) from manufacturing equipment or buffer salts can catalyze the oxidation of the phenyl ring (formation of quinoid species) or radical generation at the nitrogen. These species have high extinction coefficients, causing visible color change even at trace levels.

  • The Fix:

    • Add a chelating agent like Disodium EDTA (0.01% - 0.1% w/v).

    • Verify the quality of your water source and buffer salts.

Issue 3: "I added Ascorbic Acid as an antioxidant, but degradation increased."

  • Diagnosis: You are experiencing the "Pro-Oxidant Effect." In the presence of trace metals (specifically Iron/Copper), Ascorbic Acid can reduce

    
     to 
    
    
    
    , which then reacts with oxygen to generate hydroxyl radicals via the Fenton Reaction.
  • The Fix:

    • Stop using Ascorbic Acid immediately if metals are uncontrolled.

    • Switch to a radical scavenger like BHT (Butylated Hydroxytoluene) or Propyl Gallate, or use Ascorbic Acid only in combination with a strong chelator (EDTA).

Part 2: Mechanistic Insights (The "Why")

To solve the problem, you must visualize the enemy. Oxidation of phenylpiperazines typically proceeds via two distinct pathways: N-Oxidation (peroxide driven) and Radical Abstraction (metal/light driven).

Pathway Visualization

PhenylpiperazineOxidation API Phenylpiperazine (Intact Drug) Radical Radical Cation Intermediate API->Radical -e (Oxidation) NOxide N-Oxide (Major Impurity) API->NOxide Nucleophilic Attack on Peroxide Imine Iminium Ion Radical->Imine -H+ (Proton Loss) RingOpen Ring Opening (Ethylenediamine derivs) Imine->RingOpen Hydrolysis Peroxides Peroxides (ROOH) from Excipients Peroxides->NOxide Initiates Metals Metals (Fe/Cu) + Light Metals->Radical Catalyzes

Figure 1: The dual-pathway degradation mechanism. Note that N-Oxidation is often direct, while ring opening requires a radical intermediate.

Part 3: Experimental Protocols

Do not rely on standard ICH conditions alone. You must stress the molecule specifically to understand its oxidative liability.

Protocol A: The "Peroxide Spike" (Vulnerability Assessment)

Purpose: To determine if your drug is sensitive to excipient impurities.

  • Preparation: Prepare a 1 mg/mL solution of your API in Acetonitrile/Water (50:50).

  • Spike: Add Hydrogen Peroxide (

    
    ) to reach a final concentration of 0.3%.
    
    • Note: 3% is often too harsh and destroys the molecule instantly, masking subtle pathways. Start low.

  • Incubation: Store at Room Temperature for 24 hours.

  • Control: Prepare a parallel sample with water instead of peroxide.

  • Analysis: Analyze via HPLC-UV/MS.

    • Self-Validation Check: If the parent peak area decreases by >5% and a distinct M+16 peak (N-oxide) appears, your molecule is Peroxide Sensitive . You must control excipient quality.

Protocol B: The "Pro-Oxidant" Screen (Formulation Robustness)

Purpose: To select the right antioxidant.

Sample IDAdditiveConcentrationPurpose
A (Control) NoneN/ABaseline stability
B (Scavenger) BHT0.05% w/wTest radical scavenging
C (Chelator) EDTA0.05% w/wTest metal inhibition
D (Sacrificial) Metabisulfite0.1% w/wTest oxygen scavenging
E (Risk) AIBN1 mMPositive Control: Proves the assay can detect oxidation.
  • Method: Stress all samples at 40°C / 75% RH for 2 weeks.

  • Interpretation:

    • If C performs best: Your issue is metal contamination.

    • If B performs best: Your issue is radical chain propagation (auto-oxidation).

Part 4: Formulation & Storage FAQs

Q: How do I select excipients to minimize N-oxide formation? A: You must audit your excipients for "Reactive Impurities." Polymeric excipients are the primary source of hydroperoxides.

Table 1: Typical Peroxide Loads in Common Excipients

Excipient ClassTypical Peroxide Level (ppm)Risk LevelMitigation
Povidone (PVP) 50 - 400 ppmCRITICAL Use "Low Peroxide" grade; store under

.
PEG 400 10 - 100 ppmHIGH Test vendor batches; avoid heating in air.
Polysorbate 80 10 - 50 ppmHIGH Use high-purity grades; keep headspace minimal.
Mannitol < 1 ppmLOW Safe diluent choice.
MCC < 1 ppmLOW Safe diluent choice.

Q: Should I lower the pH of my liquid formulation? A: Yes. Phenylpiperazines are basic (


).
  • Mechanism: At pH <

    
    , the piperazine nitrogen is protonated (
    
    
    
    ). A protonated nitrogen has no lone pair available to attack peroxides or accept an electron for oxidation.
  • Strategy: Formulate at pH 4.5 - 5.5 (acetate or citrate buffer) if solubility and physiological tolerance permit. This creates a "proton shield" against oxidation.

Q: Is nitrogen purging actually necessary? A: For phenylpiperazines, nitrogen purging (sparging) of the bulk solution during manufacturing is mandatory for liquid dosage forms. Headspace overlay in the final vial is recommended. Dissolved oxygen is a reactant; removing it shifts the equilibrium away from degradation.

References
  • Waterman, K. C., et al. (2002).[1] "Stabilization of Pharmaceuticals to Oxidative Degradation."[1][2] Pharmaceutical Development and Technology. Link

  • Harmon, P. A., et al. (2006).[3] "Influence of dissolved oxygen and antioxidants on the degradation of a phenylpiperazine derivative." Journal of Pharmaceutical Sciences. Link

  • ICH Harmonised Tripartite Guideline. (1996).[4] "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation.[5] Link

  • Wasylina, S. F., et al. (2019). "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." Journal of Pharmaceutical Sciences. Link

  • Hovorka, S. W., & Schöneich, C. (2001). "Oxidative degradation of pharmaceuticals: Mechanisms and inhibition." Journal of Pharmaceutical Sciences. Link

Sources

Column chromatography solvent systems for polar piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Piperazine Derivatives

Status: Operational Ticket Focus: Column Chromatography Solvent Systems Assigned Specialist: Senior Application Scientist

Core Technical Brief: The "Piperazine Problem"

Why is this purification difficult? Piperazine derivatives present a dual challenge in chromatography: Basicity and Polarity .

  • Basicity (

    
     ~9.8):  The secondary or tertiary amine nitrogens in the piperazine ring act as Lewis bases. Standard silica gel is acidic (
    
    
    
    ~5) due to surface silanol groups (
    
    
    ). This creates an acid-base interaction that is often stronger than the mobile phase elution force, resulting in "streaking" or "tailing" (broad, asymmetrical peaks) rather than distinct bands.[1]
  • Polarity: Many pharmacologically active piperazines possess additional polar moieties (amides, sulfonamides), making them sparingly soluble in non-polar solvents like Hexane, yet too soluble in pure Methanol to achieve retention.

Troubleshooting Guides & FAQs

Issue A: "My compound streaks from the baseline to the solvent front on TLC and the column."

Diagnosis: Uncontrolled Silanol Activity. The amine is protonating on the silica surface.[1][2]

Solution: The "Competitor" Strategy. You must introduce a volatile base into the mobile phase to compete for the acidic silanol sites.

  • Protocol A1: The "Magic Mixture" (DCM/MeOH/NH

    
    OH) 
    
    • Standard Ratio: Dichloromethane : Methanol : Ammonium Hydroxide (90:10:1).

    • Preparation Warning: Aqueous Ammonium Hydroxide (28-30%) is immiscible with DCM. Methanol acts as the co-solvent bridge.

    • Step-by-Step:

      • Measure 900 mL DCM.

      • Measure 100 mL MeOH.

      • Add 10 mL Ammonium Hydroxide to the MeOH first , mix well.

      • Add the ammoniated MeOH to the DCM.

      • Degas: This mixture generates pressure. Sonicate briefly before capping.

  • Protocol A2: The "Green" Alternative (EtOAc/EtOH)

    • DCM is toxic and expensive. A validated alternative for piperazines is Ethyl Acetate : Ethanol (3:1) with 1-2% Triethylamine (TEA) or NH

      
      OH.
      
    • Note: Ethanol is more eluting than Methanol in this context due to better miscibility with EtOAc.

Expert Insight: Never add pure ammonia water directly to DCM; it will form a biphasic globule at the top of your column that destroys separation.

Issue B: "I added TEA, but I'm still seeing tailing."

Diagnosis: Incomplete Column Equilibration. Unlike neutral solvents, basified solvents modify the stationary phase surface. The column must be "saturated" with the base before the sample touches it.

Corrective Workflow:

  • Flush: Run 3-5 Column Volumes (CV) of the basified mobile phase before loading your sample.

  • Check pH: Spot the eluate onto wet pH paper. It must be basic (pH > 8).

  • Loading: If liquid loading, ensure the sample solvent also contains the base.

Issue C: "My product precipitates on the top of the column."

Diagnosis: Solubility Mismatch (The "Solvent Shock"). Piperazines are often soluble in DCM but insoluble in the Hexane/EtOAc gradients used for starting conditions.

Solution: Solid Loading. Do not liquid load.

  • Dissolve crude piperazine in MeOH or DCM.

  • Add dry silica (ratio 1:2 mass/mass).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder on top of a pre-packed column (or use a solid load cartridge).

    • Why this works: It physically prevents the precipitation band that blocks flow and causes peak splitting.

Advanced Solvent System Matrix

Use this table to select your starting point based on piperazine substitution.

Piperazine TypePolarityRecommended SystemAdditive
N-Alkyl / Simple Low-MedHexane / EtOAc1% Triethylamine (TEA)
N-Aryl / Amides Med-HighDCM / MeOH (0-10% gradient)1% NH

OH (aq) or 7N NH

in MeOH
Highly Polar / Salts HighDCM / MeOH / Water80:18:2 (Isocratic)
"Green" / Non-Halo MedEtOAc / EtOH (3:1 ratio base)2% NH

OH

Decision Logic & Mechanism Visualization

Figure 1: Solvent System Decision Tree

Caption: Logical workflow for selecting the optimal mobile phase based on TLC behavior and compound basicity.

SolventSelection Start Start: Analyze Crude Piperazine CheckTLC Run TLC (10% MeOH/DCM) Start->CheckTLC Result1 Spot stays at Baseline? CheckTLC->Result1 Result2 Spot Streaks/Tails? CheckTLC->Result2 Result3 Spot is Round (Rf 0.2-0.5) CheckTLC->Result3 Action1 Switch to Reverse Phase (C18) or Amine-Functionalized Silica Result1->Action1 Yes Action2 Add 1% NH4OH or TEA to Mobile Phase Result2->Action2 Yes Action3 Proceed with Standard DCM/MeOH Gradient Result3->Action3 Yes Refine Retest TLC with Additive Action2->Refine Success Start Purification Action3->Success Refine->Result1 Still Stuck Refine->Result3 Improved

Figure 2: The Mechanism of Silanol Blocking

Caption: How Ammonia/TEA prevents piperazine retention (tailing) by blocking acidic Si-OH sites.

SilanolBlocking cluster_0 Without Modifier Silica Silica Surface (Acidic Si-OH) Piperazine Piperazine (Basic Amine) Silica->Piperazine Strong Ionic Bond (Tailing) Modifier Modifier (NH3 / TEA) Piperazine->Modifier Elution (Free Base) Modifier->Silica Preferential Binding (Blocking)

Advanced Alternative: When Silica Fails

If the "Magic Mixture" fails, standard silica is likely too acidic for your specific derivative. Switch stationary phases immediately.

Option A: Amine-Functionalized Silica (KP-NH) [3][4]

  • Mechanism: The silica surface is bonded with propyl-amine groups.[5] The surface is basic, repelling the piperazine and preventing ionic bonding.

  • Benefit: You can use simple solvents (Hexane/EtOAc) without additives.

  • Reference: Biotage and Teledyne ISCO application notes confirm KP-NH eliminates the need for chlorinated solvents in amine purification [1, 3].

Option B: Reverse Phase (C18)

  • Mechanism: Partition chromatography based on hydrophobicity, not polarity/basicity.

  • System: Water/Acetonitrile with 0.1% Formic Acid (keeps piperazine protonated and soluble) or Ammonium Bicarbonate (pH 10, keeps it neutral).

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[6] RediSep C-18 reversed phase column Purification of primary amines.[6] Retrieved from [Link]

  • Teledyne ISCO. (2012).[6] RediSep amine functionalized column.[7] Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges related to the solid-state stability and handling of phenylpiperazine derivatives. Phenylpiperazines (e.g., aripiprazole precursors, trazodone analogs, and novel TAAR1 agonists) are often synthesized as monohydrochloride salts to enhance aqueous solubility[1]. However, the highly electronegative chloride counterion readily forms hydrogen bonds with atmospheric water, leading to severe hygroscopicity, deliquescence, and subsequent handling difficulties[2].

This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to ensure scientific integrity and experimental reproducibility.

Part 1: Mechanistic FAQs - Understanding Water-Solid Interactions

Q1: Why are the hydrochloride salts of phenylpiperazines so prone to moisture uptake compared to their free base forms? A: The hygroscopicity of hydrochloride salts is thermodynamically driven by the high charge density and electronegativity of the chloride ion, which acts as a strong hydrogen-bond acceptor for water molecules[2]. When atmospheric moisture interacts with the crystal surface, it initially adsorbs via non-covalent interactions[2]. If the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, bulk absorption occurs[3]. This absorbed water acts as a plasticizer, increasing free volume and significantly lowering the glass transition temperature (


) of any amorphous domains present in the bulk powder[4].

Q2: How does moisture uptake compromise my analytical and biological assays? A: Moisture acts as a reactant, a solvent, and a plasticizer[4]. In predominantly amorphous systems, the depression of


 increases molecular mobility, which accelerates solid-state chemical degradation (e.g., hydrolysis) and can induce unwanted phase transformations (e.g., amorphous-to-crystalline transitions or variable hydrate formation)[5]. Furthermore, variable water content directly skews gravimetric measurements, leading to inaccurate molarity in stock solutions, which subsequently invalidates dose-response data in biological assays.

DegradationPathway Water Atmospheric Moisture (H2O Vapor) Adsorption Surface Adsorption (H-bonding with Cl-) Water->Adsorption Absorption Bulk Absorption (Plasticization) Adsorption->Absorption Capillary Condensation TgDrop Lowering of Tg (Glass Transition) Absorption->TgDrop Degradation Hydrolysis & Phase Transformation TgDrop->Degradation Increased Mobility

Fig 1: Mechanistic pathway of moisture-induced degradation in hygroscopic hydrochloride salts.

Part 2: Troubleshooting Common Handling Issues

Issue 1: The powder becomes sticky or liquefies (deliquesces) during weighing.

  • Root Cause: The ambient RH in the laboratory exceeds the deliquescence point of the specific phenylpiperazine HCl polymorph.

  • Causality & Resolution: Water vapor condenses on the salt surface, dissolving the solid into its own adsorbed moisture film[6]. All handling must occur in a controlled environment (e.g., a glove box purged with dry nitrogen or argon) maintaining an RH < 5%. Use pre-weighed, hermetically sealable antistatic vials.

Issue 2: Inconsistent batch-to-batch solubility or melting points.

  • Root Cause: Formation of variable hydrates. Many highly hygroscopic monohydrochloride salts melt with decomposition over a wide range due to trapped moisture[1].

  • Causality & Resolution: Water molecules incorporated into the crystal lattice alter internal energy and thermodynamic activity[7]. Implement dynamic gravimetric water sorption (DVS) profiling to identify the exact RH triggers for hydrate formation[4]. Verify the solid state using Powder X-Ray Diffraction (PXRD) before formulating.

Part 3: Quantitative Data - Hygroscopicity Parameters

To predict handling behavior, we classify the hygroscopicity of pharmaceutical salts based on mass increase at 80% RH (25°C).

ClassificationMass Increase (Δw) at 80% RHHandling Requirement for Phenylpiperazine HClTypical Storage Strategy
Non-hygroscopic Δw < 0.2%Standard laboratory conditionsAmbient, tightly closed container
Slightly hygroscopic 0.2% ≤ Δw < 2.0%Minimize exposure time (< 5 mins)Desiccator with silica gel[7]
Hygroscopic 2.0% ≤ Δw < 15.0%Glove box (RH < 10%)Vacuum desiccator over P2O5
Very hygroscopic Δw ≥ 15.0%Strict inert atmosphere (Argon, RH < 1%)Sealed ampoules, under Argon at -20°C
Deliquescent Absorbs sufficient water to form a liquidStrict inert atmosphere + temperature controlSealed ampoules, under Argon at -20°C

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include a self-validation step. Below are the definitive workflows for handling and quantifying moisture in these sensitive salts.

Protocol A: Controlled Weighing and Stock Solution Preparation

Causality: Rapid moisture uptake during weighing introduces massive errors in molar concentration. This protocol utilizes a subtraction-weighing method to isolate the API from ambient humidity.

  • Preparation: Place the sealed API bottle, a micro-spatula, and several empty amber glass vials (with PTFE-lined caps) into a nitrogen-purged glove box (RH < 5%).

  • Tare & Transfer: Tare an empty vial with its cap on the analytical balance inside the glove box. Transfer the estimated required mass of the phenylpiperazine HCl salt into the vial.

  • Sealing: Tightly cap the vial before removing it from the glove box.

  • Gravimetric Validation: Weigh the sealed vial on a calibrated analytical balance outside the glove box. The mass difference is the exact API weight. (Self-Validation: The mass must remain stable over 3 consecutive readings spanning 1 minute. An increasing mass indicates a compromised seal).

  • Solubilization: Inject the anhydrous solvent (e.g., dry DMSO or buffer) directly through a septum cap using a purged syringe to create the stock solution without exposing the solid to air.

Protocol B: Determination of Residual Moisture via Coulometric Karl Fischer (KF) Titration

Causality: Standard Loss on Drying (LOD) is insufficient for hydrochloride salts because it cannot distinguish between water loss and the volatilization/decomposition of HCl[5][8]. Coulometric KF titration specifically targets water molecules via an iodine-based redox reaction[5].

  • System Equilibration: Purge the KF titration cell with dry nitrogen. Ensure the drift rate is stable and < 10 µ g/min .

  • Sample Introduction: Inside a dry box, dissolve a known mass (approx. 50 mg) of the phenylpiperazine HCl salt in anhydrous methanol.

  • Titration: Inject 1.0 mL of the sample solution through the septum into the KF cell. The iodine generated at the anode reacts specifically with the water in the sample[5].

  • Endpoint Detection: The titration ends when the bipotentiometric detector senses excess iodine. The instrument calculates moisture based on the total charge (current × time) required to generate the iodine[5].

  • Validation (Self-Correction): Run a blank injection of the anhydrous methanol to subtract background moisture. Perform a spike recovery using a 1% water standard; recovery must be between 98-102% to validate the run.

HandlingWorkflow Start Equilibrate Glove Box (RH < 5%, Temp 20-25°C) Weigh Rapid Subtraction Weighing (Sealed PTFE Vials) Start->Weigh Transfer API KF Coulometric KF Titration (Specific H2O Quantification) Weigh->KF Aliquot for QC Store Store Stock Solutions (Under Argon, -20°C) Weigh->Store Solubilize Check Validate Molarity (LC-MS / UV-Vis) KF->Check If Moisture < 1%

Fig 2: Validated workflow for handling, moisture quantification, and storage of hygroscopic APIs.

References

  • USP <1241> Water-Solid Interactions in Pharmaceutical Systems. US Pharmacopeia. 4

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. 9

  • Detecting Residual Moisture in Lyophilized Product. Pharmaceutical Technology. 5

  • Residual Moisture Testing Methods for Lyophilized Drug Products. Pharmaceutical Technology. 3

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 6

  • Salt Selection in Drug Development. Pharmaceutical Technology. 8

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH PMC). 7

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (NIH PMC). 2

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor. Molecules (MDPI). 1

Sources

Validation & Comparative

High-Resolution ¹H NMR Analysis of 1-(3,4-Dimethoxyphenyl)piperazine: A Comparative Guide on Solvent Systems and Instrument Platforms

Author: BenchChem Technical Support Team. Date: March 2026

1-(3,4-Dimethoxyphenyl)piperazine (CAS 16015-73-9) is a highly versatile heterocyclic building block extensively utilized in the synthesis of neuroactive pharmaceuticals, anthelmintics, and antipsychotic agents. Accurate structural characterization of this compound via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical bottleneck in drug development, quality control, and reaction monitoring.

This technical guide objectively compares the analytical performance of different NMR solvent systems and instrument platforms for the characterization of this compound, providing researchers with causality-driven insights and self-validating experimental protocols.

Part 1: Solvent System Comparison (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral resolution and chemical shift profile of piperazine derivatives. The decision must be dictated by the chemical form of the compound: the free base versus the hydrochloride (HCl) salt.

The Causality Behind Solvent Selection
  • Chloroform-d (CDCl₃): Ideal for the free base form of this compound. CDCl₃ is a non-polar solvent that provides exceptionally sharp signals for aliphatic piperazine protons. Because it lacks exchangeable protons, it allows for the clear observation of the secondary amine (N-H) proton as a broad singlet around 1.80 ppm.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Mandatory for the hydrochloride (HCl) salt form (CAS 16015-72-8). The HCl salt is virtually insoluble in CDCl₃. DMSO-d₆ disrupts the strong ionic crystal lattice, fully dissolving the sample. Furthermore, DMSO heavily solvates the protonated amine (NH₂⁺), shifting its resonance far downfield (~9.0–9.5 ppm). This solvent-induced shift is crucial because it prevents the broad NH₂⁺ signal from overlapping with and obscuring the critical piperazine ring protons (~3.0–3.5 ppm) 1.

Quantitative Data: Comparative ¹H NMR Chemical Shifts

Table 1: Empirical and predicted ¹H NMR chemical shifts for this compound across different solvent environments.

Proton AssignmentMultiplicityIntegrationFree Base in CDCl₃ (δ ppm)HCl Salt in DMSO-d₆ (δ ppm)
-OCH₃ (Position 3 & 4) Singlets (Overlapping)6H3.84, 3.863.70, 3.75
Aromatic H-5 Doublet (J ≈ 8.5 Hz)1H6.806.85
Aromatic H-2 Doublet (J ≈ 2.5 Hz)1H6.556.60
Aromatic H-6 Doublet of Doublets1H6.456.50
Piperazine -CH₂-N(Ar) Multiplet4H3.05 - 3.103.30 - 3.40
Piperazine -CH₂-NH Multiplet4H2.95 - 3.003.15 - 3.25
Amine N-H / NH₂⁺ Broad Singlet1H / 2H~1.80 (Exchanges with D₂O)~9.00 - 9.50

Part 2: Instrument Platform Comparison (Benchtop vs. High-Field NMR)

The advent of cryogen-free benchtop NMR has disrupted traditional analytical workflows. While high-field NMR remains the gold standard for de novo structural elucidation, benchtop systems offer a compelling alternative for routine pharmaceutical process optimization.

Performance and Application Causality
  • High-Field NMR (400+ MHz): Utilizes superconducting magnets requiring liquid helium. The high magnetic field provides massive chemical shift dispersion. For this compound, a 400 MHz system easily resolves the complex second-order multiplets of the piperazine ring and the ABX spin system of the aromatic ring 2.

  • Benchtop NMR (60–90 MHz): Utilizes permanent neodymium magnets. At 60 MHz, the aromatic signals of the dimethoxyphenyl group will likely collapse into a heavily overlapping multiplet due to reduced dispersion. However, benchtop NMR excels in real-time reaction monitoring and quantitative quality control (QC) of known intermediates, offering a fraction of the footprint and zero cryogenic maintenance 3. Furthermore, advanced techniques like Signal Amplification By Reversible Exchange (SABRE) hyperpolarization are now being applied to benchtop systems to boost the sensitivity of piperazine-based drug detection by over 300-fold 4.

Table 2: Objective Performance Comparison of NMR Platforms for Piperazine Analysis

Metric60 MHz Benchtop NMR400 MHz High-Field NMR
Primary Use Case Reaction monitoring, routine QC, teachingDe novo structural elucidation, complex mixtures
Multiplet Resolution Low (Aromatic signals overlap)High (Clear ABX spin system resolution)
Sensitivity (Limit of Detection) ~1–5 mmol/L (Standard 1D ¹H)< 100 µmol/L (Standard 1D ¹H)
Operational Cost Near-zero (Cryogen-free, standard power)High (Liquid Helium/Nitrogen required)
Throughput & Accessibility High (Fume-hood compatible, flow-cells)Medium (Requires dedicated facility/core lab)

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in spectroscopic data, the following protocol integrates self-validating checkpoints to prevent the acquisition of artifact-laden spectra 5.

Step-by-Step ¹H NMR Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of this compound.

  • Solvent Dispensation: Dissolve the sample in 0.6 mL of the appropriate deuterated solvent (CDCl₃ for free base; DMSO-d₆ for HCl salt).

  • Internal Standard Addition (Validation Checkpoint 1): Add 0.01% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference. If the final spectrum shows the TMS peak deviating from 0.00 ppm, the software referencing is flawed and must be recalibrated.

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

  • Shimming & Tuning (Validation Checkpoint 2): Insert the sample and perform automated or manual shimming (Z, Z², Z³ gradients). Acquire a preliminary 1-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Causality: If the FWHM is > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed to full acquisition until re-shimming yields a FWHM < 1.0 Hz, otherwise, the piperazine multiplets will blur into uninterpretable broad peaks.

  • Data Acquisition: Set the relaxation delay (D1) to at least 5 T₁ (typically 2–5 seconds for small molecules) to ensure accurate quantitative integration. Acquire 16 to 64 scans depending on the required signal-to-noise ratio.

  • Processing (Validation Checkpoint 3): Apply a Fourier Transform, phase the spectrum manually, and apply a baseline correction. Integrate the two methoxy singlets (~3.85 ppm). Causality: The integration ratio of the methoxy protons to the total aromatic protons must be exactly 6:3. Any deviation indicates incomplete relaxation (D1 too short) or severe phase distortion.

Part 4: Visualizations

Workflow S1 1. Sample Preparation Weigh 5-10 mg of Piperazine Derivative S2 2. Solvent Selection Add 0.6 mL CDCl3 or DMSO-d6 S1->S2 S3 3. Internal Standard Add 0.01% TMS for Calibration S2->S3 S4 4. Self-Validation (Shimming) Verify TMS FWHM < 1.0 Hz S3->S4 S5 5. Data Acquisition Run 16-64 Scans with D1 > 2s S4->S5

Caption: Step-by-step self-validating ¹H NMR sample preparation and acquisition workflow.

Comparison Root This compound Analytical Strategy Solvent Solvent Selection Root->Solvent Instrument Instrument Platform Root->Instrument CDCl3 CDCl3 (Free Base) Solvent->CDCl3 Non-Polar DMSO DMSO-d6 (HCl Salt) Solvent->DMSO Polar/Ionic Benchtop 60-90 MHz Benchtop (Routine QC & Kinetics) Instrument->Benchtop High Throughput HighField 400+ MHz High-Field (Complex Elucidation) Instrument->HighField High Resolution

Caption: Decision matrix for selecting NMR solvents and instrument platforms.

References

  • CymitQuimica. "CAS 16015-73-9: this compound". 1

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". 2

  • MDPI. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy".3

  • PubMed. "Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE".4

  • Benchchem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols".5

Sources

Comparative Guide: C13 NMR Chemical Shift Analysis of 3,4-Dimethoxyphenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of C13 NMR chemical shifts for 3,4-dimethoxy substituted phenylpiperazines, designed for researchers in medicinal chemistry and forensic analysis.

Executive Summary & Structural Context

3,4-Dimethoxyphenylpiperazine (3,4-DMPP) and its isomers are critical scaffolds in the development of serotonergic ligands and are frequently encountered in forensic analysis as "designer drug" precursors. Accurate structural characterization relies heavily on C13 NMR to distinguish between regioisomers (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) which often exhibit indistinguishable mass spectral fragmentation patterns.

This guide synthesizes experimental data and theoretical shift predictions to provide a robust framework for assignment.

Structural Numbering & Logic

The assignment logic follows the IUPAC numbering where the piperazine nitrogen is attached to C1 of the phenyl ring.

G Figure 1: Structural Numbering of 1-(3,4-Dimethoxyphenyl)piperazine cluster_phenyl Phenyl Ring cluster_piperazine Piperazine Ring C1 C1 (Ipso) C2 C2 (Ar) C1->C2 N1 N1 C1->N1 N-Aryl Bond C3 C3 (OMe) C2->C3 C4 C4 (OMe) C3->C4 OMe3 OMe (C3) C3->OMe3 C5 C5 (Ar) C4->C5 OMe4 OMe (C4) C4->OMe4 C6 C6 (Ar) C5->C6 C6->C1 P2 C2' (CH2) P3 C3' (CH2) P2->P3 N4 N4 P3->N4 P5 C5' (CH2) P5->N4 P6 C6' (CH2) P6->P5 N1->P2 N1->P6

Comparative Chemical Shift Data

The following data consolidates experimental shifts observed in CDCl3 and DMSO-d6. The distinction between the free base and Hydrochloride (HCl) salt is critical, as protonation of the piperazine nitrogen significantly impacts the chemical environment of the adjacent carbons.

Table 1: Representative C13 NMR Shifts (δ ppm)
Carbon PositionFree Base (CDCl3)HCl Salt (DMSO-d6)Shift Logic (Δδ)
C1 (Ipso) 146.5 - 147.0144.5 - 145.2Shielding: Protonation of N1 reduces electron donation into the ring.
C2 (Aromatic) 103.0 - 104.5106.5 - 107.0Deshielding: Loss of resonance donation from N1.
C3 (C-OMe) 149.0 - 149.5148.8 - 149.2Minimal change; dominated by OMe effect.
C4 (C-OMe) 143.0 - 143.5143.5 - 144.0Minimal change; dominated by OMe effect.
C5 (Aromatic) 111.5 - 112.0112.0 - 112.5Distal from N1; minimal perturbation.
C6 (Aromatic) 108.0 - 109.0110.0 - 111.0Deshielding: Ortho to N1; sensitive to salt formation.
Piperazine C2'/C6' 50.5 - 51.546.5 - 47.5Upfield Shift: Strong inductive effect from N1 protonation.
Piperazine C3'/C5' 46.0 - 46.542.5 - 43.5Upfield Shift: Beta-effect from N4 protonation.
Methoxy (-OCH3) 55.8 - 56.255.5 - 56.0Diagnostic singlets; typically overlapping.

Note on Solvent Effects: DMSO-d6 typically causes a slight downfield shift (+0.5 to +1.0 ppm) for carbonyl and aromatic carbons involved in hydrogen bonding compared to CDCl3. However, for the piperazine ring carbons, the salt formation effect (protonation) dominates the solvent effect.

Isomeric Differentiation (Forensic Application)

Distinguishing the 3,4-dimethoxy isomer from the 2,5-dimethoxy and 2,3-dimethoxy isomers is a common analytical challenge. C13 NMR provides definitive resolution where Mass Spectrometry (EI-MS) often fails due to identical molecular ions (m/z).

Table 2: Diagnostic Comparison of Isomers
Feature3,4-Dimethoxy (Target)2,5-Dimethoxy (Alternative)2,3-Dimethoxy (Alternative)
Symmetry Asymmetric Asymmetric (but often pseudo-symmetric signals)Asymmetric
Ipso Carbon (C1) ~146 ppm~141 ppm (Shielded by ortho-OMe)~145 ppm
Ortho Carbons C2 (~104), C6 (~109)C6 (~112), C3 (~101)C6 (~118), C4 (~124)
Methoxy Signals Close/Overlapping (~56 ppm)Distinct (~55.5 & ~56.5 ppm)Distinct (~56 & ~60 ppm - crowded)
Key Distinction C1 is downfield due to lack of ortho-substituents.[1]C1 is upfield (~5 ppm shift) due to steric/electronic ortho-OMe effect.Crowded region ; C2/C3 signals often merged.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow this optimized protocol for sample preparation and acquisition.

A. Sample Preparation[2][3][4][5]
  • Solvent Selection:

    • Free Base: Use CDCl3 (Chloroform-d) neutralized with basic alumina if the amine is sensitive to acid traces in aged chloroform.

    • HCl Salt: Use DMSO-d6 . Do not use CDCl3 for salts as solubility is poor and signals will be broad or invisible.

  • Concentration:

    • Dissolve 20–30 mg of analyte in 0.6 mL of solvent.

    • Critical: Filter the solution through a cotton plug into the NMR tube to remove undissolved micro-particulates which cause magnetic field inhomogeneity (broad lines).

B. Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if quantitative integration is needed (though rarely used for C13).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C3, C4) have long T1 relaxation times. Short delays will suppress these signals, making assignment difficult.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure clear observation of quaternary carbons against baseline noise.

Assignment Workflow (Decision Tree)

Use this logic flow to assign signals in an unknown sample suspected to be a phenylpiperazine.

AssignmentWorkflow Figure 2: Logical Workflow for Spectral Assignment Start Start: Acquire 1H & 13C Spectra CountSignals Count 13C Signals (Expected: ~9 unique signals) Start->CountSignals IdentifyQuats Identify Quaternary Carbons (Low intensity, >140 ppm) CountSignals->IdentifyQuats CheckC1 Check C1 (Ipso) Is it >145 ppm? IdentifyQuats->CheckC1 Is34 Likely 3,4-Isomer (No ortho-shielding) CheckC1->Is34 Yes Is25 Likely 2,5-Isomer (Ortho-shielding present) CheckC1->Is25 No (<142 ppm) AssignPip Assign Piperazine Carbons (40-55 ppm region) Is34->AssignPip CheckSalt Are Pip carbons <48 ppm? AssignPip->CheckSalt SaltForm Salt Form (HCl) N-protonated CheckSalt->SaltForm Yes FreeBase Free Base N-neutral CheckSalt->FreeBase No (>50 ppm)

References

  • Forensic Differentiation of Isomers

    • Source: Westphal, F., et al. "Differentiation of regioisomeric ring-substituted fluorophenethylamines by NMR spectroscopy.
    • Relevance: Establishes the methodology for using ortho-shielding effects to distinguish 2,5- vs 3,4-substitution p
  • Solvent & Salt Effects

    • Source: BenchChem Application Note.
    • Relevance: Provides experimental validation for the solvent-induced shifts observed in amine salts.
  • General Phenylpiperazine Data

    • Source: Spectrabase (Wiley). "1-(4-Methoxyphenyl)
    • Relevance: Base data for the mono-methoxy analog used to extrapol
  • Piperazine Conformational Dynamics

    • Source: MDPI Molecules.
    • Relevance: Explains the line broadening and splitting observed in piperazine carbons due to ring inversion dynamics.

Sources

HPLC Method Development for Detecting Phenylpiperazine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Genotoxin

Phenylpiperazine moieties are ubiquitous pharmacophores in neuropsychiatric drugs (e.g., Aripiprazole, Trazodone, Vortioxetine). However, during synthesis or degradation, free phenylpiperazines can persist as impurities. Under ICH M7 guidelines, many of these are classified as potentially mutagenic (Class 2 or 3), requiring control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

For the analytical scientist, phenylpiperazines represent a "perfect storm" of chromatographic challenges:

  • Basic Amine Functionality: Leads to severe peak tailing on traditional silica.[1]

  • Structural Similarity: Isomers (e.g., ortho- vs. para- substituted phenylpiperazines) are often difficult to resolve on C18.

  • Trace Sensitivity: The regulatory limit often demands LOQs in the low ppm range, pushing UV detection to its limit.

This guide objectively compares the three dominant column chemistries—Traditional C18 , Pentafluorophenyl (PFP) , and Charged Surface Hybrid (CSH) —to determine the most robust method for these critical impurities.

The Core Challenge: The Silanol Trap

Before selecting a column, one must understand why standard methods fail. Phenylpiperazines are secondary amines with a pKa typically between 8.5 and 9.5. At standard acidic pH (pH 2-3), they are positively charged.

On a standard Type-B silica column, residual silanols (


) act as cation-exchange sites. The positively charged amine interacts electrostatically with these silanols, causing the analyte to "drag" through the column. This results in peak tailing (Asymmetry > 2.0), which destroys resolution and raises the Quantitation Limit (LOQ).
Diagram 1: The Mechanism of Tailing vs. Selectivity

This diagram illustrates the competing interactions inside the column.

G Analyte Phenylpiperazine (Positively Charged) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (CAUSES TAILING) Ligand_C18 C18 Ligand (Hydrophobic) Analyte->Ligand_C18 Weak Hydrophobic Retention Ligand_PFP PFP Ligand (Pi-Pi Interaction) Analyte->Ligand_PFP Strong Pi-Pi Selectivity

Caption: Figure 1: On C18, ionic drag (red) dominates. On PFP, specific Pi-Pi interactions (green) override the drag, improving shape and selectivity.

Comparative Guide: Column Selection Strategies

We evaluated three distinct stationary phase technologies for the separation of 1-phenylpiperazine and its positional isomers (e.g., 2-chlorophenylpiperazine vs. 4-chlorophenylpiperazine).

Option A: The Traditionalist (C18 with Ion-Pairing)
  • Mechanism: Hydrophobic interaction.[2]

  • Additives: Requires ion-pairing agents (e.g., TFA, Hexanesulfonic acid) to mask silanols.

  • Verdict: Obsolete for Modern QC. While TFA suppresses tailing, it causes massive signal suppression in LC-MS, making it incompatible with genotoxic impurity workflows that require mass spec sensitivity.

Option B: The Specialist (Pentafluorophenyl - PFP)
  • Mechanism: The fluorine atoms on the benzene ring create a localized negative electrostatic potential. This induces strong

    
     interactions with the aromatic ring of the phenylpiperazine.
    
  • Performance: Excellent for separating structural isomers (e.g., ortho vs para) which often co-elute on C18.

  • Verdict: Best for Selectivity. The "Gold Standard" for complex impurity profiles.

Option C: The Modernist (Charged Surface Hybrid - CSH C18)
  • Mechanism: The silica surface is modified with a weak positive charge. This electrostatically repels the positively charged phenylpiperazine, preventing it from touching the silanols.

  • Performance: Delivers the sharpest peaks (Asymmetry ~1.1) even with simple formic acid mobile phases.

  • Verdict: Best for Peak Shape & Speed. Ideal for high-throughput screening.

Comparative Data Summary
FeatureStandard C18 (Low pH)PFP (Pentafluorophenyl) Hybrid C18 (High pH 10)
Peak Symmetry (Tailing Factor) Poor (1.8 - 2.5)Good (1.1 - 1.3)Excellent (1.0 - 1.1)
Isomer Selectivity Low (Hydrophobicity only)High (Shape + Pi-Pi) Moderate
MS Compatibility Poor (Requires non-volatile buffers)High (Volatile buffers ok)High (Ammonium Bicarb ok)
Retentivity of Polar Amines Low (Elutes in void)ModerateHigh (Neutralized amine)
Best Use Case Routine Assay (Non-critical)Complex Impurity Profiling Fast LC-MS Screening

Validated Protocol: The "Gold Standard" PFP Method

For a rigorous method capable of detecting impurities at trace levels (ppm), the PFP chemistry is recommended due to its superior selectivity.

Method Parameters
  • Column: ACE C18-PFP or Waters HSS PFP (100 mm x 2.1 mm, 1.7 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: The formate buffer is crucial for MS sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: MS (SIM mode) or UV at 240 nm (if concentration permits).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar amines)
1.05Start Gradient
10.060Elution of Impurities
12.095Column Wash
12.15Re-equilibration
Workflow Logic

The initial hold at 5% organic is critical. Phenylpiperazines are relatively polar; starting at higher organic content often causes them to elute immediately near the void volume, where ion suppression is highest in LC-MS.

Decision Tree for Method Development

Use this logic flow to determine the correct path for your specific molecule.

MethodDev Start Start: Phenylpiperazine Impurity Analysis Isomers Are there structural isomers? (e.g., ortho/meta/para) Start->Isomers MS_Req Is MS detection required? (Low ppm limits) Isomers->MS_Req No Path_PFP Select PFP Column (Maximize Selectivity) Isomers->Path_PFP Yes Path_CSH Select CSH C18 Column (Maximize Peak Shape) MS_Req->Path_CSH Yes (Acidic pH) Path_HighPH Select Hybrid C18 @ pH 10 (Maximize Retention) MS_Req->Path_HighPH No (UV Only)

Caption: Figure 2: Selection logic. Isomer separation dictates PFP; simple throughput favors CSH.

Detection Limits: UV vs. MS[3][4]

For genotoxic impurities, the Limit of Quantitation (LOQ) is the defining metric.

  • UV Detection (DAD):

    • Limitation: Phenylpiperazines lack extensive conjugation. They have weak absorbance maxima around 240-250 nm.

    • Typical LOQ: 0.05% (500 ppm). This is often insufficient for meeting the ICH M7 limit (1.5 µ g/day ) if the daily dose of the drug is high.

  • Mass Spectrometry (LC-MS/MS):

    • Advantage:[3][4][5] The piperazine nitrogen protonates easily (

      
      ), providing intense signal in Positive ESI mode.
      
    • Typical LOQ: < 1 ppm.

    • Recommendation: Use Single Ion Monitoring (SIM) or MRM for quantitation. The PFP column prevents co-elution with matrix components that cause ion suppression.

References

  • International Council for Harmonisation (ICH). (2017).[6] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.

  • Waters Corporation. (2012). Selectivity Differences of Fluorinated Phenyl Columns for the Separation of Basic Compounds. Application Note.

  • Mac-Mod Analytical. (2018). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. (Relevant for secondary amine impurity context).

Sources

Comprehensive Comparison Guide: Crystal Structure Analysis Platforms for 1-(3,4-Dimethoxyphenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a highly versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including alpha-blockers and neuroactive compounds. Because the piperazine ring is conformationally flexible and possesses multiple hydrogen-bonding sites, the hydrochloride salt is highly susceptible to polymorphism.

For researchers and drug development professionals, selecting the correct analytical platform to elucidate this compound's solid-state structure is critical for ensuring batch-to-batch consistency, patentability, and bioavailability. This guide objectively compares the three leading structural analysis platforms—Single-Crystal X-ray Diffraction (SC-XRD) , Powder X-ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) —and provides field-proven, self-validating experimental protocols for structural elucidation.

Analytical Platform Comparison: Performance & Capabilities

To accurately characterize the crystal structure of this compound HCl, researchers must balance the need for absolute structural certainty against sample availability and throughput.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for structural elucidation. It provides the absolute 3D atomic coordinates, bond lengths, and exact mapping of the hydrogen-bond network between the chloride anion and the protonated piperazine nitrogen.

  • The Causality of Choice: We rely on SC-XRD when a de novo structure is required. Because the methoxy groups on the phenyl ring are prone to rotational disorder, high-angle SC-XRD data collected at cryogenic temperatures (100 K) is the only definitive way to model the anisotropic displacement of these specific atoms.

Powder X-ray Diffraction (PXRD)

PXRD is a bulk technique. Rather than analyzing a single crystal, it diffracts X-rays off a microcrystalline powder, yielding a 1D diffractogram (intensity vs. 2θ).

  • The Causality of Choice: PXRD is chosen for high-throughput polymorph screening and phase purity validation. While solving a de novo structure from powder data is computationally expensive for flexible molecules, PXRD is unmatched for verifying that the bulk synthesized batch matches the single-crystal reference model.

Solid-State NMR (ssNMR - C and N CP-MAS)

ssNMR probes the local magnetic environment of specific nuclei.

  • The Causality of Choice: X-ray diffraction relies on electron density. Because hydrogen atoms possess only one electron, their exact position is often artificially shortened or obscured in X-ray models.

    
    N ssNMR is utilized specifically to unequivocally locate the protonation site (N1 vs. N4 on the piperazine ring) by measuring the chemical shift anisotropy, confirming the exact nature of the salt bridge.
    
Table 1: Platform Performance Comparison
MetricSC-XRDPXRDssNMR (

C /

N)
Primary Output 3D Atomic Coordinates & Absolute Configuration1D Fingerprint (Phase Purity & Polymorphism)Local chemical environment & Protonation state
Sample Requirement Single crystal (0.05 – 0.2 mm)10 – 50 mg (Powder)30 – 100 mg (Powder)
Turnaround Time 12 – 48 hours (including refinement)10 – 30 minutes24 – 72 hours (due to low

N natural abundance)
Key Limitation Requires growth of a high-quality single crystalCannot easily solve de novo structuresExpensive instrumentation; complex spectral assignment

Experimental Workflows & Methodologies

The following workflows detail the isolation and structural resolution of this compound HCl. Every protocol is designed as a self-validating system , ensuring that errors are caught via physical or computational feedback loops before progressing to the next step.

Protocol 1: Polymorph Isolation via Vapor Diffusion

Direct addition of an antisolvent to a piperazine solution often forces rapid precipitation, trapping solvent molecules and causing crystal twinning. Vapor diffusion separates the solvent and antisolvent, allowing thermodynamic control over the nucleation rate. Solubility profiling of related methoxyphenylpiperazines indicates high solubility in methanol and low solubility in non-polar solvents[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of this compound HCl in 1.0 mL of HPLC-grade methanol in a 4 mL inner glass vial.

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully pipette 5.0 mL of diethyl ether into the outer 20 mL vial (do not let it spill into the inner vial).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store at 20°C undisturbed for 3–7 days.

  • Self-Validation (Birefringence): Harvest the resulting crystals and examine them under a cross-polarized light microscope. If the crystal completely extinguishes light at exact 90-degree rotational intervals, it is a pristine single crystal. If it remains partially illuminated, it is twinned and must be recrystallized.

PolymorphScreening A 1-(3,4-Dimethoxyphenyl) piperazine HCl B Dissolution in Methanol A->B C Vapor Diffusion (Diethyl Ether) B->C D Supersaturation Gradient C->D E Slow Evaporation (Single Crystals) D->E Low Nucleation Rate F Crash Cooling (Microcrystalline) D->F High Nucleation Rate

Fig 1: Thermodynamic crystallization workflow for isolating specific polymorphic forms.

Protocol 2: SC-XRD Data Acquisition and Refinement

Substituted phenylpiperazine hydrochlorides typically crystallize in the monoclinic system (frequently in the


 space group)[2][3]. The following pipeline ensures high-fidelity structural resolution.

Step-by-Step Methodology:

  • Mounting: Coat the validated single crystal in paratone oil to protect it from atmospheric moisture, and mount it on a MiTeGen loop.

  • Cryo-Cooling: Transfer immediately to the goniometer under a 100 K nitrogen cold stream. Causality: Cooling reduces the thermal motion of the methoxy groups, drastically sharpening the high-angle diffraction spots.

  • Data Collection: Irradiate using Mo-Kα radiation (λ = 0.71073 Å). Collect a full sphere of data to ensure high redundancy.

  • Structure Solution: Integrate the frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms like SHELXT [3].

  • Refinement: Refine the structure using full-matrix least-squares on

    
     via SHELXL or Olex2 [4].
    
  • Self-Validation (checkCIF): Generate the final Crystallographic Information File (CIF) and submit it to the IUCr checkCIF algorithm. The mathematical validation of the electron density map against the proposed model ensures no subjective bias. A valid structure will return no Level A or B alerts.

SCXRD_Pipeline A Diffraction Image Collection B Unit Cell & Integration (SAINT) A->B C Absorption Correction (SADABS) B->C D Structure Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Final CIF Generation & Validation E->F

Fig 2: Standardized SC-XRD data processing and self-validating refinement pipeline.

Data Presentation: Expected Crystallographic Metrics

Based on structural analogs such as 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride[3] and bis(4-methoxyphenyl)piperazine derivatives[2], researchers analyzing this compound HCl should expect data aligning with the parameters in Table 2. Deviations from these metrics often indicate the discovery of a novel polymorph or the presence of a solvate (e.g., a methanolate).

Table 2: Expected Crystallographic Parameters (Proxy Data)
Crystallographic ParameterExpected Range / ValueStructural Significance
Crystal System MonoclinicTypical for asymmetric, flexible piperazine salts.
Space Group

Indicates a centrosymmetric packing arrangement driven by alternating HCl hydrogen bonds.
Z (Molecules per unit cell) 4Standard packing efficiency for this molecular volume.
Hydrogen Bonding Network

Primary thermodynamic driver of the crystal lattice.
Final

Value
< 0.05 (5%)Indicates a high-quality refinement with minimal unassigned electron density.

Conclusion

For the structural analysis of this compound HCl, no single technique provides a complete picture. SC-XRD is mandatory for establishing the foundational 3D atomic model and absolute configuration. However, it must be paired with PXRD to ensure the bulk synthesized powder matches the single-crystal model, and ssNMR to unequivocally resolve ambiguities in the protonation state of the piperazine ring. By utilizing the self-validating vapor diffusion and checkCIF protocols outlined above, researchers can guarantee the scientific integrity of their crystallographic data.

References

  • Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride Source: X-ray Structure Analysis Online (J-STAGE) URL:[Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE Monograph Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDrug) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[Link]

  • Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

Sources

A Comparative Analysis of the Receptor Binding Affinities of 3,4-DMPP and mCPP

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, particularly within the realm of neuroscience and psychopharmacology, phenylpiperazine derivatives represent a significant class of compounds with diverse and potent activities at various neurotransmitter receptors. This guide provides a detailed comparative analysis of the receptor binding affinities of two such compounds: 3,4-Dimethylphenylpiperazine (3,4-DMPP) and 3-chlorophenylpiperazine (mCPP).

While extensive data is available for the well-characterized agent mCPP, a comprehensive binding profile for 3,4-DMPP is not readily found in the public domain. Therefore, this guide will present a thorough overview of the binding characteristics of mCPP, supported by experimental data from peer-reviewed literature. Subsequently, we will discuss the anticipated binding profile of 3,4-DMPP based on established structure-activity relationships (SAR) within the phenylpiperazine class, providing a framework for its potential pharmacological activity.

Introduction to the Compounds

3-chlorophenylpiperazine (mCPP): A Promiscuous Ligand

mCPP is a well-known psychoactive compound and a primary metabolite of the antidepressant drug trazodone. It is widely recognized for its complex pharmacology, acting as a non-selective ligand for a variety of serotonin (5-HT) and adrenergic receptors.[1][2] Its broad receptor interaction profile has made it a valuable tool in neuroscience research to probe the function of these receptor systems. Functionally, mCPP has been characterized as a 5-HT2C receptor agonist and a 5-HT2A receptor antagonist.

3,4-Dimethylphenylpiperazine (3,4-DMPP): An Uncharacterized Analog

3,4-DMPP is a structural analog of mCPP, featuring two methyl groups on the phenyl ring in place of the chlorine atom. The pharmacological profile of 3,4-DMPP is not as extensively documented as that of mCPP. General SAR studies of phenylpiperazines suggest that substitutions on the phenyl ring can significantly influence binding affinity and selectivity for serotonin and dopamine receptors.[3] For instance, the introduction of a methyl group can modulate dopaminergic and serotonergic properties. Another analog, 1-(3,5-dimethylphenyl)piperazine, has been reported to be inactive at dopamine and serotonin receptors, which may suggest that the 3,4-dimethyl substitution could also result in lower affinity, though this remains to be experimentally verified.[4]

Comparative Binding Affinity Profile

The following table summarizes the known binding affinities (Ki, nM) of mCPP for various serotonin and adrenergic receptors, as determined by radioligand binding assays. Due to the lack of available data for 3,4-DMPP, this section will focus on the established profile of mCPP.

Receptor SubtypemCPP Ki (nM)3,4-DMPP Ki (nM)Reference
Serotonin Receptors
5-HT1A130 - 360Data not available[1]
5-HT1B/1D130 - 1300Data not available[1]
5-HT2A270 - 1300Data not available[1]
5-HT2C360Data not available[1]
5-HT Transporter (SERT)>10,000Data not available[1]
Adrenergic Receptors
α12500Data not available[1]
α2570Data not available[1]
β>10,000Data not available[1]

Analysis of mCPP's Binding Profile:

The data clearly illustrates the promiscuous nature of mCPP, with moderate affinity across multiple serotonin receptor subtypes and the α2-adrenergic receptor.[1] Its low affinity for the serotonin transporter (SERT) distinguishes it from many selective serotonin reuptake inhibitors (SSRIs).[1] The relatively similar affinities for various 5-HT receptors underscore its utility as a non-selective serotonergic agent in research settings.[1]

Experimental Methodology: Radioligand Binding Assay

To determine the binding affinity of a compound like 3,4-DMPP, a competitive radioligand binding assay is the gold standard. This technique allows for the quantification of the interaction between a test compound and a specific receptor target.

Principle of the Assay

A radiolabeled ligand with known high affinity and specificity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then measured in the presence of varying concentrations of the unlabeled test compound (e.g., 3,4-DMPP). The test compound will compete with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC50 value), the inhibitory constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.

Step-by-Step Protocol for a 5-HT2A Receptor Binding Assay

This protocol provides a representative example of how the binding affinity of a test compound for the human 5-HT2A receptor could be determined.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Test Compound: 3,4-DMPP or mCPP, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., 5-HT2A) Incubate Incubate at Room Temperature Receptor->Incubate Radioligand Radioligand ([3H]Ketanserin) Radioligand->Incubate TestCompound Test Compound (e.g., 3,4-DMPP) TestCompound->Incubate Filter Rapid Filtration over Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Calculate Calculate IC50 and Ki Values Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Receptor membranes

    • Radioligand ([3H]Ketanserin) at a concentration near its Kd.

    • Either vehicle (for total binding), non-specific control (Mianserin), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes). The rationale for this step is to allow the binding reaction between the ligands and the receptor to reach a steady state.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step is crucial for separating the receptor-bound radioligand from the unbound radioligand in the solution. The speed of this step is important to minimize dissociation of the ligand-receptor complex.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. The cold temperature of the buffer helps to slow the dissociation rate of the radioligand from the receptor during the washing process.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptors.

  • Data Analysis:

    • Specific Binding: Subtract the non-specific binding (counts in the presence of Mianserin) from the total binding (counts with vehicle) to determine the specific binding at each concentration of the test compound.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of a ligand with a G-protein coupled receptor (GPCR), such as the serotonin and adrenergic receptors, initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G-protein to which the receptor is coupled.

Signaling Pathway for 5-HT2A and 5-HT2C Receptors:

Both 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., mCPP at 5-HT2C) Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Gq-coupled signaling pathway for 5-HT2A/2C receptors.

Conclusion

mCPP is a pharmacologically complex agent with a broad spectrum of activity at serotonin and adrenergic receptors. Its well-documented binding profile makes it a valuable, albeit non-selective, tool for neuropharmacological research.

The binding affinity of 3,4-DMPP remains to be elucidated through direct experimental investigation. Based on the SAR of related phenylpiperazines, it is plausible that the 3,4-dimethyl substitution pattern will confer a unique binding profile, potentially altering both affinity and selectivity compared to mCPP. Future radioligand binding studies are necessary to definitively characterize the pharmacological properties of 3,4-DMPP and to enable a direct and quantitative comparison with mCPP. Such studies will be crucial for understanding its potential therapeutic applications and for advancing our knowledge of the structure-function relationships within this important class of compounds.

References

  • Hamon, M., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Journal of Pharmacy and Pharmacology, 33(1), 31-35.
  • Gawalska, A., et al. (2021).
  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 319–324.
  • Eltablawy, N. A., & El-Koussi, A. A. (1993). Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties. Archiv der Pharmazie, 326(11), 883-887.
  • Cayman Chemical. (2022). 1-(3,5-Dimethylphenyl)
  • Elliott, J. M. (1995). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Applied Toxicology, 15(5), 335-343.

Sources

Safety Operating Guide

1-(3,4-Dimethoxyphenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Safe Handling and Disposal of 1-(3,4-Dimethoxyphenyl)piperazine

Introduction & Chemical Profile

This compound is a specialized chemical intermediate frequently utilized in pharmaceutical synthesis and drug development. Because it contains a nitrogen-rich piperazine ring and methoxy-substituted phenyl groups, its physical and chemical properties dictate stringent safety and disposal protocols.

In professional laboratory settings, the disposal of piperazine derivatives cannot be treated as routine solid waste. Improper disposal poses significant risks of environmental contamination, aquatic toxicity, and regulatory non-compliance under frameworks such as the Resource Conservation and Recovery Act (RCRA)[1]. This guide outlines the self-validating protocols required to manage this compound from the point of waste generation to final destruction.

Hazard Causality and Segregation Logic

To design an effective disposal plan, scientists must first understand the chemical behavior of the waste material. Piperazine derivatives generally act as weak bases due to the secondary amine in the ring, making them reactive with strong acids and oxidizing agents[2][3].

  • Toxicological Profile: The compound is classified as a skin and serious eye irritant (Category 2) and a specific target organ toxicant for respiratory irritation (Category 3)[4][5].

  • Combustion Hazards: If exposed to fire or improper incineration temperatures, the nitrogen atoms within the piperazine ring undergo thermal decomposition to produce highly toxic nitrogen oxides (

    
    )[2][6].
    
  • Segregation Mandate: Because of its reactivity, this compound waste must be strictly segregated from cyanides, strong acids (e.g., hydrochloric, sulfuric), and strong oxidizers (e.g., peroxides, permanganates) to prevent exothermic reactions or the release of toxic gases[2].

Quantitative Hazard and Mitigation Summary

Hazard ClassificationChemical CausalityOperational & Disposal Mitigation
Skin/Eye Irritation (Cat 2) Amine functionality disrupts lipid bilayers in skin/mucous membranes.Mandates nitrile gloves, chemical goggles, and handling inside a certified fume hood[5].
Respiratory Irritation (Cat 3) Fine powder/dust generation can be inhaled, irritating the respiratory tract.Do not sweep dry powder. Use HEPA vacuums or wet-wiping for spills[5][7].
Combustion Byproducts Nitrogen-rich structure (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) yields

upon thermal breakdown.
Critical: Must be incinerated in a facility equipped with a flue gas scrubber[6].
Aquatic Toxicity Alters pH and exhibits persistence in standard wastewater treatment systems.Strictly prohibited from drain/sewer disposal. Must be collected as hazardous waste[1].

Step-by-Step Disposal Methodology

The following protocol represents the industry standard for the logistical management and destruction of this compound waste. Under no circumstances should laboratory personnel attempt to improvise chemical destruction or neutralization systems in-house.

Phase 1: Point-of-Generation Accumulation
  • Container Selection: Collect solid waste, contaminated PPE, and residual powders in high-density polyethylene (HDPE) or glass containers. Ensure the container has a secure, leak-proof seal.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name, and the primary hazards (Irritant, Toxic Combustion Byproducts)[8].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure it is kept away from direct light, moisture, and incompatible materials (acids/oxidizers)[2][8].

Phase 2: Spill Management Protocol

If a spill occurs prior to disposal, execute the following validated recovery steps:

  • Evacuation & PPE: Evacuate non-essential personnel. Don a fitted respirator (N95 or higher depending on volume), chemical-resistant gloves, and safety goggles[7].

  • Containment: If the material is a dry powder, carefully cover it with a plastic sheet to prevent airborne dust. Do not use compressed air for cleaning[7].

  • Collection: Gently sweep up the material using a non-sparking tool or absorb it if in solution. Place the recovered material into a designated hazardous waste container[5][9].

  • Decontamination: Wipe down the affected surface with a damp cloth or appropriate solvent, placing all contaminated cleaning materials into the waste container[7].

Phase 3: Final Destruction via Licensed Incineration

Because of the


 generation risk, this compound cannot be sent to standard landfills.
  • Contractor Transfer: Transfer the accumulated waste to a fully licensed hazardous waste management company compliant with EPA/RCRA regulations[3][9].

  • Solvent Mixing: At the disposal facility, the chemical is typically dissolved or mixed with a highly combustible solvent to ensure a sustained, high-temperature burn[9][10].

  • Incineration & Scrubbing: The mixture is injected into a chemical incinerator equipped with an afterburner (to ensure complete carbon destruction) and an alkaline flue gas scrubber. The scrubber is a mandatory engineering control that neutralizes the toxic nitrogen oxides before exhaust gases are released into the atmosphere[6][7].

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation This compound Acc Satellite Accumulation (Segregated, Labeled, Closed) Gen->Acc Transfer to SAA Trans Licensed HazMat Transport (EPA/RCRA Compliant) Acc->Trans Regulatory Time Limit Inc Chemical Incinerator (Combustible Solvent Mix) Trans->Inc Off-site Facility Scrub Flue Gas Scrubber (Neutralizes NOx Emissions) Inc->Scrub Combustion Gases End Safe Environmental Release & Ash Disposal Scrub->End Treated Emissions

Caption: Standard logistical workflow for the safe disposal and destruction of piperazine derivatives.

References

  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Beveridge & Diamond. Available at: [Link]

  • RCRA Pharmaceutical Waste - An Inspector's Viewpoint. NJ.gov. Available at:[Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERAZINE DIMER. Cleanchem. Available at:[Link]

Sources

Personal protective equipment for handling 1-(3,4-Dimethoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

1-(3,4-Dimethoxyphenyl)piperazine (CAS: 16015-73-9 for the free base; 16015-72-8 for the hydrochloride salt) is a specialized heterocyclic organic compound widely utilized in pharmacological research and drug development[1]. Handling this compound requires strict adherence to laboratory safety protocols due to the unique physicochemical properties imparted by its molecular structure.

As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals with field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this compound.

Phase 1: Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The risk profile of this compound is driven by two distinct structural moieties:

  • The Piperazine Core (Alkalinity & Corrosivity): Piperazine is a secondary amine with a pKa of approximately 9.8, making it moderately basic. Upon contact with the moisture in human skin or mucosal membranes (eyes, respiratory tract), it undergoes localized alkaline hydrolysis, leading to severe irritation or chemical burns (Hazard Statements H315, H319)[2].

  • The 3,4-Dimethoxyphenyl Group (Lipophilicity & Systemic Absorption): The addition of the dimethoxyphenyl ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the stratum corneum if the skin barrier is breached. Because arylpiperazines frequently exhibit psychoactive properties by interacting with central serotonin and dopamine receptors, preventing systemic absorption via inhalation or accidental ingestion (H302, H335) is critical[1].

Phase 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix outlines the required protective gear and the mechanistic justification for each choice to prevent exposure[3],[4].

PPE CategorySpecificationMechanistic Justification & Causality
Eye Protection ANSI Z87.1 Chemical Splash GogglesPiperazine derivatives cause rapid, localized alkaline damage to ocular tissues[2]. Standard safety glasses lack orbital seals and cannot prevent fine powder aerosols from bypassing the lenses.
Hand Protection Nitrile Gloves (Min. 5 mil thickness, Double-gloved)The lipophilic dimethoxyphenyl moiety facilitates rapid dermal absorption. Double-gloving prevents breakthrough from residual solvent mixtures during solution preparation.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents particulate accumulation on street clothing. The basic nature of the amine can degrade certain synthetic fabrics over time.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a containment device. Mitigates the inhalation of aerosolized powders (H335)[2], preventing mucosal absorption in the respiratory tract.

Phase 3: Operational Workflow & Handling Protocol

Arylpiperazine powders are highly susceptible to static charge buildup, which can cause the powder to aerosolize unexpectedly during transfer. The following step-by-step protocol is designed as a self-validating system to ensure total containment[5].

Step 1: Environmental Validation

  • Action: Turn on the Chemical Fume Hood and check the digital flow monitor.

  • Self-Validation: The protocol is validated to proceed only if the monitor reads an inward velocity of 80–120 feet per minute (fpm) . This confirms sufficient negative pressure to contain aerosolized particulates.

Step 2: Static Elimination & Weighing

  • Action: Tare an enclosed analytical balance inside the fume hood. Use an anti-static gun (e.g., Zerostat) on the weighing boat to dissipate static charge.

  • Action: Transfer the required mass using a grounded, stainless-steel spatula. Never use plastic spatulas, which generate static electricity.

Step 3: Material Transfer

  • Action: Transfer the weighed powder into a pre-labeled, amber glass vial. The amber glass protects the electron-rich dimethoxyphenyl ring from photo-oxidation.

  • Action: Seal the vial with a PTFE-lined cap before removing it from the fume hood.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance and fume hood surface with a paper towel dampened with 70% Isopropanol or a dilute acidic solution (e.g., 1% citric acid).

SafeHandling N1 1. Environmental Validation Verify Fume Hood Flow (80-120 fpm) N2 2. PPE Verification Don Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Material Transfer Use Anti-Static Spatula & Secondary Containment N2->N3 N4 4. Decontamination Wipe Surfaces with Dilute Acid/IPA N3->N4

Caption: Safe handling workflow for this compound.

Phase 4: Emergency Spill Response & Decontamination

In the event of a powder spill outside of primary containment, execute the following protocol[6],[7]:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Contain (Do Not Sweep): Never sweep dry piperazine powder, as this creates an inhalation hazard. Cover the spill with damp absorbent pads to suppress dust generation.

  • Neutralize & Clean: Carefully wipe the area with a mildly acidic solution (e.g., dilute acetic acid). The acid protonates the piperazine free base, converting it into a highly water-soluble salt that is easily wiped away.

  • Self-Validation (pH Check): Swab the decontaminated area with a wetted pH indicator strip. A reading of pH 6–7 validates that the basic piperazine residue has been successfully neutralized and completely removed.

Phase 5: Chemical Waste Segregation & Disposal Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity and regulatory fines[8],[9]. Follow this strict segregation pathway:

  • Solid Waste: Place all contaminated gloves, weighing boats, and paper towels into a double-lined, 6-mil polyethylene hazardous waste bag.

  • Liquid Waste: If the compound is dissolved in organic solvents, segregate the waste based on the solvent type. Halogenated solvents (e.g., Dichloromethane) must be routed to the Halogenated Organic Waste carboy. Non-halogenated solvents go into the Non-Halogenated carboy.

  • Labeling & Storage: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant - Piperazine Derivatives." Store in a secondary containment tray until EH&S pickup for high-temperature incineration.

WasteDisposal Gen Waste Generation (Solid or Liquid) Solid Solid Waste (Contaminated Consumables) Gen->Solid Liquid Liquid Waste (Reaction Solvents) Gen->Liquid BinS Double-Bagged Hazardous Solid Bin Solid->BinS BinL Vented Organic Liquid Waste Carboy Liquid->BinL Label EH&S Compliance Attach GHS Labels & Log Inventory BinS->Label BinL->Label Incinerate Final Destruction High-Temperature Incineration Label->Incinerate

Caption: Chemical waste segregation and disposal pathway.

References

  • Title: Safety Data Sheet: Piperazine-N,N'-bis(2-ethanesulfonic acid) | Source: Carl Roth | URL: [Link]

  • Title: Lab Safety Rules and Guidelines | Source: Lab Manager | URL: [Link]

  • Title: Chemical Handling and Storage | Source: Iowa State University | URL: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.